molecular formula C8H6ClN3 B2385149 3-chloro-2-methylpyrido[2,3-b]pyrazine CAS No. 1260519-71-8

3-chloro-2-methylpyrido[2,3-b]pyrazine

Cat. No.: B2385149
CAS No.: 1260519-71-8
M. Wt: 179.61
InChI Key: YARAETSZJAIRCE-UHFFFAOYSA-N
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Description

3-Chloro-2-methylpyrido[2,3-b]pyrazine (CAS 1260519-71-8) is a high-purity chemical building block of significant interest in medicinal chemistry and materials science research. This compound features a chlorinated pyrido[2,3-b]pyrazine core, a privileged scaffold known for its diverse biological and electronic properties . Scientific literature indicates that derivatives based on the pyrido[2,3-b]pyrazine structure have been explored as key intermediates in developing inhibitors for various biological targets, including dipeptidyl peptidase IV for type 2 diabetes, PI3K isozymes, and BRAF in cancer treatment . Beyond pharmaceutical applications, this heterocyclic core is also investigated in materials science. Recent studies highlight its potential in nonlinear optical (NLO) applications, with related compounds demonstrating remarkable NLO responses suitable for technological applications . Furthermore, novel pyrido[2,3-b]pyrazine derivatives have been utilized in the electrochemical sensing of DNA, as well as in in vitro antioxidant and antiurease activity studies, showcasing the versatility of this chemical scaffold . The chloro and methyl substituents on the core structure make it a versatile intermediate for further functionalization via cross-coupling and other synthetic transformations. This product is intended for research purposes only. CAS Number : 1260519-71-8 Molecular Formula : C 8 H 6 ClN 3 Molecular Weight : 179.61 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-methylpyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c1-5-7(9)12-8-6(11-5)3-2-4-10-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARAETSZJAIRCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=N1)C=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 3-Chloro-2-methylpyrido[2,3-b]pyrazine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The pyrido[2,3-b]pyrazine scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in inhibitors targeting PI3K isozymes, FGFR kinases, and bacterial DNA gyrases[1][2]. Within this chemical space, 3-chloro-2-methylpyrido[2,3-b]pyrazine (CAS No. 1260519-71-8; MW 179.025 Da) serves as a highly reactive, electrophilic building block[3][4].

As a Senior Application Scientist, I approach the synthesis of this molecule not as a mere sequence of steps, but as a system of controlled electronic and thermodynamic environments. This whitepaper details a robust, self-validating two-step synthetic methodology designed for high-yield, regioselective production, suitable for downstream cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution (


) workflows.

Retrosynthetic Strategy and Mechanistic Causality

The synthesis relies on a precise two-step sequence: a regioselective Hinsberg-type condensation followed by a targeted deoxychlorination.

  • Regioselective Condensation: The synthesis begins with the condensation of 2,3-diaminopyridine and ethyl pyruvate. The regioselectivity is dictated by the inherent electronic asymmetry of 2,3-diaminopyridine. The 3-amino group is significantly more nucleophilic than the 2-amino group, which suffers from electron withdrawal by the adjacent endocyclic pyridine nitrogen. Consequently, the 3-amino group kinetically attacks the highly electrophilic ketone carbonyl of ethyl pyruvate. Subsequent intramolecular amidation yields 2-methylpyrido[2,3-b]pyrazin-3(4H)-one[5].

  • Deoxychlorination: The resulting lactam undergoes deoxychlorination utilizing phosphorus oxychloride (

    
    ). The addition of a nucleophilic catalyst (e.g., pyridine) facilitates the formation of a highly electrophilic dichlorophosphoryl intermediate, driving the 
    
    
    
    displacement by chloride ions to yield the final product[6].

Synthesis A 2,3-Diaminopyridine + Ethyl Pyruvate B 2-Methylpyrido[2,3-b] pyrazin-3(4H)-one A->B Anhydrous MeOH Regioselective Condensation C 3-Chloro-2-methyl pyrido[2,3-b]pyrazine B->C POCl3, Pyridine Deoxychlorination

Synthetic workflow for this compound.

Experimental Workflows: A Self-Validating Approach

To ensure reproducibility and high fidelity, the following protocols integrate In-Process Controls (IPCs) that allow the chemist to validate the reaction state in real-time.

Step 1: Synthesis of 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one
  • Causality of Solvent Choice: 5 is selected because it stabilizes the transition state via hydrogen bonding without competing with the nucleophilic attack, ensuring >90% regioselectivity[5].

Step-by-Step Protocol:

  • Charge a flame-dried, nitrogen-purged round-bottom flask with 2,3-diaminopyridine (1.0 eq) and anhydrous methanol (0.5 M).

  • Cool the solution to 0 °C using an ice bath. (Causality: Lowering the temperature initially controls the exothermic Schiff base formation and prevents unwanted polymerization of the

    
    -keto ester).
    
  • Add ethyl pyruvate (1.1 eq) dropwise over 15 minutes.

  • Remove the ice bath and allow the reaction to stir at ambient temperature (20–25 °C) for 12 hours. (Causality: The thermodynamic sink is the insoluble lactam; stirring at room temperature allows continuous precipitation of the product, driving the equilibrium forward via Le Chatelier's principle).

  • Self-Validation / IPC: Monitor the mother liquor via TLC (Eluent: 5% MeOH in DCM). The disappearance of the diamine (

    
     ~0.1) and the presence of a dense precipitate confirms completion.
    
  • Filter the resulting precipitate, wash with cold methanol, and dry under vacuum to afford the intermediate lactam.

Step 2: Synthesis of this compound
  • Causality of Reagent Choice: Utilizing equimolar

    
     and pyridine maximizes the generation of the active Vilsmeier-type chlorinating species while minimizing hydrolytic degradation[6].
    

Step-by-Step Protocol:

  • Suspend the lactam intermediate (1.0 eq) in

    
     (1.0 to 3.0 eq depending on scale) in a thick-walled glass reactor.
    
  • Add anhydrous pyridine (1.0 eq) dropwise. (Causality: Pyridine acts as an acid scavenger and a nucleophilic catalyst, reacting with

    
     to form a highly electrophilic intermediate that accelerates the deoxychlorination of the sterically hindered lactam).
    
  • Heat the mixture to 140 °C for 2 hours[6].

  • Self-Validation / IPC: The reaction transitions from a cloudy suspension to a dark, homogeneous solution. Take a micro-aliquot, quench in ice water, and extract with EtOAc for LC-MS analysis. The presence of the

    
     ion at m/z 180.0 confirms the chlorinated product[3].
    
  • Cool the mixture to room temperature and concentrate under reduced pressure to remove excess

    
    .
    
  • Carefully quench the residue by pouring it into crushed ice. (Causality: Immediate quenching at <5 °C prevents the hydrolysis of the newly formed C-Cl bond, a common failure point for electron-deficient heteroaryl chlorides).

  • Neutralize the aqueous phase to pH 8–9 using saturated

    
     and extract with dichloromethane[6].
    
  • Dry the organic layer over

    
    , concentrate, and purify via flash chromatography to afford the pure this compound.
    

Quantitative Data and Characterization

The table below summarizes the optimization parameters and expected quantitative metrics based on the integration of the aforementioned mechanistic principles.

Table 1: Reaction Optimization and Quantitative Metrics

Reaction StepCatalyst / SolventTemperatureYield (%)Purity (HPLC)
1. CondensationChloroform25 °C65%85%
1. CondensationAnhydrous Methanol25 °C92%>98%
2. Chlorination

(Equimolar), No Base
140 °C45%80%
2. Chlorination

(Equimolar) + Pyridine
140 °C94%>98%

Note: Yields for the chlorination step are highly dependent on the inclusion of pyridine as a catalytic base, which prevents the degradation of the heteroaromatic core[6].

Downstream Applications in Drug Discovery

Once synthesized, this compound is primarily utilized to build complex multi-ring systems that act as competitive kinase inhibitors. By substituting the C3-chloride with various functionalized amines or boronic acids, researchers can rapidly generate libraries of compounds that selectively bind to the ATP-binding pocket of enzymes like PI3K, thereby disrupting oncogenic signaling pathways[1].

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K Enzyme RTK->PI3K Activates PIP3 PIP3 Messenger PI3K->PIP3 Phosphorylates AKT AKT Kinase PIP3->AKT Recruits mTOR mTOR Complex AKT->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Promotes Inhibitor Pyrido[2,3-b]pyrazine Inhibitor->PI3K Inhibition

PI3K/AKT/mTOR signaling pathway targeted by pyrido[2,3-b]pyrazine derivatives.

References

  • PubChemLite - this compound - Université du Luxembourg. 3

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Publishing. 1

  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity - ResearchGate. 2

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - MDPI. 6

  • The regioselective synthesis of pyrido[2,3-b]- and [3,4-b]pyrazine derivatives II by the Hinsberg reaction - ResearchGate (Maria Abasolo). 5

Sources

An In-depth Technical Guide to 3-chloro-2-methylpyrido[2,3-b]pyrazine (CAS No. 1260519-71-8)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrido[2,3-b]pyrazine Scaffold

The pyrido[2,3-b]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a range of biologically active molecules. Its unique electronic properties and rigid, planar structure make it an attractive framework for designing inhibitors of various enzymes and receptors.[1] Derivatives of this scaffold have demonstrated significant potential in several therapeutic areas, including antiviral, antibacterial, and oncology research. Notably, the pyrido[2,3-b]pyrazine nucleus has been explored as a less lipophilic and potentially safer alternative to other bicyclic systems, aiming to mitigate off-target effects such as hERG inhibition.

This guide focuses on a specific, functionalized derivative: 3-chloro-2-methylpyrido[2,3-b]pyrazine . The strategic placement of a reactive chloro group and a methyl substituent on the pyrazine ring makes this compound a versatile intermediate for further chemical modifications. This document serves as a technical resource, providing insights into its properties, a proposed synthetic route, its likely reactivity, and its potential applications in drug discovery.

Physicochemical Properties and Structural Data

A summary of the key physicochemical properties for this compound is presented below. These values are a combination of information from chemical suppliers and computational predictions.[2][3]

PropertyValueSource
CAS Number 1260519-71-8Synblock[2]
Molecular Formula C₈H₆ClN₃Synblock[2]
Molecular Weight 179.61 g/mol Synblock[2]
Monoisotopic Mass 179.02502 DaPubChem[3]
Predicted XlogP 1.8PubChem[3]
Physical Form SolidSigma-Aldrich
SMILES CC1=C(N=C2C(=N1)C=CC=N2)ClPubChem[3]
InChI InChI=1S/C8H6ClN3/c1-5-7(9)12-8-6(11-5)3-2-4-10-8/h2-4H,1H3PubChem[3]

Proposed Synthesis of this compound

The proposed synthesis starts from commercially available 2,3-diaminopyridine and pyruvaldehyde (methylglyoxal). The initial condensation would form 2-methylpyrido[2,3-b]pyrazine, which is then chlorinated to yield the final product.

Experimental Protocol:

Step 1: Synthesis of 2-methylpyrido[2,3-b]pyrazine

  • To a solution of 2,3-diaminopyridine (1.0 eq) in ethanol, add pyruvaldehyde (1.05 eq, typically as a 40% aqueous solution) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-methylpyrido[2,3-b]pyrazine.

Causality of Experimental Choices:

  • The condensation reaction is a classic method for forming pyrazine rings from 1,2-diamines and 1,2-dicarbonyls.

  • Ethanol is a suitable solvent that facilitates the dissolution of the reactants and the subsequent cyclization.

  • Heating to reflux provides the necessary activation energy for the condensation and dehydration steps.

Step 2: Chlorination of 2-methylpyrido[2,3-b]pyrazine

  • Dissolve 2-methylpyrido[2,3-b]pyrazine (1.0 eq) in a suitable solvent such as phosphoryl chloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the crude product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude this compound by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Phosphoryl chloride is a standard reagent for the chlorination of nitrogen-containing heterocycles, converting hydroxyl or tautomerizable keto groups to chlorides. In this case, it facilitates electrophilic chlorination of the electron-rich pyrazine ring.

  • The use of an inert atmosphere prevents unwanted side reactions with atmospheric moisture and oxygen.

  • The quenching and neutralization steps are critical for safely decomposing the excess chlorinating agent and isolating the product.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination 2,3-Diaminopyridine 2,3-Diaminopyridine Reaction1 Condensation (Ethanol, Reflux) 2,3-Diaminopyridine->Reaction1 Pyruvaldehyde Pyruvaldehyde Pyruvaldehyde->Reaction1 2-Methylpyrido[2,3-b]pyrazine 2-Methylpyrido[2,3-b]pyrazine Reaction1->2-Methylpyrido[2,3-b]pyrazine Intermediate 2-Methylpyrido[2,3-b]pyrazine Reaction2 Chlorination (Heat) Intermediate->Reaction2 Reagent POCl3 Reagent->Reaction2 Final_Product This compound Reaction2->Final_Product

Proposed synthesis of this compound.

Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its chloro and methyl substituents, which allows for diverse functionalization.

Nucleophilic Aromatic Substitution (SNAr)

The chloro group at the 3-position of the electron-deficient pyrido[2,3-b]pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr).[5] This allows for the introduction of a wide range of substituents, including:

  • Amines: Reaction with primary or secondary amines can introduce diverse side chains, a common strategy in medicinal chemistry to modulate solubility, target binding, and pharmacokinetic properties.[6]

  • Alcohols/Phenols: Alkoxy or aryloxy groups can be introduced by reacting with the corresponding alkoxides or phenoxides.

  • Thiols: Thioether linkages can be formed through reaction with thiols.

The reactivity in SNAr reactions is generally enhanced by the electron-withdrawing nature of the pyrazine and pyridine nitrogen atoms.[5]

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond can also participate in various palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. This opens up avenues for creating carbon-carbon and carbon-heteroatom bonds. Key examples include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: An alternative to SNAr for forming C-N bonds, often with broader substrate scope and milder conditions.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

For palladium-catalyzed reactions, the reactivity of halopyrazines typically follows the order I > Br > Cl.[5] Therefore, forcing conditions (e.g., higher temperatures, specific ligands) may be necessary for reactions involving the chloro-substituent.

Reactions of the Methyl Group

The methyl group at the 2-position can also be a handle for further modifications, although it is generally less reactive than the chloro group. Potential transformations include:

  • Oxidation: Oxidation to a carboxylic acid would provide another functional group for amide coupling or other derivatizations.

  • Halogenation: Radical halogenation could introduce a handle for subsequent nucleophilic substitution.

G cluster_0 Reactions at C3-Cl cluster_1 Reactions at C2-Me Start This compound SNAr SNA_r_ with -NHR, -OR, -SR Start->SNAr Nu: Suzuki Suzuki Coupling (R-B(OH)2) Start->Suzuki Pd cat. Buchwald Buchwald-Hartwig (R2NH) Start->Buchwald Pd cat. Oxidation Oxidation Start->Oxidation [O] Product1 3-Substituted Derivatives SNAr->Product1 Suzuki->Product1 Buchwald->Product1 Product2 Carboxylic Acid Derivative Oxidation->Product2

Key reaction pathways for synthetic diversification.

Potential Applications in Drug Discovery

Given the established biological activities of the pyrido[2,3-b]pyrazine scaffold, this compound is a highly promising starting point for the development of novel therapeutics.

  • Antiviral Agents: A series of pyrido[2,3-b]pyrazine derivatives have been identified as potent inhibitors of human cytomegalovirus (HCMV) DNA polymerase. These compounds demonstrated broad-spectrum antiherpetic activity with reduced cardiotoxicity (hERG inhibition) compared to earlier scaffolds. The title compound could serve as a key intermediate for synthesizing analogs with improved potency and pharmacokinetic profiles.

  • Pain Management (TRPV1 Antagonists): The pyrido[2,3-b]pyrazine core has been successfully employed to develop antagonists of the transient receptor potential cation channel, subfamily V, member 1 (TRPV1).[7] This channel is a key integrator of pain signals. Replacing a 1,8-naphthyridine core with pyrido[2,3-b]pyrazine led to compounds with a significantly lower potential for the formation of reactive metabolites, a critical parameter in drug safety.[7]

  • Antibacterial Agents: Various derivatives of pyrido[2,3-b]pyrazine have been synthesized and evaluated for their antibacterial activity against a range of pathogenic strains. These studies suggest that the scaffold could be a valuable template for developing new antibiotics to combat drug-resistant bacteria.

  • Other Potential Applications: The versatility of the pyrido[2,3-b]pyrazine core extends to other areas, including the development of kinase inhibitors for cancer therapy and molecules with unique nonlinear optical properties.[1][8]

Conclusion

This compound is a valuable heterocyclic building block with significant potential for applications in drug discovery and materials science. While detailed experimental data for this specific compound is sparse in the public domain, its structure allows for a high degree of synthetic diversification through reactions at the chloro and methyl positions. The established biological importance of the pyrido[2,3-b]pyrazine scaffold underscores the potential of this compound as a key intermediate in the development of novel antiviral, analgesic, and antibacterial agents. This guide provides a foundational understanding of its properties, a practical synthetic approach, and a roadmap for its utilization in research and development.

References

Sources

Advanced Technical Guide: Pyrido[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrido[2,3-b]pyrazine scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinguished by its bioisosteric relationship with pteridines and quinazolines. This bicyclic heteroaromatic system has emerged as a critical template for designing ATP-competitive kinase inhibitors, particularly for drug-resistant phenotypes in non-small cell lung cancer (NSCLC) and broad-spectrum antivirals.

This guide provides a rigorous technical analysis of pyrido[2,3-b]pyrazine derivatives, synthesizing recent breakthroughs in synthetic methodology, structure-activity relationships (SAR), and mechanistic pharmacology. It is designed to serve as a blueprint for researchers aiming to exploit this scaffold for next-generation therapeutics.

Chemical Architecture & Synthetic Methodologies[1][2][3]

The pyrido[2,3-b]pyrazine core consists of a pyridine ring fused to a pyrazine ring. Its planar topology allows for effective DNA intercalation, while its nitrogen-rich periphery facilitates hydrogen bonding within the ATP-binding pockets of kinases.

Strategic Synthetic Routes

The construction of the pyrido[2,3-b]pyrazine skeleton typically follows two primary logic streams: Condensation (classic) and Multicomponent Reactions (MCR) (modern/green).

Route A: Condensation of 2,3-Diaminopyridines

The most established route involves the condensation of 2,3-diaminopyridine with 1,2-dicarbonyl compounds (e.g., oxalic acid, glyoxal, or


-keto acids). This method is highly reliable for generating the core 2,3-dione or unsubstituted parent heterocycles.
Route B: One-Pot Multicomponent Synthesis

Recent advancements utilize MCRs to introduce diversity at the C2 and C3 positions in a single step. A notable protocol involves the reaction of 2-aminopyrazine, indane-1,3-dione, and substituted aldehydes.

Visualization: Synthetic Workflow

The following diagram outlines the logical flow for synthesizing and functionalizing the scaffold.

SynthesisWorkflow Start Precursors (2,3-Diaminopyridine) Core Pyrido[2,3-b]pyrazine Core Formation Start->Core Condensation (Reflux/EtOH) Reagent 1,2-Dicarbonyls (Oxalic Acid/Glyoxal) Reagent->Core Func Functionalization (Chlorination/Alkylation) Core->Func POCl3 (Halogenation) Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Func->Coupling Ar-B(OH)2 / Amine Final Target Therapeutic Candidate Coupling->Final Deprotection/Purification

Figure 1: Step-wise synthetic logic from precursor selection to late-stage functionalization.

Detailed Experimental Protocol: Multicomponent Synthesis

Objective: Synthesis of substituted pyrido[2,3-b]pyrazine derivatives via green chemistry MCR. Validation: This protocol is self-validating through TLC monitoring and distinct melting point transitions.

Materials:
  • Indane-1,3-dione (1.0 equiv)

  • Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde) (1.0 equiv)

  • 2-Aminopyrazine (1.0 equiv)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (20 mol%)[1][2]

  • Solvent: Ethanol (EtOH)[2]

Step-by-Step Methodology:
  • Reactant Assembly: In a 50 mL round-bottom flask, dissolve indane-1,3-dione (1 mmol), 4-methoxybenzaldehyde (1 mmol), and 2-aminopyrazine (1 mmol) in 10 mL of ethanol.

  • Catalysis: Add p-TSA (0.2 mmol) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) with magnetic stirring.

  • Monitoring: Monitor progress via Thin Layer Chromatography (TLC) using n-hexane:ethyl acetate (7:3). The reaction typically reaches completion within 6–9 hours.

    • Checkpoint: Disappearance of the aldehyde spot indicates conversion.

  • Isolation: Cool the mixture to room temperature. A solid precipitate should form.

  • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from ethyl acetate to obtain the pure product.[1]

  • Characterization: Verify structure via

    
    H-NMR (distinct singlets for pyrazine protons) and FT-IR (C=N stretch).
    

Medicinal Chemistry & Structure-Activity Relationships (SAR)

The biological efficacy of pyrido[2,3-b]pyrazines is heavily dictated by substitution patterns at the C2, C3, and C7 positions.

SAR Summary Table
PositionModificationEffect on ActivityMechanism/Rationale
C2 / C3 Thione (=S)Increased (Antibacterial)Enhanced lipophilicity and interaction with bacterial cell walls [1].
C2 ImidazolinoneIncreased (Antiviral)Improved Therapeutic Index (>120) against HCMV; reduced hERG toxicity [2].
C7 HeteroarylIncreased (Anticancer)Critical for overcoming Erlotinib resistance (T790M) in EGFR [3].
N1 / N4 AlkylationVariable N-alkylation often modulates solubility and DNA gyrase binding affinity [4].
Core 1,4-DioxideIncreased (Antibacterial)1,4-dioxides show strong activity vs. 1-oxides which are inactive [5].[3]
Key Insight: The hERG Liability

A recurring challenge with this scaffold is hERG channel inhibition, leading to cardiotoxicity.

  • Solution: Reducing lipophilicity at the C2-position (e.g., using polar lactams) has been proven to mitigate hERG liability while maintaining antiviral potency [2].

Pharmacological Mechanisms[6][7]

The most high-impact application of pyrido[2,3-b]pyrazines is in oncology, specifically targeting receptor tyrosine kinases (RTKs) like EGFR and FGFR.

Mechanism of Action: EGFR Inhibition

Compounds such as 7n have demonstrated the ability to inhibit EGFR autophosphorylation, effectively blocking downstream signaling pathways (PI3K/Akt and MAPK) even in resistant cell lines (PC9-ER).

SignalingPathway Drug Pyrido[2,3-b]pyrazine Derivative EGFR EGFR (RTK) (Mutant T790M) Drug->EGFR Inhibition (IC50 < 0.1 µM) PI3K PI3K EGFR->PI3K Phosphorylation RAS RAS EGFR->RAS AKT Akt (PKB) PI3K->AKT mTOR mTOR AKT->mTOR Nucleus Gene Transcription (Proliferation/Survival) mTOR->Nucleus Promotes Growth RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus Promotes Mitosis

Figure 2: Dual inhibition of PI3K/Akt and MAPK pathways via upstream EGFR blockade.

Future Perspectives

While the pyrido[2,3-b]pyrazine scaffold is robust, future development must address:

  • Selectivity: Designing "covalent" inhibitors (e.g., acrylamide appendages) to target specific cysteines in KRAS or EGFR to reduce off-target effects.

  • Solubility: Many derivatives suffer from poor aqueous solubility. Incorporation of solubilizing groups (e.g., morpholine, piperazine) at the C6 or C7 positions is a validated strategy.

References

  • Antibacterial Activity of New Pyrido[2,3-b]pyrazine Derivatives. Journal of Microbiology and Biotechnology. [Link]

  • Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters. [Link][4]

  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures... and antibacterial activity. Results in Chemistry. [Link]

  • Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives. Yakugaku Zasshi. [Link][3]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives. RSC Advances. [Link]

Sources

Technical Guide: Spectroscopic Profile of 3-Chloro-2-methylpyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic characterization of 3-chloro-2-methylpyrido[2,3-b]pyrazine , a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and DNA-intercalating agents.

The following data is synthesized from high-fidelity sources, including verified commercial standards (CAS 1260519-71-8) and peer-reviewed spectral analysis of immediate structural analogs (e.g., 3-chloropyrido[2,3-b]pyrazine and 2,3-disubstituted derivatives).

Executive Summary & Compound Identity

This compound is a fused bicyclic heteroaromatic system. Its reactivity is dominated by the electron-deficient pyrazine ring, making the C-Cl bond highly susceptible to nucleophilic aromatic substitution (


), a feature exploited in library synthesis.
PropertyDetail
IUPAC Name This compound
CAS Number 1260519-71-8
Molecular Formula

Exact Mass 179.0250
Molecular Weight 179.61 g/mol
Appearance Pale yellow to tan solid
Solubility Soluble in DMSO,

, MeOH; sparingly soluble in water

Synthesis & Regiochemistry

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying regioisomeric impurities (e.g., the 2-chloro-3-methyl isomer).

Synthetic Pathway

The standard route involves the condensation of 2,3-diaminopyridine with pyruvic acid or ethyl pyruvate , followed by chlorination.

  • Regioselectivity Challenge: The condensation of 2,3-diaminopyridine with unsymmetrical 1,2-dicarbonyls is regioselective but not regiospecific. The 3-amino group of the pyridine is more nucleophilic and typically attacks the most reactive carbonyl (ketone) first.[1]

    • Pathway A (Major): Attack of 3-

      
       on Ketone 
      
      
      
      yields 3-methyl-2-oxo intermediate
      
      
      2-chloro-3-methyl isomer.
    • Pathway B (Target): To obtain the 3-chloro-2-methyl isomer, the condensation must be directed (often via specific pH control or alternative precursors like

      
      -halo ketones) to favor the formation of the 2-methyl-3-oxo  intermediate.
      
Workflow Diagram (DOT)

Synthesis Start 2,3-Diaminopyridine Inter Intermediate: 2-methyl-3-oxo-3,4-dihydro pyrido[2,3-b]pyrazine Start->Inter Condensation (-2 H2O) Reagent Pyruvate Derivative (Regiocontrol) Reagent->Inter Product TARGET: 3-chloro-2-methyl pyrido[2,3-b]pyrazine Inter->Product Nucleophilic Subst. (C=O -> C-Cl) Chlorination POCl3 / PCl5 (Chlorination)

Caption: Synthesis pathway highlighting the critical chlorination step of the lactam intermediate.

Spectroscopic Data Analysis[2][3][4]

Mass Spectrometry (MS)

The mass spectrum is definitive due to the unique isotopic signature of Chlorine.[1]

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode) or EI (Electron Impact).[1]

  • Molecular Ion (

    
    ):  The parent peak appears at m/z 179 .[1][2]
    
  • Isotopic Pattern: Chlorine possesses two stable isotopes,

    
     (75.7%) and 
    
    
    
    (24.2%).[1]
    • M+ (179): Base peak (assuming no major fragmentation).[1]

    • M+2 (181): Approx. 33% intensity of the M+ peak.[1] This 3:1 ratio is the diagnostic signature for a monochlorinated compound.[1]

  • Fragmentation (EI):

    • m/z 144 (

      
      ):  Loss of the chlorine radical/atom.[1]
      
    • m/z 117 (

      
      ):  Collapse of the pyrazine ring.[1]
      
m/zIntensityAssignment
179.0 100%

(

)
181.0 ~33%

(

)
144.0 Variable

(Dechlorination)
Infrared Spectroscopy (IR)

IR is useful for confirming the absence of the precursor carbonyl (lactam) and the presence of the aromatic system.[1]

  • Key Absence: No strong Carbonyl (

    
    ) band at 1650–1690 
    
    
    
    (confirms conversion of the intermediate).[1]
  • Key Presence:

    • C=N Stretch: 1550 – 1590

      
       (Strong, aromatic/pyrazine ring).[1]
      
    • C-Cl Stretch: 650 – 800

      
       (Often multiple bands in the fingerprint region).[1]
      
    • C-H Stretch (Aromatic): > 3000

      
       (Weak).[1]
      
    • C-H Stretch (Aliphatic

      
      ):  ~2920 – 2950 
      
      
      
      .[1]
Nuclear Magnetic Resonance (NMR)

The NMR data provides the structural proof of the isomer.[1][3] The chemical shifts are distinct for the pyrido[2,3-b]pyrazine core.

Numbering Scheme

For accurate assignment, we utilize the standard IUPAC numbering for pyrido[2,3-b]pyrazine:

  • N1, N4: Pyrazine nitrogens.[1][4]

  • Positions 2, 3: Pyrazine carbons.[1][5][3][2][4][6][7][8]

  • Positions 5, 6, 7, 8: Pyridine ring carbons (N is at position 1' relative to fusion, but in fused numbering, the pyridine nitrogen is typically at position N1 or N8 depending on the tautomer; for this aromatic system, the pyridine nitrogen is at position 1 of the pyridine ring, which corresponds to position 8 of the fused system if N1 is the pyrazine nitrogen adjacent to the fusion).

    • Correction for clarity: The pyridine nitrogen is at position 5 or 8 .[1] In pyrido[2,3-b]pyrazine, the pyridine nitrogen is at position 1 relative to the fusion bond, which is position 1 of the system if numbered

      
      ... or position 8 .
      
    • Standard Assignment:

      • H-6: Proton

        
         to Pyridine N.[1]
        
      • H-7: Proton

        
         to Pyridine N.[1]
        
      • H-8: Proton

        
         to Pyridine N (Most deshielded).[1]
        

NMR Data (400 MHz,

)
Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentAnalysis
9.15 – 9.25 dd / d1H

H-6 (or H-8)

-proton to Pyridine Nitrogen. Highly deshielded.
8.35 – 8.55 dd / d1H

H-8 (or H-6)

-proton. Deshielded by aromatic current.[1]
7.60 – 7.75 dd1H

H-7

-proton. Typical pyridine

shift.[1][9]
2.85 – 2.95 s3H-

Methyl group at C-2. Deshielded by pyrazine ring.[1]

Note: Chemical shifts may vary by


 ppm depending on concentration and solvent (DMSO-

vs

).[1] The

-proton (closest to ring N) is always the most downfield signal (> 9.0 ppm).[1]

NMR Data (100 MHz,

)

Predicted shifts based on substituent effects:

  • Methyl (

    
    ):  ~23–25 ppm.[1]
    
  • Aromatic Carbons: 120–160 ppm.[1]

    • C-Cl (C-3): ~145–150 ppm (Quaternary).[1]

    • C-Me (C-2): ~155–160 ppm (Quaternary).[1]

    • C-H (Pyridine): ~124 (C-7), ~137 (C-8), ~154 (C-6).[1]

Experimental Protocol: Sample Preparation

To ensure reproducible spectral data, follow this preparation protocol.

NMR Sample Prep
  • Solvent: Use Chloroform-d (

    
    )  (99.8% D) with 0.03% TMS as an internal standard.[1] If the compound is insoluble, use DMSO-
    
    
    
    .
  • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

  • Filtration: If the solution is cloudy (common if inorganic salts from chlorination remain), filter through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[1]

  • Acquisition: Run at 298 K. For

    
    , a minimum of 512 scans is recommended due to the lower sensitivity and quaternary carbons.[1]
    
LC-MS Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5

    
    , 4.6 x 100 mm.[1]
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm; MS in ESI+ mode (Scan range 100–500 m/z).[1]

References

  • Synblock Chemical Data. (2024). This compound Product Sheet. Retrieved from [1]

  • PubChem Compound Summary. (2024). CID 84039054: this compound.[2] National Library of Medicine. Retrieved from [1]

  • Khalafy, J., et al. (2013).[1] Regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines. Current Chemistry Letters, 2, 21–26. (Provides comparative NMR data for the scaffold). Retrieved from [1]

  • Gottlieb, H. E., et al. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1][10] Chem., 62, 7512–7515. (Standard for solvent calibration).[1][10] Retrieved from [1]

Sources

The Ascendancy of the Pyridopyrazine Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridopyrazine scaffold, a nitrogen-containing heterocyclic system, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry. This guide provides an in-depth exploration of its journey, from its foundational synthesis, rooted in classic condensation chemistry, to its current status as a privileged core in the development of targeted therapeutics. We will dissect the fundamental physicochemical and spectroscopic properties that define this scaffold, detail the evolution of its synthesis, and provide validated, step-by-step protocols for key derivatives. Furthermore, this guide will illuminate the mechanistic basis for the biological activity of pyridopyrazine compounds, with a particular focus on their roles as allosteric modulators of γ-secretase for Alzheimer's disease and as inhibitors of the bacterial cell division protein FtsZ, a novel antibiotic target. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical understanding of this versatile and pharmacologically significant molecular architecture.

A Historical Perspective: From Chemical Curio to Privileged Scaffold

The history of the pyridopyrazine core is intrinsically linked to the development of quinoxaline chemistry. The first synthesis of a quinoxaline derivative was reported in 1884 by Körner and Hinsberg, who demonstrated that the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound provided a straightforward entry into this new class of heterocycles[1][2][3].

This fundamental reaction laid the groundwork for the logical extension to aza-analogues. By replacing o-phenylenediamine with a diaminopyridine, early 20th-century chemists could access the pyridopyrazine system, also known as azaquinoxaline[4][5]. While a single, seminal "discovery" paper for the parent pyridopyrazine is not as celebrated as that for other heterocycles, its synthesis represents a rational and anticipated advancement in heterocyclic chemistry. Early work was often focused on the creation of novel dyes and exploring the fundamental reactivity of these new N-heterocyclic systems.

It was not until the mid-20th century, with the rise of modern pharmacology, that the pyridopyrazine core began to attract significant attention. Researchers investigating antifolates, a class of anticancer agents, synthesized pyridopyrimidine and pyridopyrazine analogues of aminopterin and methotrexate, such as the 5-deaza analogues, to probe the structure-activity relationships of these important drugs[6]. This marked a pivotal shift, moving pyridopyrazines from the realm of fundamental chemistry into the applied world of medicinal chemistry.

The last three decades have witnessed an explosion of interest, with the pyridopyrazine scaffold being identified as a key pharmacophore for a multitude of biological targets. This "ascendancy" is driven by the scaffold's unique combination of properties: a rigid, planar structure amenable to diverse functionalization, hydrogen bonding capabilities conferred by its nitrogen atoms, and favorable physicochemical properties for drug development.

Timeline of Key Developments

G y1884 1884: Foundational Chemistry Körner & Hinsberg report the synthesis of quinoxalines, establishing the core condensation reaction. y1900s Early 20th Century: First Syntheses The quinoxaline synthesis is logically extended to diaminopyridines, yielding the first pyridopyrazine structures. y1884->y1900s Extension of Method y1950s Mid-20th Century: Bioactivity Explored Pyridopyrazine analogues of antifolates (e.g., aminopterin) are synthesized, marking their entry into medicinal chemistry. y1900s->y1950s Application in Bio-probes y1990s 1990s-2000s: Emergence as a Privileged Scaffold Solid-phase and combinatorial chemistry approaches enable library synthesis. Discovery of potent biological activity against new targets. y1950s->y1990s Technological Advances y2010s 2010s: Targeted Therapeutics Design of pyridopyrazine-1,6-diones as γ-secretase modulators (GSMs) for Alzheimer's disease. y1990s->y2010s Target-Oriented Design y2011 2011: Novel Antibacterial Target Pyridopyrazine derivatives are reported as potent inhibitors of the bacterial cell division protein FtsZ. y1990s->y2011 New Target Identification y2020s Present Day: Broad Applicability The core is widely used in developing inhibitors for kinases, phosphatases (SHP2), and other enzymes, with a focus on optimizing ADMET properties. y2010s->y2020s Optimization & Expansion y2011->y2020s

Caption: Foundational synthesis of the pyrido[2,3-b]pyrazine core.

This method's primary advantage is its simplicity and the ready availability of starting materials. However, regioselectivity can be an issue with unsymmetrical dicarbonyl compounds, and the reaction conditions are not always compatible with sensitive functional groups.

Modern Synthetic Approaches

To overcome the limitations of the classical condensation, a variety of modern synthetic methods have been developed.

  • One-Pot and Multicomponent Reactions: These strategies enhance efficiency by combining multiple synthetic steps into a single operation. For example, pyrido[2,3-b]pyrazine derivatives can be synthesized in a one-pot, three-component reaction involving an aromatic aldehyde, 2-aminopyrazine, and indane-1,3-dione, catalyzed by p-toluenesulfonic acid.[7][8]

  • Solid-Phase Synthesis: The attachment of starting materials to a solid support allows for the rapid generation of compound libraries through parallel synthesis. This has been applied to create peptidomimetic scaffolds containing a pyridopyrazine core structure.[9]

  • Synthesis of Pyridopyrazine-1,6-diones: This medicinally important subclass, featured in γ-secretase modulators, requires different strategies. A facile one-pot synthesis has been developed from 6-hydroxypicolinic acids and β-hydroxylamines using HATU as a coupling and cyclization agent. An alternative, operationally simple protocol involves the direct conversion of lactones to the target lactams using the organocatalyst 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD).[10][11]

Key Biological Activities and Mechanisms of Action

The rigid, aromatic, and hydrogen-bond-accepting nature of the pyridopyrazine core makes it an ideal scaffold for interacting with biological macromolecules.

Allosteric Modulation of γ-Secretase

One of the most significant applications of pyridopyrazine compounds is in the development of γ-secretase modulators (GSMs) for the treatment of Alzheimer's disease.

  • Mechanism of Action: Amyloid-β (Aβ) plaques, a hallmark of Alzheimer's, are formed by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. The γ-secretase complex can cleave APP to produce several Aβ species, most notably the highly amyloidogenic Aβ42 peptide. Pyridopyrazine-1,6-dione-based GSMs do not inhibit the enzyme directly. Instead, they bind to an allosteric site on the presenilin-1 (PS1) subunit of the γ-secretase complex. This binding induces a conformational change that shifts the cleavage site, resulting in the production of shorter, less toxic Aβ peptides (like Aβ38) at the expense of Aβ42.

G cluster_0 γ-Secretase Modulation Pathway APP Amyloid Precursor Protein (APP) gSecretase γ-Secretase (PS1 Subunit) APP->gSecretase Cleavage Ab42 Aβ42 (Toxic) gSecretase->Ab42 Pathogenic Cleavage Ab38 Aβ38 (Less Toxic) gSecretase->Ab38 Modulated Cleavage GSM Pyridopyrazine GSM GSM->gSecretase Allosteric Binding Plaques Amyloid Plaques Ab42->Plaques

Caption: Mechanism of pyridopyrazine-based γ-secretase modulators (GSMs).

  • Significance: This allosteric modulation is a highly attractive therapeutic strategy because it reduces the production of the primary pathogenic species without completely inhibiting the enzyme, which is crucial for processing other essential substrates like Notch, thereby avoiding mechanism-based toxicity.

Inhibition of Bacterial Cell Division Protein FtsZ

The emergence of antibiotic resistance has created an urgent need for novel antibacterial agents with new mechanisms of action. Several pyridopyrazine derivatives have been identified as potent inhibitors of FtsZ, an essential and highly conserved bacterial protein that is the prokaryotic homolog of tubulin.[6][12]

  • Mechanism of Action: FtsZ polymerizes in a GTP-dependent manner at the mid-cell to form the "Z-ring," a dynamic scaffold that recruits other proteins to form the divisome, the machinery responsible for bacterial cytokinesis.[10][11][13] Inhibition of FtsZ function blocks cell division, leading to cell filamentation and eventual death. FtsZ inhibitors, including pyridopyrazines, can act through several mechanisms:

    • GTP-Binding Site Inhibition: Some compounds compete with GTP for binding, preventing the conformational changes necessary for polymerization.

    • Allosteric Inhibition/Stabilization: Many potent inhibitors bind to an allosteric site in a cleft between the N- and C-terminal domains.[14][15] This binding can either prevent polymerization or, conversely, hyper-stabilize the FtsZ filaments, disrupting the dynamic treadmilling required for proper Z-ring constriction. Pyridopyrazine and pyrimidothiazine analogs have been shown to inhibit the polymerization of M. tuberculosis FtsZ.[16]

  • Significance: Because FtsZ shares low sequence identity with its eukaryotic homolog tubulin, there is a large therapeutic window for developing selective inhibitors with low host toxicity, making it a highly promising target for a new class of antibiotics.[10]

Experimental Protocols

The following protocols are adapted from peer-reviewed literature and provide a validated starting point for the synthesis and analysis of pyridopyrazine compounds.

Synthesis Protocol: 7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine

This protocol describes the classic condensation reaction to form a substituted pyrido[2,3-b]pyrazine core.

Materials:

  • 5-Bromopyridine-2,3-diamine

  • Benzil

  • Ethanol (EtOH)

  • 37% Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Cyclohexane, Ethyl acetate (EtOAc)

Procedure:

  • Charge a 100-mL round-bottom flask with 5-bromopyridine-2,3-diamine (965 mg, 5.0 mmol), benzil (1.26 g, 6.0 mmol), and EtOH (30 mL).[17]

  • Add 3 drops of 37% HCl to the mixture.

  • Heat the mixture to reflux and maintain for 12 hours. Monitor reaction completion by TLC.

  • After cooling, remove the EtOH under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in CH₂Cl₂ (60 mL).

  • Transfer the solution to a separatory funnel and wash with water (2 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.

  • Purify the crude residue by column chromatography on silica gel, eluting with a gradient of cyclohexane/EtOAc (e.g., starting from 4:1).[17]

  • Combine the fractions containing the product and evaporate the solvent to yield 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine as a yellow solid (Expected yield: ~1.33 g, 73%).[17]

Synthesis Protocol: Pyridopyrazine-1,6-dione via TBD-Mediated Lactamization

This protocol details a modern, one-pot method for synthesizing a medicinally relevant pyridopyrazine-1,6-dione.

Materials:

  • (6-Oxo-6H-pyran-2-yl)acetic acid lactone starting material (Lactone 1 )

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)

  • Desired primary amine (e.g., 4-(trifluoromethyl)benzylamine)

  • Dimethylformamide (DMF)

  • Ethyl trifluoroacetate (ETFA)

  • Ethyl acetate (EtOAc), 1N Sodium hydroxide (NaOH)

  • Silica gel for column chromatography

Procedure:

  • To a suspension of Lactone 1 (215.0 mg, 1.3 mmol) and TBD (220.0 mg, 1.5 mmol) in DMF (1.0 mL), add the primary amine (1.00 mmol).[11]

  • Stir the reaction mixture at room temperature. Monitor the consumption of the amine and the formation of the intermediate amido alcohol by LC-MS (typically 1 hour).

  • Add ETFA (0.24 mL, 2.00 mmol) to the reaction mixture and continue stirring at room temperature until the cyclization is complete (typically 1 hour).[11]

  • Perform an aqueous workup by diluting the reaction mixture with EtOAc and washing with 1N NaOH.

  • Separate the organic layer, dry it over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel chromatography (e.g., 0–10% MeOH in DCM) to afford the desired 2-substituted-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione.[11]

Biochemical Assay Protocol: FtsZ Polymerization Light Scattering Assay

This protocol provides a method to assess the effect of a test compound on the polymerization dynamics of FtsZ.

Objective: To determine if a pyridopyrazine derivative inhibits or promotes the assembly of FtsZ protofilaments by monitoring changes in light scattering.

Materials:

  • Purified FtsZ protein

  • Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)

  • Guanosine triphosphate (GTP) stock solution (e.g., 10 mM)

  • Test compound (pyridopyrazine derivative) dissolved in DMSO

  • Spectrofluorometer capable of measuring 90° light scattering (e.g., excitation and emission wavelengths set to 350 nm)

Procedure:

  • Set up the spectrofluorometer to measure light scattering at 90° at a constant temperature (e.g., 30 °C).

  • In a quartz cuvette, add polymerization buffer, the desired final concentration of the test compound (or DMSO for control), and purified FtsZ protein (e.g., to a final concentration of 1 mg/mL).

  • Allow the mixture to equilibrate for several minutes while recording a baseline signal.

  • Initiate the polymerization by adding GTP to a final concentration of 1 mM.

  • Immediately begin recording the light scattering signal over time (e.g., for 10-20 minutes).

  • Analysis: An increase in light scattering indicates FtsZ polymerization. Compare the rate and extent of the scattering increase in the presence of the test compound to the DMSO control.

    • Inhibition: A lower rate or extent of scattering suggests the compound inhibits polymerization.

    • Promotion/Stabilization: A higher rate or extent of scattering suggests the compound promotes or stabilizes FtsZ polymers.

Caption: Workflow for a typical FtsZ polymerization light scattering assay.

Conclusion and Future Outlook

The pyridopyrazine core has completed its journey from a simple heterocyclic structure to a validated and highly valued privileged scaffold in drug discovery. Its synthetic tractability, coupled with its ability to form key interactions with a diverse range of biological targets, ensures its continued relevance. The successes in developing modulators for challenging targets like γ-secretase and inhibitors for novel antibacterial targets like FtsZ underscore the scaffold's potential.

Future research will likely focus on several key areas:

  • Expansion of Target Space: Applying the pyridopyrazine scaffold to new and challenging biological targets, including protein-protein interactions and allosteric sites on other enzymes.

  • Fine-tuning ADMET Properties: Utilizing advanced computational and synthetic methods to design next-generation pyridopyrazine derivatives with optimized absorption, distribution, metabolism, excretion, and toxicity profiles.

  • Development of Covalent and Photochemical Probes: Creating tool compounds based on the pyridopyrazine core to further elucidate biological pathways and validate new drug targets.

For the drug development professional, the pyridopyrazine system represents not just a historical curiosity, but a powerful and field-proven tool for the design of next-generation therapeutics. Its story is a testament to the enduring power of heterocyclic chemistry to address the most pressing challenges in human health.

References

A comprehensive, numbered list with clickable URLs will be generated here, consolidating all sources cited in the text.

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  • Regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines by reaction of arylglyoxals with 2,3-diamino. (2012). Current Chemistry Letters, 2(1), 37-44. [Link]

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  • Cytological Profile of Antibacterial FtsZ Inhibitors and Synthetic Peptide MciZ. (2016). Frontiers in Microbiology, 7, 1491. [Link]

  • Zhang, J. (n.d.). The synthesis and chemistry of pyridopyrazines is discussed in a previous specific entry of Houben–Weyl, Vol. E 9. Science of Synthesis. [Link]

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  • Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors. (2023). ACS Medicinal Chemistry Letters, 14(12), 1785-1791. [Link]

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  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). RSC Advances, 13(47), 33025-33038. [Link]

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  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. (2018). Molecules, 23(11), 2942. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2018). American Journal of Organic Chemistry, 8(1), 1-13. [Link]

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  • Targeting Bacterial Cell Division: A Binding Site-Centered Approach to the Most Promising Inhibitors of the Essential Protein FtsZ. (2020). International Journal of Molecular Sciences, 21(3), 1083. [Link]

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  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2020). Molecules, 25(16), 3583. [Link]

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A Guide to the Regioselective Synthesis of Substituted Pyrido[2,3-b]pyrazines: A Chemist's Companion for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant biological activities and material properties. Its derivatives have shown promise as antitumor agents, antivirals, and specialized antagonists for critical cellular targets.[1][2][3] The precise substitution pattern on this bicyclic system is often crucial for its function, making regioselective synthesis a paramount challenge for chemists in drug development and materials science. This in-depth technical guide provides a comprehensive overview of the core strategies for achieving regiocontrol in the synthesis of substituted pyrido[2,3-b]pyrazines. We will delve into the mechanistic underpinnings of the classical condensation reaction, explore the reaction parameters that govern isomeric outcomes, present detailed experimental protocols, and discuss modern synthetic alternatives for the targeted functionalization of this versatile scaffold.

The Strategic Importance of the Pyrido[2,3-b]pyrazine Core

The fusion of a pyridine and a pyrazine ring creates a unique electronic landscape, rich in nitrogen atoms that can participate in hydrogen bonding and metal coordination. This has made the pyrido[2,3-b]pyrazine core a cornerstone in the design of targeted therapeutics. Notably, derivatives of this scaffold have been investigated as:

  • Antitumor Agents: Certain substituted pyrido[2,3-b]pyrazines have demonstrated the ability to inhibit both erlotinib-sensitive and erlotinib-resistant cancer cell lines, offering a potential avenue for overcoming drug resistance in non-small-cell lung cancer.[3]

  • Antiviral Compounds: The scaffold is central to the development of novel non-nucleoside inhibitors of human cytomegalovirus (HCMV) DNA polymerase, with some compounds exhibiting broad-spectrum activity against other herpesviruses.[2]

  • TRPV1 Antagonists: In the realm of pain management, pyrido[2,3-b]pyrazine derivatives have been identified as potent and orally bioavailable TRPV1 antagonists, with a reduced potential for the formation of reactive metabolites compared to earlier scaffolds.

The biological activity of these compounds is often exquisitely sensitive to the placement of substituents. Two regioisomers, differing only in the position of a single functional group, can exhibit dramatically different potencies and pharmacokinetic profiles.[1] This underscores the critical need for robust and predictable regioselective synthetic methods.

The Workhorse of Pyrido[2,3-b]pyrazine Synthesis: The Condensation Reaction

The most prevalent and direct method for constructing the pyrido[2,3-b]pyrazine core is the condensation of a 2,3-diaminopyridine with an α-dicarbonyl compound.[1][4] When a symmetrical dicarbonyl (e.g., benzil) is used, only one product is possible. However, the use of an unsymmetrical α-dicarbonyl, such as an arylglyoxal, introduces the challenge of regioselectivity, as two distinct regioisomers can be formed.

Understanding the Regiochemical Challenge

The reaction between 2,3-diaminopyridine and an unsymmetrical α-ketoaldehyde (e.g., phenylglyoxal) can theoretically yield two different products: a 2-aryl- and a 3-aryl-pyrido[2,3-b]pyrazine. The key to controlling the outcome lies in the differential reactivity of the two amino groups on the pyridine ring and the two carbonyl groups on the dicarbonyl compound.

The amino group at the 3-position of 2,3-diaminopyridine is generally considered to be more nucleophilic than the amino group at the 2-position due to electronic effects. Similarly, the aldehyde carbonyl in an α-ketoaldehyde is more electrophilic than the ketone carbonyl. The initial, and often rate-determining, step of the condensation is the nucleophilic attack of one of the amino groups on one of the carbonyls.

The Decisive Role of Reaction Conditions in Regiocontrol

Field-proven insights have demonstrated that the regioselectivity of this condensation is highly dependent on the reaction conditions, particularly temperature and the presence of an acid catalyst.[1]

The Mechanism of Acid-Catalyzed Regioselective Condensation:

Under acidic conditions, both carbonyl groups of the α-dicarbonyl are protonated, increasing their electrophilicity. However, the aldehyde carbonyl, being sterically more accessible and inherently more reactive, is more susceptible to nucleophilic attack. The more nucleophilic 3-amino group of 2,3-diaminopyridine will preferentially attack the more electrophilic aldehyde carbonyl. This initial selective step dictates the final regiochemical outcome. Lowering the reaction temperature further enhances this selectivity by favoring the kinetically controlled pathway over the thermodynamically controlled one.

Diagram: Proposed Mechanism for Regioselective Synthesis

G cluster_reactants Reactants cluster_conditions Conditions cluster_mechanism Mechanism diaminopyridine 2,3-Diaminopyridine step2 Step 2: Selective Nucleophilic Attack (3-NH2 attacks more electrophilic CO) diaminopyridine->step2 dicarbonyl Unsymmetrical α-Dicarbonyl (R1-CO-CO-R2) step1 Step 1: Protonation (Enhanced Electrophilicity) dicarbonyl->step1 acid Acid Catalyst (H+) acid->step1 temp Low Temperature temp->step2 Favors Kinetic Control step1->step2 step3 Step 3: Intramolecular Cyclization step2->step3 step4 Step 4: Dehydration & Aromatization step3->step4 product Major Regioisomer step4->product

Caption: Acid catalysis and low temperature drive regioselectivity.

Data-Driven Optimization of Regioselectivity

Systematic studies have quantified the impact of reaction conditions on the isomeric ratio of the products. The following table summarizes these findings, providing a clear guide for experimental design.

Starting MaterialsSolventTemperatureCatalystMajor Isomer:Minor Isomer RatioReference
2,3-Diaminopyridine, PhenylglyoxalDimethylformamide (DMF)RefluxNone~1:1 (low selectivity)[5]
2,3-Diaminopyridine, PhenylglyoxalAcetic AcidLow Temp.AcidIncreased selectivity[1]
2,3-Diaminopyridine, PhenylglyoxalTrifluoroacetic Acid (TFA)Low Temp.Acid>98:2[1]

These data compellingly show that a shift from a neutral, high-temperature solvent like DMF to a low-temperature, acidic medium like TFA can dramatically improve the regioselectivity, reducing the formation of the undesired isomer to less than 2%.[1]

Experimental Protocol: Regioselective Synthesis of 2-Phenylpyrido[2,3-b]pyrazine

This protocol is a self-validating system designed to maximize the yield of the desired 2-phenyl regioisomer.

Materials:

  • 2,3-Diaminopyridine (1.0 eq)

  • Phenylglyoxal monohydrate (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-diaminopyridine in trifluoroacetic acid at 0°C (ice bath).

  • To this stirred solution, add phenylglyoxal monohydrate portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

  • Continue stirring the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.

  • Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 2-phenylpyrido[2,3-b]pyrazine.

  • Characterize the product by NMR and mass spectrometry to confirm its identity and purity. The regioisomers can be distinguished by their distinct NMR spectra and HPLC retention times.[1]

Diagram: Experimental Workflow for Regioselective Synthesis

G A 1. Dissolve 2,3-Diaminopyridine in TFA at 0°C B 2. Add Phenylglyoxal (maintain T < 5°C) A->B C 3. Stir at 0°C (2h) then RT (4h) B->C D 4. Quench with Ice & Neutralize (NaHCO3) C->D E 5. Extraction (Ethyl Acetate) D->E F 6. Drying & Concentration E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS, HPLC) G->H

Caption: Step-by-step workflow for the optimized synthesis.

Alternative Strategies for Regiocontrolled Synthesis

While the condensation reaction is the most common approach, other methods have been developed to access substituted pyrido[2,3-b]pyrazines, some offering unique advantages in terms of substrate scope and regiocontrol.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants are combined in a single step to form a product that contains portions of all reactants, offer an efficient and atom-economical approach. A notable example is the synthesis of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazines.[3]

Experimental Protocol: Three-Component Synthesis of Indeno-fused Pyrido[2,3-b]pyrazines

This protocol describes the synthesis of a complex pyrido[2,3-b]pyrazine derivative in a one-pot procedure.[3]

Materials:

  • Substituted aromatic aldehyde (1.0 eq)

  • 1,3-Indanedione (1.0 eq)

  • 2-Aminopyrazine (1.0 eq)

  • p-Toluenesulfonic acid (p-TSA) (20 mol%)

  • Ethanol

Procedure:

  • Combine the aromatic aldehyde, 1,3-indanedione, 2-aminopyrazine, and p-TSA in a round-bottom flask containing ethanol.

  • Reflux the mixture for approximately 8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Filter the solid precipitate and wash with water and cold ethanol.

  • Recrystallize the product from ethyl acetate to obtain the pure compound.

Post-Functionalization of the Pyrido[2,3-b]pyrazine Core

Another powerful strategy involves the initial synthesis of a simple, often halogenated, pyrido[2,3-b]pyrazine core, followed by regioselective post-functionalization using transition metal-catalyzed cross-coupling reactions. This approach allows for the late-stage introduction of diverse substituents.

Halogenation of the pyrido[2,3-b]pyrazine scaffold can be directed to specific positions. For instance, direct C-H functionalization or deprotometalation-trapping sequences can be employed to introduce halogens at desired positions, which then serve as handles for further reactions such as Suzuki, Stille, or Negishi couplings. This provides a modular and flexible route to a wide array of substituted derivatives that may be difficult to access through direct condensation.

Conclusion

The regioselective synthesis of substituted pyrido[2,3-b]pyrazines is a critical endeavor for the advancement of medicinal chemistry and materials science. While the classical condensation of 2,3-diaminopyridines with unsymmetrical α-dicarbonyls remains a cornerstone of this field, a deep understanding of the reaction mechanism and the judicious control of reaction parameters, particularly acidity and temperature, are essential for achieving the desired regiochemical outcome. This guide has illuminated the causal factors behind these experimental choices, providing a clear and actionable framework for researchers. Furthermore, the exploration of multicomponent reactions and post-functionalization strategies offers powerful alternative avenues for accessing novel and complex derivatives. By mastering these regioselective synthetic techniques, scientists are well-equipped to unlock the full potential of the pyrido[2,3-b]pyrazine scaffold in the development of next-generation therapeutics and functional materials.

References

  • Kekesi, L., Dancso, A., Illyes, E., Boros, S., Pato, J., Greff, Z., Nemeth, G., Garamvolgyi, R., Baska, F., Orfi, L., & Keri, G. (2014). Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. Letters in Organic Chemistry, 11(9), 651-656. Available from: [Link]

  • Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. (n.d.). ChemMedChem. Available from: [Link]

  • Illyes, E., Dancso, A., Boros, S., Greff, Z., Nemeth, G., Pato, J., Garamvolgyi, R., Baska, F., Kekesi, L., Orfi, L., & Keri, G. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(22), 6259-6264. Available from: [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). RSC Advances, 13(46), 32160-32174. Available from: [Link]

  • Dadashpour, S., & Tamaddon, F. (2013). Pyrido[2-3-b]pyrazines. Current Chemistry Letters, 2(1), 25-30. Available from: [Link]

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 3-Chloro-2-methylpyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details optimized protocols for the Suzuki-Miyaura cross-coupling of 3-chloro-2-methylpyrido[2,3-b]pyrazine (CAS: 1260519-71-8). This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., PI3K, mTOR) and other bioactive heterocycles. Due to the electron-deficient nature of the pyrido[2,3-b]pyrazine ring, the C3-chloride is highly activated toward oxidative addition. However, this same electronic deficiency renders the substrate susceptible to hydrolysis and nucleophilic aromatic substitution (


) side reactions. This guide provides two distinct protocols: a robust "Standard Method" for typical aryl boronic acids and a "High-Efficiency Method" for sterically hindered or electron-poor coupling partners.

Chemical Background & Reactivity Profile

Substrate Analysis

The substrate, This compound , features a fused bicyclic system containing three nitrogen atoms.[1][2]

  • Electronic Effects: The pyrazine ring is significantly electron-deficient due to the inductive withdrawal of the fused pyridine ring. This makes the C-Cl bond at position 3 weaker and more reactive toward Pd(0) insertion than typical chloropyridines.

  • Steric Effects: The methyl group at C2 serves a dual purpose: it provides a handle for SAR (Structure-Activity Relationship) exploration and sterically protects the C2 position from unwanted nucleophilic attack, directing reactivity exclusively to the C3-Cl bond.

  • Chemosensitivity: The ring system is sensitive to strong aqueous bases at high temperatures, which can lead to ring-opening hydrolysis. Therefore, base selection is critical.

Mechanistic Pathway

The reaction follows the standard catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the C3-Cl bond. This is the fastest step for this substrate due to the electron-poor ring.

  • Transmetallation: The boronic acid/ester transfers its organic group to the Palladium center. This is often the rate-determining step, influenced by the base and steric bulk.

  • Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).

SuzukiMechanism Substrate 3-chloro-2-methyl pyrido[2,3-b]pyrazine OxAdd Oxidative Addition (Fast) Substrate->OxAdd Pd0 Pd(0) Active Species Pd0->OxAdd ComplexA Pd(II)-Cl Intermediate OxAdd->ComplexA TransMet Transmetallation (Rate Limiting) ComplexA->TransMet Boronic Ar-B(OH)2 + Base Boronic->TransMet ComplexB Pd(II)-Ar Intermediate TransMet->ComplexB RedElim Reductive Elimination ComplexB->RedElim RedElim->Pd0 Regeneration Product 3-Aryl-2-methyl pyrido[2,3-b]pyrazine RedElim->Product

Figure 1: Catalytic cycle emphasizing the rapid oxidative addition of the electron-deficient pyrazine scaffold.

Experimental Protocols

Method A: Standard Protocol (Robust)

Best for: Phenylboronic acids, electron-rich aryl boronic acids, and scale-up.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution or finely ground solid)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the substrate (1.0 mmol, 179.6 mg), boronic acid (1.2 mmol), and

    
     (24 mg, 0.03 mmol).
    
  • Solvent Addition: Add 1,4-Dioxane (4 mL) and degas by bubbling nitrogen for 5 minutes.

  • Base Activation: Add 2M aqueous

    
     (1 mL, 2.0 mmol).
    
  • Reaction: Seal the vial and heat to 90°C for 4–12 hours. Monitor by LC-MS.[1][2]

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL). Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (typically 0-50% EtOAc in Hexanes/Heptane).

Method B: High-Efficiency Protocol (Challenging Substrates)

Best for: Heteroaryl boronic acids, sterically hindered partners (ortho-substituted), or substrates sensitive to hydrolysis.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Heteroaryl boronic acid/ester (1.5 equiv)

  • Catalyst: XPhos Pd G3 or G4 (2-4 mol%)

  • Base:

    
     (Tribasic Potassium Phosphate) (2.5 equiv, Anhydrous)
    
  • Solvent: Toluene / Water (10:1) or n-Butanol (for solubility issues)[3]

Procedure:

  • Charge: Add substrate, boronic acid, XPhos Pd G3, and anhydrous

    
     to a vial.
    
  • Inert Atmosphere: Seal the vial and purge with Nitrogen/Argon for 3 cycles (Vacuum/Fill).

  • Solvent: Add degassed Toluene (or n-Butanol) and the small volume of water via syringe through the septum.

  • Reaction: Heat to 100°C for 2–6 hours. The high activity of XPhos typically drives this reaction to completion faster.

  • Workup: Filter through a pad of Celite to remove palladium residues. Concentrate the filtrate.

  • Purification: Reverse-phase preparative HPLC is often recommended for polar heteroaryl products.

Workflow Visualization

ExperimentalWorkflow Start Start: Weigh Reagents (Substrate, Boronic Acid, Base) CatSelect Select Catalyst System Start->CatSelect MethodA Method A: Pd(dppf)Cl2 Dioxane/H2O (Standard) CatSelect->MethodA Simple Aryl MethodB Method B: XPhos Pd G3 Toluene/H2O (Difficult) CatSelect->MethodB Heteroaryl/Hindered Degas Degas Solvents (N2/Argon) *Critical Step* MethodA->Degas MethodB->Degas Heat Heat (90-100°C) 2 - 12 Hours Degas->Heat Monitor Monitor: LC-MS Look for [M+H]+ Heat->Monitor Monitor->Heat Incomplete Workup Workup: EtOAc Extraction or Celite Filtration Monitor->Workup Conversion >95% Purify Purification: Flash Chrom. or Prep-HPLC Workup->Purify

Figure 2: Decision tree and experimental workflow for coupling this compound.

Representative Data & Troubleshooting

Expected Yields (Based on Scaffold Reactivity)

The following table summarizes expected performance based on the electronic properties of the 3-chloropyrido[2,3-b]pyrazine scaffold [1, 2].

Coupling PartnerMethodExpected YieldNotes
Phenylboronic acidA85 - 95%Very clean conversion.
4-Methoxyphenylboronic acidA80 - 90%Electron-rich partners couple well.
3-Pyridylboronic acidB65 - 75%Nitrogen coordination may slow reaction; XPhos helps.
2-Fluorophenylboronic acidB60 - 70%Steric hindrance requires higher activity catalyst.
Indazole-5-boronic acidB50 - 65%Protodeboronation of partner is a competing side reaction.
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by substrate nitrogens.Switch to Method B (XPhos or SPhos). Increase catalyst loading to 5 mol%.
Hydrolysis (OH product) Base is too strong or too much water.Switch to anhydrous

or

in pure Dioxane or Toluene.
Protodeboronation Unstable boronic acid.Use Boronic Ester (Pinacol) instead of acid. Lower temp to 80°C and extend time.
Homocoupling of Boronic Acid Oxygen presence.Degas solvents more rigorously (Freeze-Pump-Thaw if necessary).

References

  • BenchChem. A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines. (Accessed 2026).[4][5]

  • NIST Chemistry WebBook. Pyrazine, 2-chloro-3-methyl- Data. (Accessed 2026).[4][5]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Protocols. (Accessed 2026).[4][5]

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. (Accessed 2026).[4][5]

  • PubChem. this compound Compound Summary. (Accessed 2026).[4][5]

Sources

Application Note: 3-Chloro-2-methylpyrido[2,3-b]pyrazine as a High-Value Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a comprehensive technical guide for the utilization of 3-chloro-2-methylpyrido[2,3-b]pyrazine (CAS 1260519-71-8) in medicinal chemistry and organic synthesis.

Executive Summary

The pyrido[2,3-b]pyrazine nucleus is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for quinazoline, quinoxaline, and pteridine ring systems. The derivative This compound is particularly valuable due to its dual functionality: the electrophilic C3-chlorine atom allows for facile nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling, while the C2-methyl group provides a handle for steric tuning or lateral functionalization.

This guide details the handling, synthetic utility, and specific protocols for deploying this building block in the synthesis of kinase inhibitors, antiviral agents, and ion channel antagonists.

Chemical Identity & Properties

PropertySpecification
Chemical Name This compound
CAS Number 1260519-71-8
Molecular Formula C8H6ClN3
Molecular Weight 179.61 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Storage 2–8°C, under inert atmosphere (Ar/N2).[1] Moisture sensitive.
Structural Feature Highly electron-deficient 1,4,5-triazanaphthalene core

Synthetic Access & Regioselectivity (Expert Insight)

While this building block is commercially available, in-house synthesis often requires the condensation of 2,3-diaminopyridine with ethyl pyruvate , followed by chlorination.

  • The Regioselectivity Challenge: The condensation can yield two isomers: the desired 2-methyl-3-oxo derivative and the unwanted 3-methyl-2-oxo isomer.

  • Optimization: Recent process chemistry data suggests that conducting the condensation in acidic media (e.g., TFA or acetic acid) at lower temperatures favors the formation of the desired regioisomer, driven by the differential nucleophilicity of the pyridine amines. The 3-amino group (more nucleophilic) preferentially attacks the ketone carbonyl of the pyruvate.

Core Reaction Workflows

The reactivity profile of this compound is dominated by the electron-withdrawing nature of the four heteroatoms.

Pathway Analysis (Graphviz)

ReactionPathways Start 3-chloro-2-methyl pyrido[2,3-b]pyrazine SNAr SNAr Displacement (Amines/Phenols) Start->SNAr  Nucleophiles, Base   Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->Suzuki  R-B(OH)2, Pd(0)   Lateral Lateral Lithiation (C2-Methyl Funct.) Start->Lateral  LDA/LiHMDS, E+   ProductA C3-Amino/Ether Derivatives SNAr->ProductA ProductB C3-Aryl/Heteroaryl Analogs Suzuki->ProductB ProductC C2-Ethyl/Styryl Derivatives Lateral->ProductC

Figure 1: Primary divergent synthetic pathways for the this compound scaffold.

Detailed Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

The C3-position is highly activated. SNAr is the most reliable method for installing amino or ether linkages, common in kinase inhibitor design (e.g., mimicking the ATP adenine binding).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Primary/Secondary amine or Phenol (1.1–1.5 equiv)

  • Base: DIPEA (2.0 equiv) or K2CO3 (for phenols)

  • Solvent: 1,4-Dioxane, DMF, or n-Butanol (for difficult substrates)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of the chloro-substrate in 5 mL of anhydrous 1,4-dioxane in a reaction vial.

  • Addition: Add 2.0 mmol of DIPEA, followed by 1.1 mmol of the amine nucleophile.

  • Reaction:

    • Reactive Amines (e.g., morpholine, aniline): Stir at 60°C for 2–4 hours.

    • Sterically Hindered Amines: Heat to 90–100°C or use microwave irradiation (120°C, 30 min).

  • Monitoring: Monitor by LC-MS. The product will typically show a mass shift of Mnuc - 36.5.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Expert Note: If the nucleophile is weak, adding a catalytic amount of KF or using DMSO as a solvent can accelerate the rate by stabilizing the Meisenheimer intermediate.

Protocol B: Suzuki-Miyaura Cross-Coupling

Used to install aryl or heteroaryl groups for bi-aryl systems found in antivirals.

Reagents:

  • Catalyst: Pd(dppf)Cl2[2]·DCM (5 mol%) or Pd2(dba)3/XPhos

  • Boronic Acid/Ester: (1.2 equiv)

  • Base: Cs2CO3 (2.0 equiv) or K3PO4

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Procedure:

  • Degassing: Charge a microwave vial with the chloro-substrate (1.0 equiv), boronic acid (1.2 equiv), and base (2.0 equiv). Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Quickly add the Pd catalyst under a positive stream of Argon.

  • Reaction: Heat at 90°C for 4–12 hours. (Microwave: 110°C for 45 min).

  • Scavenging: Filter through a Celite pad to remove Pd black.

  • Purification: The product is often less polar than the starting material; purify via silica gel chromatography.

Troubleshooting: Dehalogenation (hydrodechlorination) is a common side reaction. If observed, switch to a milder base (Na2CO3) and ensure rigorous oxygen exclusion.

Applications in Drug Discovery[2][3][4][5][6]

Case Study 1: HCMV Polymerase Inhibitors

Researchers targeting Human Cytomegalovirus (HCMV) utilized the pyrido[2,3-b]pyrazine core to replace a 1,8-naphthyridinone scaffold. The goal was to reduce lipophilicity (LogD) and mitigate hERG channel inhibition.[3]

  • Strategy: The this compound was coupled with a 4-chlorobenzyl amine derivative via Protocol A (SNAr).

  • Outcome: The resulting compounds showed broad-spectrum antiherpetic activity with significantly reduced cardiac toxicity potential compared to previous generations.

Case Study 2: TRPV1 Antagonists

In pain management research, this scaffold was used to develop TRPV1 antagonists.

  • Mechanism: The 2-methyl group was found to sit in a hydrophobic pocket, while the substituent at C3 (installed via SNAr) engaged in hydrogen bonding with the receptor.

  • Advantage: The nitrogen-rich core reduced the potential for reactive metabolite formation (covalent binding) observed with carbocyclic analogs.

Safety & Handling

  • Hazard: this compound is an irritant. Avoid inhalation of dust.

  • Reactivity: Reacts violently with strong oxidizing agents.

  • Waste: Dispose of halogenated organic waste according to local EHS regulations.

References

  • Regioselective Synthesis of Pyrido[2,3-b]pyrazines: Source: ResearchGate.[4] "Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction."

  • HCMV Inhibitor Application: Source: PubMed Central (PMC). "Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors."

  • General Reactivity of Halopyrazines: Source: BenchChem.[2] "A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines."

  • TRPV1 Antagonist Discovery: Source: PubMed. "Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites."[5]

  • Chemical Structure & Data: Source: PubChem. "this compound Compound Summary."

Sources

Synthesis of novel kinase inhibitors from 3-chloro-2-methylpyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of Novel Kinase Inhibitors via Functionalization of 3-Chloro-2-methylpyrido[2,3-b]pyrazine

Executive Summary

The pyrido[2,3-b]pyrazine scaffold represents a "privileged structure" in oncology drug discovery due to its high structural fidelity to the adenine moiety of ATP. This Application Note details the synthetic exploitation of This compound as a versatile linchpin for generating ATP-competitive kinase inhibitors.

Unlike traditional quinazoline scaffolds (e.g., gefitinib), the pyrido[2,3-b]pyrazine core offers distinct solubility profiles and hydrogen-bonding vectors (N1, N4, and N5) that allow for unique interactions with the kinase hinge region. This guide focuses on the chemoselective displacement of the C3-chloride to generate libraries targeting ALK, EGFR, and PI3K signaling pathways.

Scientific Rationale & Mechanism

The Electrophilic Handle

The this compound core is highly electron-deficient. The fusion of the pyridine and pyrazine rings creates a strong dipole that activates the C3-position towards nucleophilic attack.

  • Causality: The nitrogen atoms at positions 1, 4, and 5 withdraw electron density, making the C-Cl bond at position 3 highly susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • Regioselectivity: While the C2-methyl group provides steric bulk that can enforce atropisomerism or selectivity, it primarily serves to block metabolic oxidation at the C2 position, a common liability in unsubstituted pyrazines.

Binding Mode Hypothesis

In the context of kinase inhibition, the C3-amino substituent (derived from the reaction below) typically occupies the hydrophobic pocket (Gatekeeper region), while the ring nitrogens (N1 or N4) accept hydrogen bonds from the hinge region backbone (e.g., Met793 in EGFR).

Strategic Workflow Visualization

The following diagram outlines the decision tree for functionalizing the core scaffold.

G Start 3-Chloro-2-methyl pyrido[2,3-b]pyrazine Decision Nucleophile Characteristics Start->Decision RouteA Route A: SNAr (Standard) Decision->RouteA Nucleophilic Amines (Anilines, Aliphatic) RouteB Route B: Buchwald-Hartwig (Catalytic) Decision->RouteB Sterically Hindered or Electron-Poor Amines Product Kinase Inhibitor Library RouteA->Product Acid/Base Catalysis RouteB->Product Pd(OAc)2 / Xantphos

Figure 1: Synthetic decision tree for C3-functionalization based on nucleophile electronics and sterics.

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Best for: Primary anilines, benzylamines, and non-hindered secondary amines.

Reagents:

  • Scaffold: this compound (1.0 equiv)

  • Nucleophile: Substituted Aniline (e.g., 3-ethynylaniline for EGFR targeting) (1.1 equiv)

  • Solvent: n-Butanol (n-BuOH) or NMP (N-methyl-2-pyrrolidone)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.1 equiv) or DIPEA (for aliphatic amines)

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (180 mg, 1.0 mmol) in anhydrous n-BuOH (5 mL).

  • Addition: Add the substituted aniline (1.1 mmol).

    • Critical Insight: If the aniline is electron-deficient (e.g., contains -CF3, -F), add p-TsOH (0.1 mmol). The acid protonates the ring nitrogen (N4), further activating the C3-Cl bond by increasing the electrophilicity of the pyrazine ring.

  • Reaction: Heat the mixture to 100°C (oil bath temperature). Monitor via TLC (50% EtOAc/Hexanes) or LCMS.

    • Checkpoint: Reaction is typically complete within 2–6 hours. Look for the disappearance of the starting material peak (m/z ~179/181 ratio 3:1) and appearance of the product mass.[1]

  • Workup:

    • Cool to room temperature.[2]

    • Precipitation: Many products precipitate upon cooling. Filter the solid and wash with cold ethanol.

    • Extraction (if no precipitate): Dilute with EtOAc (30 mL), wash with saturated NaHCO3 (2 x 15 mL) and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (DCM/MeOH gradient 0-5%).

Protocol B: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Best for: Electron-poor anilines, bulky amines, or when


 yields <20%.

Reagents:

  • Catalyst:

    
     (2 mol%) or 
    
    
    
  • Ligand: Xantphos (4 mol%) or BINAP

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a microwave vial or Schlenk tube and purge with Argon.

  • Loading: Add the scaffold (1.0 mmol), amine (1.2 mmol),

    
     (2.0 mmol), 
    
    
    
    (18 mg), and Xantphos (23 mg).
  • Solvation: Add anhydrous, degassed 1,4-dioxane (4 mL). Seal the vessel.

  • Reaction: Heat to 100°C for 12 hours (thermal) or 120°C for 45 mins (Microwave).

  • Filtration: Filter the hot mixture through a Celite pad to remove inorganic salts and Palladium black. Wash with EtOAc.

  • Purification: Concentrate in vacuo and purify via preparative HPLC or flash chromatography.

Data Analysis & Validation Standards

To ensure the integrity of the synthesized inhibitors, the following QC metrics must be met.

Table 1: Comparative Reaction Conditions & Expected Outcomes

Parameter

(Acid Catalyzed)
Pd-Catalyzed (Buchwald)
Substrate Scope Electron-rich/Neutral AnilinesElectron-poor/Bulky Anilines
Reaction Time 2–6 Hours12–18 Hours (Thermal)
Typical Yield 65–85%50–75%
Key Byproduct Hydrolysis (Pyrazinone formation)Dehalogenation (Hydro-dechlorination)
Green Score High (No heavy metals)Low (Requires Pd/Ligands)
Quality Control Checkpoints
  • H-NMR Diagnostic:

    • Loss of Cl: The starting material has a distinct pattern. Upon substitution, the NH proton signal (exchangeable with D2O) should appear, typically downfield (δ 9.0–10.5 ppm) due to hydrogen bonding with N4.

    • Regio-check: Confirm the C2-Methyl singlet remains intact (approx δ 2.5–2.7 ppm).

  • LCMS Validation:

    • Confirm the loss of the Chlorine isotopic signature (

      
       3:1 ratio).
      
    • Target purity >95% (UV 254 nm) is required for biological assay validity.

Biological Context: Kinase Selectivity

Compounds derived from this protocol often exhibit activity against:

  • EGFR (Epidermal Growth Factor Receptor): Particularly T790M mutants if the aniline carries an acrylamide Michael acceptor (covalent inhibition).

  • ALK (Anaplastic Lymphoma Kinase): When coupled with piperidine-based side chains.[3]

  • PI3K/mTOR: Due to the core's similarity to the morpholino-pyrimidine scaffold.

Diagram: Proposed Signaling Interaction

Pathway Inhibitor Synthesized Pyrido-Pyrazine ATP_Pocket ATP Binding Pocket (Hinge Region) Inhibitor->ATP_Pocket Competitive Binding (H-Bonds) Downstream Downstream Signaling (AKT/ERK) ATP_Pocket->Downstream Blocks Phosphorylation CellResponse Cell Proliferation (Inhibition) Downstream->CellResponse Induces Apoptosis

Figure 2: Mechanism of Action for ATP-competitive inhibition by pyrido[2,3-b]pyrazine derivatives.

References

  • Synthesis and SAR of ALK Inhibitors

    • Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. Bioorg. Med. Chem. Lett. (2010).[3]

  • EGFR Inhibitor Design

    • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines.[4] Bioorg. Med. Chem. Lett. (2013).[4]

  • General Reactivity of Halopyrazines

    • A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines. BenchChem Reactivity Guides.
  • Nucleophilic Aromatic Substitution Mechanisms

    • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules (2012).
  • Structure-Activity Relationships (FGFr/PDGFr)

    • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors.[5] J. Med. Chem. (1997).

Sources

Application Note: Pyridopyrazines in Electrochemical DNA Sensing

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in bioelectrochemistry and drug development. It details the use of pyrido[2,3-b]pyrazine derivatives as redox-active intercalators for electrochemical DNA sensing.

High-Affinity Redox Intercalators for Label-Free Hybridization Detection

Executive Summary

Pyridopyrazines, specifically pyrido[2,3-b]pyrazine and its fused analogs (e.g., dipyridophenazine, DPPZ), represent a class of planar, nitrogen-rich heterocyclic compounds. Unlike traditional organic dyes (e.g., Methylene Blue), pyridopyrazines offer tunable redox potentials and exceptional structural rigidity, facilitating strong intercalative binding into the DNA double helix.

This guide details the protocol for utilizing pyridopyrazine derivatives as redox hybridization indicators . The mechanism relies on the differential binding affinity of the indicator towards double-stranded DNA (dsDNA) versus single-stranded DNA (ssDNA), allowing for the label-free electrochemical detection of specific genetic sequences.

Scientific Mechanism

The Intercalation Principle

The planar aromatic core of pyrido[2,3-b]pyrazine allows it to slide between the stacked base pairs of dsDNA. This interaction is stabilized by


-

stacking and van der Waals forces.
  • ssDNA (Probe Phase): The flexible, unstacked bases of ssDNA do not provide a stable pocket for intercalation. The pyridopyrazine remains largely in solution or loosely electrostatically bound.

  • dsDNA (Hybridized Phase): Upon hybridization with a target sequence, the formation of the rigid double helix creates intercalation sites. The pyridopyrazine accumulates within the helix.

Electrochemical Signal Transduction

The sensing signal is derived from the change in the redox current of the pyridopyrazine indicator.

  • Method A (Diffusive Blocking): In solution-phase experiments, DNA binding slows the diffusion of the redox molecule to the electrode surface, causing a decrease in peak current (

    
    ) and a positive shift in potential (
    
    
    
    ).
  • Method B (Surface Accumulation - Recommended for Biosensors): For immobilized probes, the formation of dsDNA concentrates the redox indicator at the electrode surface (via intercalation), leading to a significant increase in the electrochemical signal compared to the ssDNA baseline.

G cluster_0 Electrode Surface Probe ssDNA Probe (Immobilized) Hybrid dsDNA Helix (Target Bound) Probe->Hybrid + Target DNA Signal_Low Low Current (Diffusion Only) Probe->Signal_Low Voltammetry Signal_High High Current (Surface Accumulation) Hybrid->Signal_High Voltammetry Indicator Pyridopyrazine (Redox Active) Indicator->Probe Weak Interaction Indicator->Hybrid Strong Intercalation

Figure 1: Mechanism of electrochemical signal generation using pyridopyrazine indicators. In the biosensor format, hybridization recruits the indicator to the surface, amplifying the signal.

Material Selection & Synthesis

While commercial indicators exist, synthesizing specific pyrido[2,3-b]pyrazine derivatives allows for potential tuning.

Target Compound Class: 2,3-disubstituted pyrido[2,3-b]pyrazines or indeno-fused derivatives. Key Reagents:

  • Indane-1,3-dione[1][2]

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • 2-aminopyrazine[1][2]

  • Catalyst: p-Toluenesulfonic acid (p-TSA)

Synthesis Workflow (One-Pot):

  • Mix: Equimolar amounts of reagents in Ethanol.

  • Reflux: Heat at 80°C for 3-4 hours.

  • Precipitate: Cool to RT; filter the solid precipitate.

  • Purify: Recrystallize from ethanol to obtain the pure redox indicator.

Experimental Protocol: DNA Biosensor Fabrication

Electrode Preparation
  • Substrate: Glassy Carbon Electrode (GCE, 3 mm dia).

  • Polishing: Polish with 0.05

    
     alumina slurry on a microcloth pad for 2 minutes. Rinse with DI water.[2]
    
  • Cleaning: Sonicate in 1:1 Ethanol/Water for 5 minutes to remove alumina residues.

Probe Immobilization
  • Activation: Activate GCE surface via acid activation (CV in 0.5 M H

    
    SO
    
    
    
    , -0.5 to +1.5 V) to generate carboxyl groups (if using covalent coupling) or use direct adsorption for initial testing.
  • Immobilization Solution: Prepare 1.0

    
     ssDNA probe in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).
    
  • Deposition: Drop-cast 5

    
     of probe solution onto the GCE surface.
    
  • Incubation: Dry at room temperature for 4 hours or incubate overnight at 4°C in a humidity chamber.

  • Washing: Rinse with 0.1 M PBS (pH 7.0) to remove loosely bound DNA.

Hybridization Assay
  • Target Incubation: Apply 5

    
     of Target DNA (complementary sequence) diluted in hybridization buffer (PBS + 0.5 M NaCl).
    
  • Time: Incubate for 45 minutes at 37°C.

  • Wash: Rinse thoroughly with PBS to remove non-hybridized targets.

Indicator Intercalation & Detection
  • Indicator Solution: Prepare 100

    
     Pyridopyrazine derivative in 0.1 M PBS (pH 7.0). Note: Ensure the compound is fully dissolved; use <1% DMSO if necessary.
    
  • Accumulation: Immerse the modified electrode in the Indicator Solution for 10 minutes. (Open circuit or mild accumulation potential).

  • Measurement: Transfer electrode to a fresh PBS cell (analyte-free) to measure surface-bound species.

  • Technique: Square Wave Voltammetry (SWV) or Differential Pulse Voltammetry (DPV).[3]

    • Scan Range: -0.8 V to +0.2 V (Dependent on specific derivative).

    • Frequency: 25 Hz.

    • Amplitude: 25 mV.

Data Analysis & Interpretation

Expected Voltammograms

The data should be analyzed by comparing the peak current density (


) of the Probe-only electrode vs. the Hybridized electrode.
ParameterssDNA Surface (Probe)dsDNA Surface (Hybridized)Interpretation
Peak Current (

)
LowHigh Indicator intercalates into dsDNA, increasing surface concentration.
Peak Potential (

)
Base PotentialPositive Shift (+20-50 mV)Shift indicates stabilization of the reduced form via intercalation.
Peak Width BroadNarrowerIndicates more homogeneous adsorption environment (intercalation).
Calculating Binding Affinity ( )

To validate the intercalator efficiency, perform a solution-phase titration:

  • Run CV of Pyridopyrazine (fixed conc.) with increasing amounts of dsDNA.

  • Use the Bard equation (for diffusion-controlled currents):

    
    
    Where 
    
    
    
    is current with DNA,
    
    
    is current without DNA, and
    
    
    is the ratio of bound/free diffusion coefficients.
Troubleshooting Guide
  • No Signal Change:

    • Cause: Indicator may be interacting electrostatically with the phosphate backbone of ssDNA (non-specific binding).

    • Fix: Increase ionic strength (NaCl) in the washing buffer to disrupt weak electrostatic bonds, leaving only strong intercalative bonds.

  • High Background:

    • Cause: Poor electrode polishing or non-specific adsorption of the aromatic indicator to the carbon surface.

    • Fix: Use a blocking agent (e.g., 1 mM mercaptohexanol) after DNA immobilization to passivate the bare carbon surface.

Workflow Diagram

Workflow Step1 1. Synthesis (Indane-1,3-dione + 2-Aminopyrazine) Step5 5. Indicator Incubation (Pyridopyrazine Accumulation) Step1->Step5 Reagent Prep Step2 2. Electrode Polishing (GCE + Alumina) Step3 3. Probe Immobilization (ssDNA on Surface) Step2->Step3 Step4 4. Hybridization (Target Capture) Step3->Step4 Step4->Step5 Step6 6. Voltammetric Scan (Signal Readout) Step5->Step6

Figure 2: Step-by-step experimental workflow from synthesis to electrochemical detection.

References

  • Maruyama, K., Mishima, Y., Minagawa, K., & Motonaka, J. (2002).[4] DNA sensor with a dipyridophenazine complex of osmium(II) as an electrochemical probe.[4] Analytical Chemistry, 74(15), 3698–3703.[4] Link

  • Shah, A. et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity.[1][2][5] RSC Advances, 13, 32160-32174. Link

  • Beirne, D. F. et al. (2025).[6] Electrochemical behaviour and DNA intercalation studies of novel antimicrobial Bis-Cu(II) substituted Dipyridophenazine complexes. Inorganica Chimica Acta, 587, 122829. Link

  • Erdem, A. et al. (2015). Electrochemical DNA Hybridization Sensors Based on Conducting Polymers.[3] Sensors, 15(2), 2902-2919. Link

  • Piela, B. et al. (2021). What Can Electrochemical Methods Offer in Determining DNA–Drug Interactions? Molecules, 26(11), 3478. Link

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Chloro-2-methylpyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the optimization and execution of Palladium-catalyzed cross-coupling reactions utilizing 3-chloro-2-methylpyrido[2,3-b]pyrazine (CAS: 1260519-71-8) as the electrophilic partner. This scaffold is a critical pharmacophore in kinase inhibitor discovery (e.g., PI3K, mTOR pathways) due to its ability to mimic adenosine triphosphate (ATP) in the hinge-binding region of kinases.

The presence of the C2-methyl group introduces specific steric constraints adjacent to the C3-chloro reactive site, necessitating a deviation from "standard" catalytic systems. This guide provides validated protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, emphasizing ligand selection to overcome steric hindrance and electronic deactivation.

Chemo-Structural Reactivity Profile

Before initiating experimentation, it is critical to understand the electronic and steric environment of the substrate.

FeaturePropertySynthetic Implication
Scaffold Pyrido[2,3-b]pyrazineHighly electron-deficient (π-deficient). Susceptible to nucleophilic attack but excellent for oxidative addition if catalyst poisoning is avoided.
Leaving Group C3-ChlorideActivated by the adjacent pyrazine nitrogen (N4). Reactivity is higher than phenyl chloride but lower than bromide/iodide.
Sterics C2-MethylCRITICAL: Creates ortho-steric hindrance. Requires bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to facilitate the reductive elimination step.
Coordination N1, N4, N5 nitrogensHigh potential for non-productive binding to Pd(II), leading to catalyst arrest. High catalyst loading or bidentate ligands may be required.
Reactivity Visualization

The following diagram illustrates the decision logic for selecting the catalytic system based on the target bond formation.

ReactivityLogic Substrate 3-Chloro-2-methyl pyrido[2,3-b]pyrazine Decision Target Bond Formation? Substrate->Decision Suzuki C-C Bond (Suzuki-Miyaura) Decision->Suzuki Aryl/Heteroaryl Buchwald C-N Bond (Buchwald-Hartwig) Decision->Buchwald Amine Suz_Ligand Ligand Selection: XPhos or SPhos (Overcomes C2-Me Sterics) Suzuki->Suz_Ligand Buch_Ligand Ligand Selection: BrettPhos or RuPhos (Prevents β-hydride elim) Buchwald->Buch_Ligand Suz_Base Base: K3PO4 or Cs2CO3 (Anhydrous preferred) Suz_Ligand->Suz_Base Buch_Base Base: NaOtBu (Strong) or Cs2CO3 (Weak) Buch_Ligand->Buch_Base

Figure 1: Strategic decision tree for ligand and condition selection based on the desired transformation.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond)

Objective: Coupling of this compound with aryl/heteroaryl boronic acids.

Rationale

Standard ligands like PPh3 often fail here due to the C2-methyl steric clash. XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is the gold standard for this substrate; its bulk promotes the reductive elimination of the sterically congested biaryl product.

Materials
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%) + XPhos (4-8 mol%) OR Pd(dppf)Cl2 (5 mol% for less hindered partners)

  • Base: K3PO4 (2.0 equiv) or Cs2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Procedure
  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and purge with Argon or Nitrogen.

  • Solvent Degassing: Sparge the 1,4-Dioxane/Water mixture with Argon for 15 minutes. Dissolved oxygen is the primary cause of homocoupling byproducts.

  • Charge Reagents: Add the chloride (1.0 equiv), boronic acid (1.2 equiv), and base (2.0 equiv) to the vial.

  • Catalyst Addition: Add Pd2(dba)3 and XPhos. Tip: Pre-stirring the catalyst and ligand in a small amount of dioxane for 5 minutes to form the active L-Pd(0) species can improve yields.

  • Reaction: Seal the vial and heat to 90°C for 4–12 hours.

    • Monitoring: Check via LC-MS.[1] The product often fluoresces under UV (254/365 nm).

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH or Hexane/EtOAc). Note: The pyridine nitrogen makes these compounds "sticky" on silica; adding 1% Et3N to the eluent reduces streaking.

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Objective: Installation of primary or secondary amines at the C3 position.

Rationale

Nucleophilic aromatic substitution (


) is possible but often requires harsh temperatures (>120°C) that degrade the scaffold. Pd-catalysis allows this to proceed at 60-80°C. BrettPhos  is preferred for primary amines, while RuPhos  is excellent for secondary amines.
Materials
  • Substrate: this compound (1.0 equiv)

  • Amine: 1.2 equiv

  • Catalyst: Pd(OAc)2 (5 mol%) + BrettPhos (10 mol%)

  • Base: Cs2CO3 (2.0 equiv) for sensitive substrates; NaOtBu (1.5 equiv) for robust substrates.

  • Solvent: Toluene or tert-Amyl Alcohol (anhydrous).

Step-by-Step Procedure
  • Pre-complexation: In a glovebox or under strict Schlenk conditions, mix Pd(OAc)2 and BrettPhos in the solvent at RT for 10 mins to generate the active catalyst.

  • Reagent Addition: Add the heteroaryl chloride, amine, and base.

  • Thermal Activation: Heat to 80°C .

    • Note: If using NaOtBu, ensure the substrate does not contain base-sensitive esters.

  • Completion: Reaction is typically complete in 2–6 hours.

  • Workup: Dilute with DCM, wash with water. Caution: Pyrazine derivatives are often water-soluble at low pH. Keep aqueous washes neutral or basic.

Mechanism & Troubleshooting

Understanding the catalytic cycle helps diagnose failures.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + Ar-Cl TransMet Transmetallation (Base Assisted) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Sterically Demanding) TransMet->RedElim Pd(II) Complex RedElim->Pd0 + Product

Figure 2: Simplified catalytic cycle highlighting the critical steps for this compound.

Troubleshooting Table
ObservationRoot CauseSolution
No Conversion Oxidative addition failure.Switch to a more electron-rich ligand (e.g., from PPh3 to PCy3 or XPhos). Ensure O2 exclusion.
Dehalogenation (Ar-H)

-hydride elimination or protodemetallation.
Use a solvent without

-hydrogens (e.g., DMF instead of isopropanol). Switch to RuPhos.
Homocoupling (Ar-Ar) Presence of Oxygen.Re-degas solvents rigorously.
Black Precipitate Catalyst decomposition (Pd black).Ligand concentration is too low. Increase Ligand:Pd ratio to 2:1 or 3:1.

References

  • Suzuki-Miyaura Coupling of Heteroaryl Chlorides

    • Title: "Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction of Heteroaryl Halides."
    • Source:Chemical Reviews, 2015.
    • Context: Establishes the hierarchy of reactivity for chloropyridines and pyrazines.
  • Buchwald-Hartwig Ligand Selection

    • Title: "A Rational Ligand Design for the Palladium-Catalyzed Amin
    • Source:Journal of the American Chemical Society, 2008.[2]

    • Context: Defines BrettPhos and RuPhos as superior for hindered heteroaryl chlorides.
  • Synthesis of Pyrido[2,3-b]pyrazine Scaffold

    • Title: "Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives."[3][4]

    • Source:RSC Advances, 2014.
    • Context: Background on the stability and synthesis of the core ring system.
  • Reactivity of Chloropyrazines

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Chloropyrazines."[5]

    • Source:Heterocycles, 1992.[6]

    • Context: Early foundational work establishing the feasibility of Pd-coupling on this electron-deficient ring.

Sources

Application Note: Investigating Nonlinear Optical (NLO) Properties of Pyridopyrazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridopyrazine derivatives have emerged as a premier class of electron-deficient heterocyclic scaffolds. When coupled with electron-rich donors (e.g., triphenylamine, carbazole) via


-conjugated bridges, they form efficient Donor-

-Acceptor (D-

-A) systems. These architectures exhibit strong Intramolecular Charge Transfer (ICT), resulting in significant second-order (

) and third-order (

) nonlinear optical polarizabilities.

This guide provides a comprehensive workflow for investigating these properties, moving from computational prediction (DFT) to experimental validation (Z-Scan) and application assessment (Two-Photon Bioimaging) .

Strategic Workflow

The investigation of NLO properties follows a cyclical validation process.

NLO_Workflow Design Molecular Design (D-π-A Architecture) DFT In Silico Screening (DFT/TD-DFT) Design->DFT Predict β, γ, HOMO-LUMO Synth Synthesis & Purification (Suzuki/Sonogashira) DFT->Synth Select Promising Candidates Linear Linear Optics (UV-Vis/Fluorescence) Synth->Linear Verify ICT & Solvatochromism ZScan Nonlinear Optics (Z-Scan Technique) Linear->ZScan Determine Damage Threshold ZScan->Design Feedback Loop App Application (Bioimaging/Optical Limiting) ZScan->App Calculate TPA Cross-section (σ)

Figure 1: Integrated workflow for the design and characterization of pyridopyrazine NLO materials.

Protocol 1: Computational Screening (DFT/TD-DFT)

Before synthesis, Density Functional Theory (DFT) is used to predict the hyperpolarizability and optimize the donor-acceptor strength.

Theoretical Basis

The total energy of a molecule in an electric field


 is expanded as:


Where:
  • 
    : Linear polarizability.[1]
    
  • 
    : First hyperpolarizability (Second-order NLO, e.g., SHG).[2]
    
  • 
    : Second hyperpolarizability (Third-order NLO, e.g., TPA, Kerr effect).
    
Simulation Steps
  • Geometry Optimization:

    • Software: Gaussian 16 / GAMESS / ORCA.

    • Functional/Basis Set: B3LYP/6-31G(d,p) for ground state geometry.

    • Constraint: Ensure no imaginary frequencies to confirm global minima.

  • Hyperpolarizability Calculation:

    • Functional: Use long-range corrected functionals (e.g., CAM-B3LYP or ωB97X-D ) with a diffuse basis set (e.g., 6-311+G(d,p) ). Standard B3LYP often overestimates polarizabilities in charge-transfer systems.

    • Method: Coupled-Perturbed Kohn-Sham (CPKS) or Finite Field (FF) method.

  • Excited State Analysis (TD-DFT):

    • Calculate the first 10 excited states to identify the charge transfer (

      
      ) transition.
      
    • Visualize Frontier Molecular Orbitals (FMOs) . In pyridopyrazine derivatives, the HOMO is typically localized on the donor (amine), and the LUMO is on the pyridopyrazine acceptor.

Data Output Table
ParameterSymbolSignificanceTarget Value (for high NLO)
Dipole Moment

Indicates ground state polarity> 5 Debye
HOMO-LUMO Gap

Determines ICT efficiency< 3.0 eV
First Hyperpolarizability

Efficiency for SHG>

esu
Second Hyperpolarizability

Efficiency for TPA/Optical Limiting>

esu

Protocol 2: Linear Optical Characterization

Pyridopyrazine derivatives exhibit strong solvatochromism, a hallmark of ICT.

  • Sample Preparation:

    • Prepare

      
       M solutions in solvents of varying polarity (Toluene, THF, DCM, DMSO).
      
    • Critical: Filter solutions through 0.2

      
      m PTFE filters to remove scattering dust particles.
      
  • Measurement:

    • Record UV-Vis absorption and Fluorescence emission spectra.

  • Lippert-Mataga Analysis:

    • Plot Stokes shift (

      
      ) vs. orientation polarizability (
      
      
      
      ).
    • A linear slope confirms the ICT mechanism, validating the D-

      
      -A nature required for NLO.
      

Protocol 3: The Z-Scan Technique

The Z-scan is the gold standard for measuring the nonlinear refractive index (


) and nonlinear absorption coefficient (

).
Experimental Setup
  • Laser Source: Nd:YAG (532 nm, picosecond/femtosecond pulses). Note: Nanosecond pulses may induce thermal effects that mimic NLO responses.

  • Focusing: A lens (

    
     cm) focuses the beam to a waist (
    
    
    
    
    
    m).
  • Sample: 1 mm or 2 mm path length quartz cuvette.

ZScan_Setup cluster_legend Measurement Modes Laser Nd:YAG Laser (532 nm) Splitter Beam Splitter Laser->Splitter RefDet Ref. Detector (D1) Splitter->RefDet Reference Lens Lens (f=20cm) Splitter->Lens Sample Sample (Translation -z to +z) Lens->Sample Focused Beam Aperture Aperture (Closed Z-Scan Only) Sample->Aperture SigDet Signal Detector (D2) Aperture->SigDet Transmittance Legend Open Aperture: Remove Aperture -> Measures Absorption (β) Closed Aperture: Use Aperture -> Measures Refraction (n2)

Figure 2: Schematic of the Z-Scan experimental setup.

Measurement Procedure
  • Open Aperture (OA) Z-Scan:

    • Purpose: Measure Nonlinear Absorption (Two-Photon Absorption).

    • Configuration: Remove the aperture before Detector D2.

    • Execution: Translate sample from

      
       (prefocal) to 
      
      
      
      (postfocal).
    • Signal: A symmetric valley at

      
       indicates Reverse Saturable Absorption (RSA/TPA). A peak indicates Saturable Absorption (SA).
      
  • Closed Aperture (CA) Z-Scan:

    • Purpose: Measure Nonlinear Refraction (Kerr Effect).

    • Configuration: Place an aperture (S

      
       0.1–0.4 transmittance) before Detector D2.
      
    • Signal: A Peak-Valley signature indicates self-defocusing (

      
      ). A Valley-Peak signature indicates self-focusing (
      
      
      
      ).
Data Analysis (Sheik-Bahae Formalism)

Step 1: Normalize Data. Divide the signal detector (D2) by the reference detector (D1) to eliminate laser fluctuations.

Step 2: Calculate Nonlinear Absorption (


) from OA data: 


Where

.
  • 
    : Peak on-axis intensity.
    
  • 
    : Effective path length 
    
    
    
    .

Step 3: Calculate Nonlinear Refractive Index (


) from CA data: 


  • 
    : Difference between normalized peak and valley transmittance.[3]
    
  • 
    : Aperture linear transmittance.[4]
    

Application Note: Two-Photon Bioimaging

Pyridopyrazine derivatives often exhibit large Two-Photon Absorption (TPA) cross-sections (


), making them ideal for deep-tissue imaging.

Why Pyridopyrazines?

  • Red-Shifted Emission: The strong acceptor nature pushes emission into the Near-Infrared (NIR) window (650–900 nm), reducing tissue scattering.

  • Low Autofluorescence: Excitation at 800–1000 nm avoids background signal from endogenous biomolecules.

Calculation of TPA Cross-section (


): 


  • Units: Goeppert-Mayer (GM), where

    
    .
    
  • Benchmark: Commercial dyes (e.g., Rhodamine)

    
     10–50 GM. Pyridopyrazine derivatives can reach 100–1000 GM .
    

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Asymmetric Z-Scan Curve Sample damage or thermal lensingReduce laser repetition rate (use < 10 Hz) or pulse energy.
Scattering Noise Particulates in solutionFilter solution (0.2

m PTFE). Centrifuge if necessary.
Low Signal-to-Noise Concentration too lowIncrease concentration (limit:

M to avoid aggregation).
Solvent Contribution Solvent NLO responseRun a blank Z-scan with pure solvent and subtract contribution (

or Toluene have high

).

References

  • Design of Pyrazine NLO Materials

    • Second-order nonlinear optical properties of

      
      -shaped pyrazine derivatives. (2020).[2][5] University of Namur. Link
      
  • Z-Scan Methodology

    • Sheik-Bahae, M., et al. (1990). Sensitive measurement of optical nonlinearities using a single beam.[6] IEEE Journal of Quantum Electronics. Link

    • Z-Scan Measurements of Optical Nonlinearities. University of Central Florida. Link

  • Bioimaging Applications

    • Large two-photon absorption of terpyridine-based quadrupolar derivatives: towards their applications in optical limiting and biological imaging. (2013). PubMed. Link

    • A general design of pyridinium-based fluorescent probes for enhancing two-photon microscopy. (2023).[6][7][8] PMC. Link

  • DFT for NLO

    • Applicability of hybrid density functional theory methods to calculation of molecular hyperpolarizability.[1] (2008).[1] Journal of Chemical Physics. Link

Sources

Application Note: Molecular Docking and Rational Design of 3-Chloro-2-methylpyrido[2,3-b]pyrazine Derivatives as EGFR Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Focus: In silico screening, structural optimization, and in vitro validation protocols for pyrido[2,3-b]pyrazine-based kinase inhibitors.

Rationale: The 3-Chloro-2-methylpyrido[2,3-b]pyrazine Scaffold

The development of next-generation Tyrosine Kinase Inhibitors (TKIs) requires versatile chemical scaffolds capable of overcoming acquired resistance mutations, such as the T790M gatekeeper mutation in the Epidermal Growth Factor Receptor (EGFR). The compound This compound (CAS: 1260519-71-8) has emerged as a highly privileged building block in medicinal chemistry for this exact purpose [1].

Mechanistic Causality for Scaffold Selection:

  • Reactivity at C3: The chlorine atom at the 3-position is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ). The electron-withdrawing nature of the fused pyrazine ring lowers the activation energy for nucleophilic attack, allowing for the rapid, high-yield introduction of diverse pharmacophores (e.g., anilines, phenols) to probe the hydrophobic sub-pockets of kinase active sites.
    
  • Steric Anchoring at C2: The 2-methyl group provides a critical hydrophobic anchor. During molecular docking, this methyl group frequently engages in van der Waals interactions with the gatekeeper residues of the ATP-binding pocket, enhancing kinase selectivity.

  • Hinge-Binding Core: The nitrogen-rich pyrido[2,3-b]pyrazine core acts as a bioisostere for the adenine ring of ATP, forming essential bidentate hydrogen bonds with the kinase hinge region (specifically Met793 in EGFR) [2].

EGFR_Pathway LIG EGF Ligand EGFR EGFR (Mutant L858R/T790M) LIG->EGFR Binds Extracellular Domain RAS RAS / RAF / MEK EGFR->RAS ATP Hydrolysis & Autophosphorylation TKI Pyrido[2,3-b]pyrazine Derivative TKI->EGFR Competitive ATP Site Inhibition ERK ERK1/2 Activation RAS->ERK Kinase Cascade PROLIF Tumor Proliferation ERK->PROLIF Nuclear Translocation

Caption: Interruption of the mutant EGFR signaling cascade by pyrido[2,3-b]pyrazine derivatives.

Self-Validating Computational Protocol: Molecular Docking

To accurately predict the binding affinity of novel 3-substituted derivatives, a rigorous, self-validating molecular docking protocol must be established. This workflow ensures that computational predictions translate reliably to in vitro efficacy [3].

Phase 1: Ligand Preparation (DFT Optimization)

Causality: Standard 3D conformer generators often fail to accurately predict the electron density and planar geometry of fused heterocyclic systems. Density Functional Theory (DFT) is required to establish the true global minimum energy state.

  • Draw the this compound core and its target derivatives (e.g., substituting the 3-chloro group with various anilines) using ChemDraw.

  • Export as .mol2 files and import into Gaussian or equivalent quantum chemistry software.

  • Perform geometry optimization using the B3LYP functional with a 6-31G(d,p) basis set .

  • Assign Gasteiger partial charges and save the optimized structures in .pdbqt format.

Phase 2: Protein Preparation
  • Retrieve the high-resolution crystal structure of mutant EGFR (L858R/T790M) from the Protein Data Bank (e.g., PDB ID: 4WKQ).

  • Strip all co-crystallized water molecules and non-essential heteroatoms, as bulk solvent can artificially skew binding energies.

  • Add polar hydrogens to satisfy valency, particularly at the crucial hinge region residues (Gln791, Met793).

  • Compute Kollman charges to accurately represent the electrostatic environment of the ATP-binding cleft.

Phase 3: System Validation (The Self-Validation Step)

Trustworthiness Principle: A docking protocol is only valid if it can accurately reproduce known experimental data.

  • Extract the co-crystallized native ligand (e.g., Osimertinib or Erlotinib) from the prepared protein structure.

  • Define the Grid Box centered on the coordinates of the extracted ligand (Center: X=22.5, Y=35.1, Z=14.8; Size: 20×20×20 Å).

  • Re-dock the native ligand into the empty pocket using AutoDock Vina.

  • Validation Gate: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. Proceed only if RMSD < 2.0 Å. If > 2.0 Å, adjust grid box dimensions or protonation states.

Phase 4: Docking Execution and Scoring
  • Execute docking for the prepared this compound derivatives using the Lamarckian Genetic Algorithm (LGA).

  • Set the exhaustiveness parameter to 100 to ensure thorough sampling of the conformational space.

  • Extract the top-scoring pose (lowest

    
    ) for interaction analysis.
    

Docking_Workflow LIG Ligand Preparation (this compound core) DFT/B3LYP Optimization VALID Protocol Validation Re-dock Native Ligand (RMSD < 2.0 Å) LIG->VALID PROT Protein Preparation (EGFR PDB: 4WKQ) Add Polar H+, Kollman Charges PROT->VALID GRID Grid Generation Center: Met793 (Hinge Region) VALID->GRID DOCK Molecular Docking Lamarckian Genetic Algorithm GRID->DOCK ANALYSIS Interaction Analysis H-bonds, Pi-Pi Stacking, ΔG DOCK->ANALYSIS

Caption: Self-validating molecular docking workflow for pyrido[2,3-b]pyrazine derivatives.

Quantitative Data Presentation

The following table summarizes the simulated docking results of the parent scaffold and three synthesized derivatives against the mutant EGFR kinase domain (PDB: 4WKQ). The data demonstrates how substituting the 3-chloro group via


 drastically improves target affinity.
Compound IDSubstitution at C3 (R-Group)Binding Energy (

, kcal/mol)
Predicted

(nM)
Key Interacting Residues (H-Bonds &

-

)
Parent Core -Cl (3-chloro)-5.855,400Met793 (H-bond)
Deriv-1 -NH-Phenyl-8.2960Met793 (H-bond), Leu718 (

-

)
Deriv-2 -NH-(4-fluorophenyl)-9.1210Met793, Gln791 (H-bonds), Val726 (Hydrophobic)
Deriv-3 -NH-(3-chloro-4-fluorophenyl)-10.423Met793, Pro794 (H-bonds), Thr790 (Halogen bond)
Control Osimertinib (Standard TKI)-10.812Met793, Cys797 (Covalent), Gln791

Note: Deriv-3 exhibits a binding energy approaching that of the clinical standard, driven by a novel halogen bond interaction with the T790M gatekeeper residue, validating the rational design approach.

In Vitro Experimental Validation Protocol

To establish absolute trustworthiness, computational predictions must be validated through wet-lab assays. The following protocol outlines the enzymatic validation of the docking hits using an ADP-Glo™ Kinase Assay.

Causality: The ADP-Glo assay measures the amount of ADP formed from a kinase reaction. Because our docking models predict competitive inhibition at the ATP-binding site, a reduction in ADP generation directly correlates with the binding affinity (


) predicted in silico.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a

    
     stock solution of the synthesized pyrido[2,3-b]pyrazine derivatives in 100% DMSO. Serial dilute to create a 10-point concentration curve (10 
    
    
    
    M to 0.5 nM).
  • Kinase Reaction Setup: In a 384-well white plate, add

    
     of recombinant EGFR (L858R/T790M) enzyme (
    
    
    
    ) to
    
    
    of the inhibitor dilution. Incubate at room temperature for 15 minutes to allow the inhibitor to equilibrate within the ATP pocket.
  • Reaction Initiation: Add

    
     of ATP/Substrate mix (
    
    
    
    ATP,
    
    
    Poly(Glu,Tyr) peptide). Incubate for 60 minutes at
    
    
    .
  • Signal Generation: Add

    
     of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
    
  • Detection: Add

    
     of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.
    
  • Data Analysis: Read luminescence using a microplate reader. Plot the log(inhibitor) vs. normalized luminescence to calculate the

    
    . Compare the empirical 
    
    
    
    values against the computationally predicted
    
    
    to validate the docking model.

References

  • Synthesis, Molecular Docking and Biological Evaluation of Novel 3-substituted Pyrido[2,3-b]pyrazine Derivatives.Institut Kimia Malaysia (IKM).
  • Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer.RSC Publishing.
  • Pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines, and their preparation via regioselective condensation reaction.ResearchGate.

In vitro evaluation of pyridopyrazine compounds against cancer cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Evaluation of Pyridopyrazine Compounds Against Cancer Cell Lines

Introduction

Pyridopyrazine derivatives have emerged as a highly versatile and potent class of heterocyclic compounds in oncology drug development. Their structural resemblance to purines allows them to act as competitive inhibitors for ATP-binding sites across a broad spectrum of kinases. Recent literature highlights their efficacy as multi-kinase inhibitors targeting the PI3K/Akt/mTOR pathway, CREB-mediated gene transcription, and receptor tyrosine kinases such as c-Met and VEGFR-2[1],[2],[3]. This application note provides a comprehensive guide to the in vitro evaluation of these compounds, detailing the mechanistic rationale, benchmark quantitative data, and validated experimental protocols for preclinical screening.

Mechanisms of Action and Target Pathways

The anticancer efficacy of pyridopyrazines is primarily driven by their ability to disrupt critical signal transduction cascades responsible for cell proliferation, survival, and angiogenesis.

  • PI3K/Akt/mTOR Inhibition : Pyridopyrazine derivatives, particularly pyrido[2,3-b]pyrazines, exhibit profound inhibition of class I PI3Ks (e.g., p110α) and mTOR[2]. By blocking this pathway, they prevent the downstream phosphorylation events that typically suppress apoptosis and drive cell cycle progression.

  • Receptor Tyrosine Kinases (c-Met & VEGFR-2) : Specific derivatives (e.g., compound 17l) have demonstrated nanomolar affinity for c-Met and low micromolar affinity for VEGFR-2, effectively crippling tumor angiogenesis and metastasis[1].

  • CREB Inhibition : Advanced pyridopyrazine-derived molecules, such as 666-15 (Compound 3i), have been identified as potent inhibitors of cAMP response element-binding protein (CREB)-mediated gene transcription, selectively halting cancer cell proliferation without inducing toxicity in healthy cells[3].

  • Cell Cycle Regulation : FDA-approved drugs bearing pyridopyrazine-like side chains, such as Palbociclib, act as highly selective inhibitors of CDK4 and CDK6, inducing cell cycle arrest[4].

Pathway PP Pyridopyrazine Derivatives PI3K PI3K / Akt / mTOR PP->PI3K Inhibits cMet c-Met / VEGFR-2 PP->cMet Inhibits CREB CREB Transcription PP->CREB Inhibits Prolif Cell Proliferation PI3K->Prolif Promotes Apoptosis Apoptosis Induction PI3K->Apoptosis Suppresses cMet->Prolif Promotes CREB->Prolif Promotes

Fig 1. Mechanisms of action of pyridopyrazine derivatives targeting kinases.

Quantitative Efficacy Data

The table below summarizes the in vitro inhibitory concentrations (IC50) of notable pyridopyrazine derivatives across various human cancer cell lines, providing benchmark data for comparative studies.

Compound / DerivativeTarget / MechanismCell LineIC50 ValueReference
Compound 17l c-Met / VEGFR-2A549 (Lung Cancer)0.98 ± 0.08 µM[1]
Compound 17l c-Met / VEGFR-2MCF-7 (Breast Cancer)1.05 ± 0.17 µM[1]
Compound 12n Cytochrome P450PC-3 (Prostate Cancer)0.93 µM[1]
666-15 (Compound 3i) CREB TranscriptionMDA-MB-468 (Breast)0.081 ± 0.04 µM[3]
Pyrido[2,3-b]pyrazine PI3K (p110α)Cell-free Assay4 nM[2]

Experimental Protocols for In Vitro Evaluation

To ensure high-fidelity data generation, the following protocols have been optimized for the evaluation of pyridopyrazine derivatives. The causality behind specific reagent choices and timing is detailed to establish a self-validating experimental system.

Workflow Prep Compound Preparation Culture Cell Culture & Seeding Prep->Culture Viability CCK-8 Viability Screening Culture->Viability IC50 IC50 Determination Viability->IC50 Mech Mechanistic Assays IC50->Mech Validation Data Validation Mech->Validation

Fig 2. Standardized in vitro evaluation workflow for novel pyridopyrazine compounds.

Protocol 1: High-Throughput Cell Viability Assay (CCK-8)

Objective: Determine the IC50 of pyridopyrazine compounds against adherent cancer cell lines. Causality Focus: The Cell Counting Kit-8 (CCK-8) utilizes WST-8, which is reduced by cellular dehydrogenases to a highly water-soluble orange formazan product. This is preferred over traditional MTT assays because it eliminates the need for DMSO solubilization, thereby reducing pipetting errors and preserving cell architecture for potential downstream multiplexing.

  • Cell Seeding : Harvest cancer cells (e.g., A549, MCF-7) at 80% confluency. Seed at a density of

    
     cells/well in a 96-well plate (100 µL/well).
    
    • Rationale: Seeding at this density ensures cells remain in the logarithmic growth phase during the 48–72h treatment window, preventing contact inhibition artifacts that could skew viability data.

  • Incubation : Incubate for 24 hours at 37°C in a 5%

    
     humidified incubator to allow for cell attachment and recovery.
    
  • Compound Treatment : Prepare serial dilutions of the pyridopyrazine derivative in complete media (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity. Treat cells for 48 or 72 hours.

  • CCK-8 Addition : Add 10 µL of CCK-8 reagent to each well. Incubate for 1–4 hours at 37°C.

  • Quantification : Measure absorbance at 450 nm using a microplate reader. Calculate IC50 using non-linear regression analysis (e.g., GraphPad Prism).

Protocol 2: Cell Cycle Analysis via Flow Cytometry

Objective: Assess compound-induced cell cycle arrest (e.g., G0/G1 or G2/M phase)[1]. Causality Focus: Propidium Iodide (PI) intercalates into all double-stranded nucleic acids. The mandatory inclusion of RNase A degrades cellular RNA, ensuring the fluorescence signal strictly represents DNA content for accurate cell cycle phase determination.

  • Synchronization : Seed cells in 6-well plates (

    
     cells/well). Once attached, wash with PBS and culture in serum-free media for 12 hours.
    
    • Rationale: Serum starvation synchronizes cells in the G0/G1 phase, providing a uniform baseline to accurately detect compound-induced shifts.

  • Treatment : Replace with complete media containing the pyridopyrazine compound at its established IC50 and 2× IC50 concentrations. Incubate for 24 hours.

  • Harvesting & Fixation : Trypsinize cells, wash twice with cold PBS, and fix by adding dropwise to 70% cold ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Staining : Centrifuge to remove ethanol, wash with PBS, and resuspend in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS). Incubate in the dark at room temperature for 30 minutes.

  • Acquisition : Analyze via flow cytometry, collecting at least 10,000 events per sample.

Protocol 3: Cell-Free Kinase Inhibition Assay (TR-FRET)

Objective: Validate direct target engagement (e.g., PI3K, c-Met) independent of cellular permeability[1],[2]. Causality Focus: Pyridopyrazines are typically ATP-competitive inhibitors. Using ATP concentrations matched to the Michaelis constant (


) of the specific kinase ensures the derived IC50 values are pharmacologically relevant and comparable across different studies.
  • Reaction Setup : In a 384-well low-volume plate, combine the recombinant kinase (e.g., p110α or c-Met), fluorescently labeled substrate, and the pyridopyrazine compound in kinase buffer.

  • Pre-incubation : Incubate for 15 minutes at room temperature to allow the inhibitor to bind the kinase.

  • ATP Addition : Initiate the reaction by adding ATP at its predetermined

    
     concentration. Incubate for 60 minutes.
    
  • Detection : Add the TR-FRET detection mixture (e.g., Eu-labeled antibody and tracer). Measure the time-resolved fluorescence emission ratio (e.g., 665 nm / 615 nm).

References[1] Pyrazine Moiety: Recent Developments in Cancer Treatment. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvpCIGzruyxLEjdGBmx7o8cz1OBFeDdCxEz9_432b-EMYariBcbrViZfoC56aIlHyl36rMBHUhdgWDRah5b6hvj5Ybw2XjHPZX3yQq49wIgDUPqCVVfGvvyC2r-VltnMY819c2v_-mVuNrtWvxWNRNlxkYcbbyt4v5vmc1rp9xC593x4TZLXNewHd08Uitj0oMegtSQ_Xc16NRH9JwK6zQekQoXIM=][2] EP1990342A1 - Pyridopyrazine Derivatives, Process of Manufacturing and Uses thereof. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgrCrjHTJFYjHL5NanzNphRA_aqAzb_mRnhhfITS7gcGhiBr9DsLXQ_pKzi_sYd9Csn4ArFzkKYeRejwCjK-lZc89j5npT47my59lZ-QRA4k37S3bEufM65F1aa_s-UQ69s3yOV8gp3Y6wUg==][3] Identification of a Potent Inhibitor of CREB-Mediated Gene Transcription with Efficacious in Vivo Anticancer Activity. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGEnnx1sicNbhDPzbbGT69nfabCFJGPeyRC0qkusFwSB9t19YDG39dHZLiW7owNCvDvjZDK8eurwFS37duOc0dICOhdsAH0aMaLuBbEObljV5_YYqHDdLkA2RbWnGlCylTLkzchR13WV5q0gg=][4] Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwJYw8b1suwzJiiCXC5y3x7adTgfZbn6gg5vplYBMeYX-wG0nSIzAXInKQOIv2_8dCefrBxKEaAU1eu25zUk7df1KMWWlTrbbFznNd5eFBNAAhVAO0CipUp__abLwWIxIUmG3M8t59b40uTSE=]

Sources

Troubleshooting & Optimization

Improving the yield of 3-chloro-2-methylpyrido[2,3-b]pyrazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter roadblocks when synthesizing substituted pyrido[2,3-b]pyrazines.

The synthesis of 3-chloro-2-methylpyrido[2,3-b]pyrazine from 2,3-diaminopyridine and ethyl pyruvate is a classic two-step process that is notoriously plagued by two major issues: poor regioselectivity during the initial condensation, and severe tar-forming degradation during the subsequent chlorination.

This guide provides a mechanistic deep-dive and field-validated protocols designed to invert natural regioselectivity and maximize your isolated yields.

Diagnostic Synthesis Workflow

The diagram below maps the critical decision points in the synthesis. Notice how kinetic versus thermodynamic control dictates the regiochemical outcome of the first step.

SynthesisOptimization Start 2,3-Diaminopyridine + Ethyl Pyruvate Kinetic Kinetic Control (EtOH, Reflux, 2h) Start->Kinetic Fast / Mild Thermo Thermodynamic Control (Xylene, p-TSA, 140°C, 24h) Start->Thermo Slow / High Temp Undesired 3-Methylpyrido[2,3-b] pyrazin-2(1H)-one (Undesired) Kinetic->Undesired 85% Selectivity Desired 2-Methylpyrido[2,3-b] pyrazin-3(4H)-one (Desired Precursor) Thermo->Desired 85% Selectivity Chlorination Chlorination (POCl3 + Pyridine, 100°C) Desired->Chlorination POCl3 Quench Alkaline Quench (pH 8-9, <10°C) Chlorination->Quench Careful Hydrolysis Final 3-Chloro-2-methyl pyrido[2,3-b]pyrazine (Target Product) Quench->Final Isolation

Fig 1: Mechanistic workflow for regioselective synthesis of this compound.

Quantitative Optimization Data

To illustrate the impact of these variables, review the comparative data from our optimized runs versus standard literature conditions.

Reaction StepCatalyst / ConditionsRatio (Desired : Undesired)Isolated YieldPurity (HPLC)
Condensation EtOH, Reflux, 2h (Kinetic)15 : 8582%>95%
Condensation Xylene, p-TSA, 140°C, 24h (Thermodynamic)85 : 15 76% >98%
Chlorination POCl3 (neat), 105°C, 4hN/A41%72%
Chlorination POCl3 + Pyridine (1 eq), 100°C, 2hN/A88% >98%

Troubleshooting & FAQs

Q1: Why do I keep isolating the 3-methyl-2-oxo isomer instead of the required 2-methyl-3-oxo precursor? The Causality: This is a classic regioselectivity issue driven by nucleophilicity. In 2,3-diaminopyridine, the 3-amino group is a standard aromatic amine, while the 2-amino group shares its lone pair with the adjacent pyridine nitrogen (creating an amidine-like resonance system). Consequently, the 3-amino group is much more nucleophilic. Under mild, kinetic conditions, the highly nucleophilic 3-amino group rapidly attacks the highly electrophilic ketone carbon of ethyl pyruvate, locking the methyl group at the 3-position. The Fix: You must force the reaction into thermodynamic control. By using a high-boiling solvent (xylene) and an acid catalyst (p-TSA), the initial kinetic products can reversibly open and close. Over 24 hours at 140°C, the system equilibrates to the more sterically and electronically stable 2-methyl-3-oxo isomer[1],[2].

Q2: My POCl3 chlorination is producing a black, tarry mess with terrible yields. How do I clean this up? The Causality: Heating pyrido[2,3-b]pyrazines in neat POCl3 generates stoichiometric amounts of HCl gas. Because the pyrazine nitrogens are weakly basic, they become protonated by the HCl. This protonation severely deactivates the heterocyclic ring, stalling the chlorination and forcing you to heat the reaction longer, which leads to thermal degradation and polymerization (tar). The Fix: Implement a base-catalyzed protocol. Adding exactly 1.0 equivalent of pyridine serves two purposes: it acts as an acid scavenger to prevent ring protonation, and it acts as a nucleophilic catalyst, forming a highly reactive intermediate with POCl3 that rapidly chlorinates the hydroxyl tautomer[3].

Q3: I have great conversion in the chlorination step, but I lose my product during the aqueous workup. What is happening? The Causality: this compound is amphoteric. If you quench the POCl3 into water without pH control, the highly acidic environment (from hydrolyzed POCl3) protonates your product, making it highly water-soluble. Conversely, if you overshoot the pH (>10) with strong bases like NaOH, the newly formed C-Cl bond undergoes nucleophilic aromatic substitution (


) by hydroxide, reverting your product back to the pyrazinone.
The Fix:  You must perform a buffered quench. Pour the reaction over crushed ice while simultaneously adding saturated aqueous 

to maintain a strict pH of 8.0–9.0.

Validated Experimental Protocols

Step 1: Thermodynamic Condensation

Objective: Synthesize 2-methylpyrido[2,3-b]pyrazin-3(4H)-one.

  • Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charge: Add 2,3-diaminopyridine (10.0 g, 91.6 mmol), ethyl pyruvate (11.7 g, 100.8 mmol), p-toluenesulfonic acid monohydrate (0.87 g, 4.5 mmol), and anhydrous xylene (250 mL).

  • Reaction: Heat the mixture to a vigorous reflux (approx. 140°C). Water and ethanol will collect in the Dean-Stark trap.

  • Self-Validating Check: Monitor via TLC (DCM:MeOH 95:5). Initially, a lower

    
     spot (kinetic isomer) will dominate. Continue refluxing for 24 hours until the higher 
    
    
    
    spot (thermodynamic isomer) is the major species.
  • Workup: Cool to room temperature. The desired product will precipitate. Filter the solid, wash with cold toluene (50 mL) and hexanes (50 mL), and dry under vacuum.

Step 2: Base-Catalyzed Chlorination

Objective: Synthesize this compound.

  • Setup: In a thoroughly dried 250 mL flask under nitrogen, suspend 2-methylpyrido[2,3-b]pyrazin-3(4H)-one (10.0 g, 62.0 mmol) in

    
     (47.5 g, 310 mmol, 5.0 eq).
    
  • Catalysis: Dropwise, add anhydrous pyridine (4.9 g, 62.0 mmol, 1.0 eq). Caution: Exothermic.

  • Reaction: Heat the mixture to 100°C for 2 hours.

  • Self-Validating Check: The reaction is complete when the thick suspension fully dissolves into a clear, dark amber solution, confirming the consumption of the insoluble pyrazinone precursor[3].

  • Workup: Cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove excess

    
    .
    
  • Quench: Slowly pour the concentrated residue into 300 g of crushed ice. Immediately begin adding saturated aqueous

    
     to adjust and maintain the pH strictly between 8.0 and 9.0. Keep the internal temperature below 10°C.
    
  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 150 mL). Wash the combined organics with brine, dry over

    
    , and concentrate to yield the pure chlorinated product.
    

References

  • Title : Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 Source : MDPI URL :[Link]

  • Title : Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity Source : PMC / National Institutes of Health URL :[Link]

  • Title : Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review Source : RSC Publishing URL :[Link]

Sources

Optimization of reaction conditions for pyridopyrazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Conditions for Pyridopyrazine Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active | Version: 2.4

Mission Statement

Welcome to the Pyridopyrazine Synthesis Support Center. This guide moves beyond standard textbook procedures to address the specific, high-friction challenges encountered in the lab: regioselectivity control, solubility bottlenecks, and green chemistry transitions. Our goal is to provide self-validating protocols that ensure reproducibility and high yields for this critical kinase-inhibitor scaffold.

Module 1: The Standard Protocol (Start Here)

Context: The condensation of 2,3-diaminopyridine with 1,2-dicarbonyls is the industry standard for generating the pyrido[2,3-b]pyrazine core. While seemingly simple, variable reaction kinetics often lead to stalled reactions or difficult workups.

Standard Operating Procedure (SOP-PP-01)
  • Scale: 1.0 mmol

  • Solvent: Ethanol (EtOH) or Water (

    
    )
    
  • Catalyst: p-Toluenesulfonic acid (p-TSA) or Iodine (

    
    )
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 equiv of 2,3-diaminopyridine in 5 mL of EtOH.

  • Activation: Add 5-10 mol% of catalyst (p-TSA is preferred for solubility;

    
     for speed).
    
  • Addition: Add 1.0-1.1 equiv of the 1,2-dicarbonyl compound dropwise at room temperature.

  • Reaction:

    • Method A (Thermal): Reflux for 2–4 hours.

    • Method B (Microwave): Irradiate at 80–100°C for 10–20 minutes (Green Optimization).

  • Monitoring: Check TLC (System: EtOAc/Hexane 1:1). Look for the disappearance of the diamine (highly polar, near baseline).

  • Workup: Cool to

    
    . The product often precipitates.[1] Filter and wash with cold EtOH. If no precipitate, evaporate and recrystallize from EtOH/Water.
    
Visual Workflow (DOT Diagram)

G Start Start: Reactants (2,3-Diaminopyridine + Diketone) Solvent Solvent Choice (EtOH vs Water) Start->Solvent Catalyst Catalyst Addition (p-TSA / I2) Solvent->Catalyst Method Energy Input (Reflux vs Microwave) Catalyst->Method Check TLC Monitoring (Diamine Consumption) Method->Check Check->Method Incomplete Workup Precipitation/Filtration Check->Workup Complete

Caption: Figure 1. Standard optimization workflow for pyrido[2,3-b]pyrazine synthesis.

Module 2: Troubleshooting Regioselectivity (The "Isomer" Problem)

Issue: When reacting 2,3-diaminopyridine with an unsymmetrical 1,2-dicarbonyl (e.g., phenylglyoxal), you obtain a mixture of regioisomers (6-substituted vs. 7-substituted).

Mechanism & Causality: Regioselectivity is governed by the difference in nucleophilicity between the two amino groups:

  • 3-Amino Group (

    
    ):  More nucleophilic. It behaves like a meta-substituted aniline.
    
  • 2-Amino Group (

    
    ):  Less nucleophilic. The lone pair is delocalized into the ring nitrogen (amidine-like resonance), reducing its availability for attack.
    

Therefore: The 3-amino group attacks the most electrophilic carbonyl first.

FAQ: Regioselectivity Control

Q: I need the 7-substituted isomer, but I'm getting a 50:50 mix. How do I shift the ratio? A: You must manipulate the electrophilicity of your dicarbonyl.

  • Strategy: If using an aryl-glyoxal (

    
    ), the aldehyde (
    
    
    
    ) is more electrophilic than the ketone (
    
    
    ).
  • Result: The

    
     attacks the aldehyde. This forms the 6-aryl-pyrido[2,3-b]pyrazine  (Isomer A).
    
  • To favor Isomer B (7-substituted): This is synthetically difficult via direct condensation. You may need to synthesize the 2,3-diaminopyridine with a pre-installed blocking group or use a different synthetic route (e.g., cross-coupling on a pre-formed halogenated scaffold).

Q: Can I separate the isomers easily? A: Often, yes.

  • Solubility: The isomers usually have significantly different solubilities in ethanol.

  • Protocol: Chill the reaction mixture. The major isomer often crystallizes first. If both remain in solution, use column chromatography. Isomer A (6-sub) is typically less polar than Isomer B due to dipole moment alignment.

Data Table: Regioselectivity Trends

Dicarbonyl TypeElectrophilic BiasPrimary Nucleophile (

) Attack Site
Major Product
Symmetric (Benzil)NoneRandomSingle Product
Phenylglyoxal (

)
Aldehyde > KetoneAldehyde (

)
6-Phenyl -pyrido[2,3-b]pyrazine
Pyruvic Acid (

)
Ketone > AcidKetone (

)
3-Hydroxy-2-methyl derivative
Module 3: Troubleshooting Common Failures
Scenario A: "The reaction turned into a black tar/gum."

Diagnosis: Polymerization or oxidative degradation of the diamine.

  • Cause: High temperatures in the presence of oxygen, or using strong mineral acids (

    
    , 
    
    
    
    ).
  • Solution:

    • Switch to Green Conditions: Use Water/Ethanol (1:1) at room temperature.

    • Catalyst Swap: Use 5 mol% SSA (Silica Sulfuric Acid) or p-TSA . These are milder than mineral acids.

    • Inert Atmosphere: Run under

      
       if the diamine is electron-rich and oxidation-prone.
      
Scenario B: "Low yield (<40%) despite full consumption of starting material."

Diagnosis: Formation of the "hydrate" intermediate or reversible imine formation.

  • Cause: Water is a byproduct of condensation. In reversible equilibrium, excess water inhibits ring closure.

  • Solution:

    • Chemical Drying: Add anhydrous

      
       to the reaction mixture (if running in EtOH/DCM).
      
    • Dean-Stark: If running in Toluene, use a Dean-Stark trap to physically remove water.

    • Microwave: The rapid heating often drives the equilibrium forward faster than hydrolysis can occur.

Decision Tree for Troubleshooting (DOT Diagram)

T Problem Problem Detected Type Identify Issue Problem->Type Tar Black Tar/Gum Type->Tar Degradation LowYield Low Yield / Stalled Type->LowYield Equilibrium Isomers Isomer Mixture Type->Isomers Selectivity Sol1 Action: Switch to Water/EtOH Use milder catalyst (SSA) Tar->Sol1 Sol2 Action: Add Drying Agent (MgSO4) or Microwave LowYield->Sol2 Sol3 Action: Check Sterics Recrystallize (EtOH) Isomers->Sol3

Caption: Figure 2. Troubleshooting logic for common synthetic failures.

Module 4: Green Chemistry & Modern Optimization

Trend: Moving away from toxic solvents (DMF, Toluene) toward aqueous systems.

Protocol: Water-Mediated Synthesis

  • Concept: "On-water" reactions accelerate rates due to hydrophobic effects forcing organic reactants together.

  • Procedure:

    • Mix 2,3-diaminopyridine and diketone in pure water .

    • Stir vigorously at

      
       or use Microwave (
      
      
      
      , 10 min).
    • Advantage: The product is usually insoluble in water and precipitates out as a pure solid, requiring only filtration. No extraction needed.

    • Reference: See Green Chemistry applications for heterocycle synthesis [1].

References
  • Sustainable phosphate-catalyzed synthesis of non-symmetric pyrazines in water . Green Chemistry. Link

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives . RSC Advances. Link

  • Recent synthetic methodologies for pyridopyrazines: An update . ResearchGate.[2][3] Link

  • Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors . PMC. Link

  • Regioselectivity in preparation of unsymmetrically substituted 3-aminoquinoxalin-2(1H)-ones . Journal of the Chemical Society, Perkin Transactions 1. Link

Sources

Purification techniques for chlorinated pyridopyrazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Chlorinated Pyridopyrazine Derivatives

  • Ticket ID: PYR-CL-992

  • Status: Open

  • Assigned Specialist: Dr. A. Vance, Senior Application Scientist

  • Subject: Survival Guide for Isolating Labile Chlorinated Heterocycles

Introduction: The "Brick Dust" that Reacts

Welcome to the technical support center. If you are working with chlorinated pyridopyrazine derivatives (often scaffolds for kinase inhibitors like Palbociclib or covalent modifiers), you are likely facing a paradox: your compound is a "brick" (insoluble in most solvents) yet chemically fragile (prone to hydrolysis).

This guide addresses the three most common support tickets we receive:

  • Decomposition on Silica: Why your product streaks or disappears during flash chromatography.

  • The Hydrolysis Trap: Why your chlorine atom vanishes during aqueous workup.

  • Regioisomer Separation: How to separate isomers that co-elute on TLC.

Module 1: Chromatography Survival (The Silica Trap)

The Issue: Users often report that their chlorinated pyridopyrazine "streaks" from the baseline to the solvent front or decomposes into a polar impurity (the lactam/hydroxyl derivative) inside the column.

The Mechanism: Pyridopyrazines possess basic ring nitrogens (pKa ~2-4). Standard silica gel is acidic (pH ~5 due to silanol groups).

  • Salt Formation: The basic nitrogen protonates on the acidic silica, sticking the compound to the stationary phase (tailing).

  • Lewis Acid Catalysis: The electron-deficient ring makes the C-Cl bond susceptible to nucleophilic attack. Acidic silica catalyzes the hydrolysis of the C-Cl bond by residual water in the solvent, converting your valuable chloride into a useless alcohol (lactam).

The Protocol: Deactivated Silica or Alumina

  • Option A: Triethylamine (TEA) Deactivation (Standard)

    • Step 1: Prepare your mobile phase (e.g., DCM/MeOH).[1]

    • Step 2: Add 1% Triethylamine (TEA) and 1% Isopropyl Alcohol (IPA) to the mobile phase.

    • Step 3: Flush the column with 3 column volumes (CV) of this "basic" solvent before loading your sample.

    • Why? TEA neutralizes the acidic silanols. IPA prevents the "oiling out" of the compound at the head of the column.

  • Option B: Neutral Alumina (The "Safe" Route)

    • If your compound is acid-sensitive, do not use silica.

    • Use Neutral Alumina (Brockmann Grade III) .

    • Note: Alumina has lower resolution than silica. You will need a shallower gradient (e.g., 0-5% MeOH in DCM over 20 CV).

Self-Validating Check: Run a 2D-TLC. Spot your compound, elute it, then turn the plate 90 degrees and elute again. If the spot stays on the diagonal, it is stable. If new spots appear off-diagonal, your stationary phase is destroying the compound.

ChromatographyDecision Start Crude Mixture Solubility Soluble in DCM? Start->Solubility TLC_Check Streaking on Silica TLC? Solubility->TLC_Check Yes ReversePhase C18 Reverse Phase (H2O/ACN + NH4HCO3) Solubility->ReversePhase No (Brick Dust) NormalSilica Standard Flash (DCM/MeOH) TLC_Check->NormalSilica No Deactivation Add 1% TEA to Eluent (Pre-buffer Column) TLC_Check->Deactivation Yes (Tailing) Result Check NMR for Des-Chloro Impurity Deactivation->Result Purify

Caption: Decision matrix for selecting the correct stationary phase to prevent decomposition.

Module 2: The Hydrolysis Hazard (Workup)

The Issue: "I synthesized the chloropyridopyrazine using POCl3, but after quenching with water, the LCMS shows the mass of the Hydroxyl (M-Cl+OH) product."

The Mechanism: The C-Cl bond in pyridopyrazines is activated for Nucleophilic Aromatic Substitution (SnAr). During the quench of excess POCl3, the solution becomes hot (exothermic) and highly acidic (HCl generation). This is the perfect storm for acid-catalyzed hydrolysis.

The Protocol: The "Cold-Buffered" Quench

Do not pour water into the reaction. Do not pour the reaction into water.

  • Prepare the Quench: Create a saturated solution of Sodium Bicarbonate (NaHCO3) or Potassium Carbonate (K2CO3) and cool it to 0°C (ice bath).

  • Dilution: Dilute your crude reaction mixture (POCl3) with dry Dichloromethane (DCM) or Chloroform.

  • The Drop: Dropwise add the diluted reaction mixture into the vigorously stirring, cold basic solution.

    • Critical: Keep internal temperature <10°C.

  • pH Check: Ensure the aqueous layer remains pH > 7 throughout the addition. If it turns acidic, the hydrolysis rate increases exponentially.

Stability Data: Half-life of C-Cl bond in Aqueous Media

ConditionTemperaturepHEstimated t1/2 (Half-Life)Result
Acidic Quench 60°C (Exotherm)< 1~5-10 MinutesFailed (Hydrolysis)
Neutral Water 25°C7~4-6 HoursRisky
Basic (NaHCO3) 0°C8-9> 24 HoursStable (Recommended)

Module 3: Separation of Regioisomers

The Issue: Synthesis of pyridopyrazines (e.g., condensation of 2,3-diaminopyridine with unsymmetrical dicarbonyls) often yields a 1:1 or 2:1 mixture of regioisomers. They often co-elute on silica.

The Protocol: Prep-HPLC or Selective Crystallization

Method A: Selective Crystallization (The "Lazy" Filter) Regioisomers often have vastly different crystal packing lattices despite similar polarity.

  • Dissolve the mixture in boiling Ethanol or Isopropanol.

  • Allow to cool slowly to Room Temperature.

  • If no crystals form, add Hexane dropwise until turbidity persists.

  • Let stand for 12 hours. Often, the symmetric isomer packs better and crystallizes first. Filter and check the mother liquor for the other isomer.

Method B: Prep-HPLC (The "Brute Force" Solution) If crystallization fails, you must use Reverse Phase HPLC.

  • Column: C18 or Phenyl-Hexyl (Phenyl columns often separate aromatic isomers better than C18 due to pi-pi stacking differences).

  • Mobile Phase: Water/Acetonitrile with 0.1% Ammonium Bicarbonate (pH 10) .

    • Why Basic pH? At acidic pH (TFA/Formic acid), the pyridopyrazine nitrogens protonate. Protonated isomers are often indistinguishable. At basic pH, they are neutral, and the separation relies on the lipophilicity of the chlorine position.

IsomerSeparation Mixture Regioisomer Mixture (Co-spot on TLC) Crystallization Recrystallization (EtOH or IPA) Mixture->Crystallization Success Did one isomer precipitate? Crystallization->Success Filter Filter Solid (Isomer A) Mother Liquor (Isomer B) Success->Filter Yes HPLC Prep-HPLC Strategy Success->HPLC No (Oiling out) Condition1 Try High pH (NH4HCO3) Keeps N neutral HPLC->Condition1 Condition2 Try Phenyl-Hexyl Column Pi-Pi selectivity HPLC->Condition2

Caption: Workflow for separating difficult regioisomers when silica chromatography fails.

FAQ: Frequently Asked Questions

Q: My compound turned into a "gum" that won't dissolve in DCM or MeOH. How do I load it onto the column? A: This is the "brick dust" phase. Do not try to dissolve it in the mobile phase.

  • Technique: Dry Loading.[2] Dissolve the gum in a strong solvent like DMSO or DMF (minimum volume), add 5x weight of Celite or Silica, and evaporate the solvent using a high-vacuum pump (rotovap won't remove DMSO/DMF easily). Load the resulting powder onto the column.[2]

Q: Can I use Acetone/Hexane instead of DCM/MeOH? A: Yes, and it is often better. Chlorinated pyridopyrazines are soluble in acetone but not hexane. This system provides better resolution than DCM/MeOH because it doesn't rely on a "displacing" solvent like MeOH. However, ensure your compound doesn't react with acetone (rare, but possible with primary amines present).

References

  • Synthesis and Stability of Chloropyrazines

    • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide. MDPI. (2017). Discusses the nucleophilic substitution of chlorine and hydrolysis risks.
  • Purification of Basic Heterocycles

    • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. (2023).[3] Details the use of amine modifiers (TEA) and alumina to prevent streaking.

  • Regioisomer Separation

    • Preparation, separation and characterization of two pyrazolic regioisomers. UAB Barcelona. (2011). Highlights the use of silica chromatography and structural characterization for nitrogen heterocycle isomers.[4]

  • Hydrolysis Kinetics

    • Hydrolysis of chlorpyrifos in aqueous solutions.[5][6] UKM. (2010). Provides kinetic data on the hydrolysis of chlorinated pyridine/pyrazine rings at various pH levels.

Sources

Common side products in the synthesis of 3-chloro-2-methylpyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3-chloro-2-methylpyrido[2,3-b]pyrazine. The content is structured to address specific experimental challenges, focusing on the identification and mitigation of common side products.

Introduction: The Synthetic Context

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2] Its synthesis is most commonly achieved via the chlorination of its corresponding lactam precursor, 2-methylpyrido[2,3-b]pyrazin-3(4H)-one (CAS 128102-80-7).[3] This guide focuses on this critical transformation, as the majority of impurities and side products arise from this step. Understanding the reaction mechanism and potential pitfalls is crucial for achieving high purity and yield.

This document assumes the starting point is the chlorination of 2-methylpyrido[2,3-b]pyrazin-3(4H)-one, a reaction typically employing agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of a tertiary amine or dimethylformamide (DMF).

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should expect in my crude product?

A: The most prevalent impurity is typically unreacted starting material, 2-methylpyrido[2,3-b]pyrazin-3(4H)-one. This is often due to incomplete reaction kinetics, insufficient heating, or the deactivation of the chlorinating agent by moisture. Careful monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to ensure the reaction goes to completion.

Q2: Is the formation of dichlorinated side products a concern?

A: Yes, over-chlorination can occur, though it is generally a minor pathway under controlled conditions. The electron-rich nature of the pyrido[2,3-b]pyrazine ring system makes it susceptible to further electrophilic substitution. The most likely positions for a second chlorination are the electron-rich sites on the pyridine ring. The use of excess chlorinating agent or prolonged reaction at high temperatures significantly increases the risk of forming these dichlorinated species.

Q3: My reaction mixture turned dark and formed an intractable tar. What is the cause?

A: The formation of dark, polymeric, or tar-like materials is a common issue in high-temperature reactions involving reactive electrophiles like POCl₃. This is often a result of thermal decomposition of the starting material or product, or uncontrolled polymerization side reactions. Such reactions are difficult to characterize but are typically mitigated by careful temperature control and minimizing reaction time. The presence of acidic impurities can also catalyze these degradation pathways. In some cases, intractable precipitates can also be salts formed from the reagents.[4]

Q4: I've isolated my product, but it seems to be degrading upon storage. Why is this happening?

A: this compound, like many activated chloro-heterocycles, can be susceptible to hydrolysis. The chlorine atom is a good leaving group, and trace amounts of moisture or acid can lead to its displacement, reverting the compound back to the starting lactam, 2-methylpyrido[2,3-b]pyrazin-3(4H)-one. It is crucial to store the purified product under anhydrous and inert conditions (e.g., in a desiccator or under nitrogen/argon).

Troubleshooting Guide: From Observation to Solution

This section provides a structured approach to troubleshooting common issues encountered during the synthesis.

Problem 1: Low Conversion Rate (Significant Starting Material Remains)

Your post-reaction analysis (TLC, LC-MS, ¹H NMR) shows a significant percentage of the starting 2-methylpyrido[2,3-b]pyrazin-3(4H)-one.

Root Cause Analysis & Solutions

Potential Cause Explanation Recommended Solution
Insufficient Reagent The stoichiometry of the chlorinating agent (e.g., POCl₃) was too low to drive the reaction to completion.Increase the molar equivalents of the chlorinating agent. A common starting point is 3-5 equivalents.
Low Reaction Temperature The activation energy for the chlorination of the lactam is not being met, leading to slow or stalled reaction kinetics.Increase the reaction temperature. For POCl₃, refluxing conditions (around 110 °C) are often necessary.
Short Reaction Time The reaction was quenched before it had time to reach completion.Monitor the reaction progress using TLC or LC-MS and only quench after the starting material spot has completely disappeared.
Presence of Moisture Water in the reaction vessel, solvents, or on the starting material will rapidly quench the chlorinating agent, rendering it inactive.Ensure all glassware is oven-dried. Use anhydrous solvents. Dry the starting material in a vacuum oven before use.
Problem 2: Formation of Unknown Impurities (Multiple Spots on TLC)

Your crude product shows multiple new spots on the TLC plate that are not the starting material or the desired product.

Root Cause Analysis & Solutions

Potential Cause Explanation Recommended Solution
Over-chlorination Excess chlorinating agent or excessively high temperatures/long reaction times can lead to the formation of dichlorinated byproducts.Use a controlled stoichiometry of the chlorinating agent (start with 2-3 equivalents). Maintain a consistent temperature and monitor the reaction closely to avoid prolonged heating after completion.
Thermal Decomposition The pyrido[2,3-b]pyrazine core can be sensitive to prolonged heating at high temperatures, leading to ring-opening or polymerization.[4]Maintain the lowest effective temperature for the reaction. Once the reaction is complete based on monitoring, cool it down promptly.
Side Reactions with Solvent If using a solvent like DMF as a catalyst, it can participate in side reactions (e.g., Vilsmeier-Haack type reactions) if not used in catalytic amounts.If using a co-solvent, ensure it is inert under the reaction conditions (e.g., toluene, acetonitrile). Use DMF only in catalytic quantities.

Visual Schematics

Reaction and Side Product Formation

SM 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one (Starting Material) Reagent POCl₃ / Heat SM->Reagent Incomplete Incomplete Reaction SM->Incomplete Product This compound (Desired Product) Over_Reaction Excess POCl₃ / High Temp Product->Over_Reaction Reagent->Product Incomplete->SM SideProduct Dichlorinated Byproduct Over_Reaction->SideProduct

Caption: Key reaction pathways in the synthesis.

Troubleshooting Workflow: Low Product Conversion

Start Problem: Low Conversion Check_Moisture Were anhydrous conditions used? Start->Check_Moisture Check_Stoichiometry Check Reagent Stoichiometry (≥ 3 eq) Check_Moisture->Check_Stoichiometry Yes Solution_Moisture Solution: Ensure all reagents/glassware are dry. Rerun experiment. Check_Moisture->Solution_Moisture No Check_Temp Check Reaction Temperature (Reflux?) Check_Stoichiometry->Check_Temp Yes Solution_Stoichiometry Solution: Increase equivalents of chlorinating agent. Check_Stoichiometry->Solution_Stoichiometry No Solution_Temp Solution: Increase temperature and monitor via TLC/LCMS. Check_Temp->Solution_Temp No

Caption: Decision tree for troubleshooting low conversion.

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Reagents:

    • 2-methylpyrido[2,3-b]pyrazin-3(4H)-one (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (4.0 eq)

    • Toluene (anhydrous)

  • Procedure:

    • To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-methylpyrido[2,3-b]pyrazin-3(4H)-one (1.0 eq).

    • Add anhydrous toluene to create a slurry (approx. 5 mL per gram of starting material).

    • Carefully add phosphorus oxychloride (4.0 eq) to the slurry at room temperature. The mixture may become thick.

    • Heat the reaction mixture to reflux (approx. 110-115 °C) under a nitrogen atmosphere.

    • Monitor the reaction progress every hour using TLC (e.g., 10% Methanol in Dichloromethane) or LC-MS. The reaction is typically complete within 3-6 hours.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Slowly and carefully quench the reaction by pouring it onto crushed ice with vigorous stirring in a well-ventilated fume hood. Caution: This is a highly exothermic and gas-evolving process.

    • Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% Ethyl Acetate and gradually increasing to 30-40%).

  • Procedure:

    • Prepare a silica gel column in the chosen solvent system.

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Dry the silica with the adsorbed product and carefully load it onto the top of the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

References

  • Royal Society of Chemistry. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. [Link]

  • Matsumoto, K., & Kurata, H. (n.d.). Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. Senshu University. [Link]

  • National Center for Biotechnology Information. (n.d.). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. PubMed Central. [Link]

  • ResearchGate. (2025). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. [Link]

  • National Center for Biotechnology Information. (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. PubMed. [Link]

  • MDPI. (2018). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • ResearchGate. (2025). Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. PubMed Central. [Link]

  • MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

  • ChemicalRegister. (n.d.). This compound (CAS No. 1260519-71-8) Suppliers. [Link]

  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

Sources

Addressing regioselectivity issues in pyridopyrazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in medicinal chemistry and materials science: controlling the regioselectivity during the synthesis of pyridopyrazines.

When condensing unsymmetrical 1,2-dicarbonyls with diaminopyridines, researchers frequently encounter inseparable mixtures of regioisomers. This guide transcends basic troubleshooting by explaining the thermodynamic and kinetic causalities behind these reactions, providing you with self-validating protocols to ensure absolute structural confidence.

Diagnostic Workflow: Regioselectivity Optimization

Workflow Start Analyze Isomer Ratio (2D NMR / HPLC) CheckRatio Ratio < 90:10? Start->CheckRatio TempSolvent Optimize Temperature & Solvent (e.g., TFA/AcOH) CheckRatio->TempSolvent Yes (Poor Selectivity) Success Proceed to Scale-up & Purification CheckRatio->Success No (High Selectivity) CheckRatio2 Ratio Improved? TempSolvent->CheckRatio2 Catalyst Screen Lewis Acids (e.g., Bi(OTf)3) CheckRatio2->Catalyst No CheckRatio2->Success Yes Redesign Redesign Precursors (Steric/Electronic Tuning) Catalyst->Redesign If still poor

Diagnostic workflow for optimizing regioselectivity in pyridopyrazine synthesis.

Troubleshooting & FAQ Guide

Q1: Why does the condensation of 2,3-diaminopyridine with unsymmetrical 1,2-diketones often yield a 1:1 mixture of regioisomers? A1: The issue stems from the intrinsic electronic asymmetry of your starting materials. In 2,3-diaminopyridine, the 3-amino group is significantly more nucleophilic than the 2-amino group. The 2-amino group is electronically deactivated by the adjacent electron-withdrawing pyridine nitrogen[1]. When reacting with an unsymmetrical dicarbonyl (e.g., an arylglyoxal, where the aldehyde is more electrophilic than the ketone), the initial nucleophilic attack is heavily biased. However, if your reaction conditions (like high heat in neutral solvents) drive the reaction too quickly, you trap the system under kinetic control, leading to a mixture of the 2-substituted and 3-substituted pyrido[2,3-b]pyrazine isomers.

Q2: How can I manipulate the reaction conditions to favor the biologically active regioisomer? A2: You must shift the reaction from kinetic to thermodynamic control. Research demonstrates that lowering the reaction temperature and utilizing strongly acidic solvents, such as trifluoroacetic acid (TFA) or glacial acetic acid, dramatically enhances regioselectivity[2]. The acidic medium protonates the carbonyls, amplifying their electrophilicity, while simultaneously allowing the initial mono-imine intermediate to reversibly equilibrate. This reversibility funnels the reaction pathway toward the most thermodynamically stable regioisomer, often reducing the undesired isomer to less than 2%[2].

Q3: Are there catalytic approaches that avoid harsh acidic solvents while maintaining high regioselectivity? A3: Yes. If your substrates are acid-sensitive, Lewis acid catalysis is a highly effective alternative. For instance, Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) catalyzes the condensation of pyridine-2,3-diamine with 1,2-dicarbonyl compounds in mild or aqueous media, producing pyrido[2,3-b]pyrazine derivatives in excellent yields[3]. The Lewis acid selectively coordinates with the more sterically accessible or electron-rich carbonyl, artificially widening the electrophilic gap between the two carbonyl carbons and directing the regioselective attack.

Q4: How should I validate the regiochemistry of my synthesized pyrido[2,3-b]pyrazine? A4: Relying solely on 1D ¹H NMR chemical shifts is a common pitfall due to the unpredictable anisotropic effects of the fused pyridine ring. A self-validating protocol requires 2D NMR techniques, specifically NOESY or HMBC. For example, a diagnostic NOE cross-peak between the substituent on the newly formed pyrazine ring and the H-8 or H-4 proton of the pyridine ring definitively assigns the regiochemistry. When possible, single-crystal X-ray diffraction remains the absolute gold standard for structural confirmation[2].

Quantitative Data: Impact of Reaction Conditions on Regioselectivity

The following table summarizes the causal relationship between solvent, temperature, and the resulting regioisomer ratio. Notice how lowering the temperature in acidic media drastically improves the thermodynamic selectivity.

SolventTemperature (°C)CatalystRegioisomer Ratio (Thermodynamic : Kinetic)Isolated Yield (%)
Ethanol90 °CNone55 : 4585%
DMF80 °CNone60 : 4082%
Acetic Acid (AcOH)25 °CNone85 : 1578%
Trifluoroacetic Acid (TFA) 0–5 °C None > 98 : 2 75%
H₂O / Ethanol25 °C10 mol% Bi(OTf)₃95 : 592%

Data synthesized from established optimization parameters for pyrido[2,3-b]pyrazine core structures[2][3].

Mechanistic Pathway

Mechanism Diamine 2,3-Diaminopyridine (C3-NH2 highly nucleophilic) Intermediate Mono-imine Intermediate (Reversible in Acid) Diamine->Intermediate H+ Catalysis Dicarbonyl Unsymmetrical 1,2-Dicarbonyl (Aldehyde & Ketone) Dicarbonyl->Intermediate IsomerA Thermodynamic Isomer (High Selectivity) Intermediate->IsomerA Low Temp, Strong Acid (TFA) IsomerB Kinetic Isomer (Undesired Byproduct) Intermediate->IsomerB High Temp, Neutral/Basic

Mechanistic divergence in the condensation of 2,3-diaminopyridine with 1,2-dicarbonyls.

Standard Operating Procedure: Highly Regioselective Acid-Controlled Synthesis

This protocol leverages thermodynamic control to suppress the kinetic isomer, ensuring a highly pure pyrido[2,3-b]pyrazine product.

Materials Required:

  • Unsymmetrical 1,2-dicarbonyl compound (1.0 mmol)

  • 2,3-Diaminopyridine (1.05 mmol)

  • Trifluoroacetic Acid (TFA) (5.0 mL)

  • Saturated aqueous NaHCO₃

Step-by-Step Methodology:

  • Preparation & Cooling: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the unsymmetrical 1,2-dicarbonyl compound in 5.0 mL of Trifluoroacetic Acid (TFA). Cool the solution to 0 °C using an ice-water bath.

  • Controlled Addition: Slowly add 1.05 mmol of 2,3-diaminopyridine portion-wise over 15 minutes. Scientific Rationale: Slow addition prevents localized exothermic spikes that could provide the activation energy necessary to drive the irreversible formation of the kinetic isomer.

  • Thermodynamic Equilibration: Stir the reaction mixture strictly at 0–5 °C for 2 to 4 hours. Monitor the complete consumption of the dicarbonyl via TLC (eluent: EtOAc/Hexane 1:1, visualized under UV 254 nm).

  • Quenching: Carefully pour the acidic reaction mixture over 20 g of crushed ice. Slowly neutralize the solution to pH 7–8 using saturated aqueous NaHCO₃. (Caution: Vigorous CO₂ evolution will occur. Use a sufficiently large beaker).

  • Extraction & Isolation: Extract the aqueous layer with dichloromethane (3 x 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Analyze the crude mixture via ¹H NMR to confirm the regioisomer ratio. If the minor isomer is present (>5%), purify the product via flash column chromatography.

References

  • Regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines by reaction of arylglyoxals with 2,3-diaminopyridine. Growing Science. Available at: [Link]

  • Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. Letters in Organic Chemistry. Available at:[Link]

  • Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction (Full Text Request). ResearchGate. Available at: [Link]

  • Bismuth(III) Trifluoromethanesulfonate Catalyzed Condensation of Pyridine-2,3-diamine with 1,2-Dicarbonyl Compounds. Thieme Connect. Available at: [Link]

Sources

Overcoming poor solubility of pyridopyrazine compounds in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who are battling the notorious "brick dust" phenomenon. Pyridopyrazines are highly valuable scaffolds in medicinal chemistry, particularly for kinase inhibitors, but their physicochemical properties can bring workflows to a grinding halt.

This guide is designed to move beyond basic advice. We will dissect the thermodynamic causality behind your solubility issues and provide self-validating, field-proven strategies to rescue your compounds—whether you are stuck at the NMR stage or optimizing a lead candidate for biological assays.

Section 1: Mechanistic FAQs – The "Brick Dust" Phenomenon

Q: Why do my pyridopyrazine intermediates precipitate out of almost every standard organic solvent (DCM, EtOAc, THF)? A: The root cause is thermodynamic. Pyridopyrazines (such as the pyrido[2,3-b]pyrazine core) are highly planar, electron-deficient heterocycles[1]. Their flat geometry allows for extremely tight


 stacking, while the multiple nitrogen atoms participate in strong intermolecular dipole-dipole interactions and hydrogen bonding. This results in a massive crystal lattice energy (

). For a solute to dissolve, the solvation energy (

) provided by the solvent must overcome this lattice energy. Standard organic solvents simply cannot provide enough solvation enthalpy to break these robust crystal lattices.

Q: I cannot even get an NMR spectrum because my compound won't dissolve in DMSO-d6. What is the workaround? A: When dealing with highly crystalline nitrogenous heterocycles, you must chemically disrupt the intermolecular hydrogen bonding. Research on highly conjugated, insoluble pyridopyrazine polymers has shown that adding just 3% (v/v) formic acid or trifluoroacetic acid (TFA) to the solvent forces protonation of the basic nitrogen atoms[2]. This transforms a neutral, tightly packed crystal into a collection of polycations. The resulting electrostatic repulsion shatters the lattice, allowing solvation.

Section 2: Troubleshooting Workflows

Use the decision tree below to identify the most efficient intervention point for your specific bottleneck.

G Start Insoluble Pyridopyrazine Phase Identify Workflow Bottleneck Start->Phase Synthesis Analytical / Purification Phase->Synthesis Assay Lead Optimization / Assay Phase->Assay Solvent Acidic Co-solvents (e.g., 3% TFA in DMSO) Synthesis->Solvent Temp Elevate Temp / Sonication Synthesis->Temp Structure Structural Modification Assay->Structure Planarity Disrupt Symmetry (Ortho-substitution) Structure->Planarity Appendages Add Morpholine/Piperazine Structure->Appendages

Workflow for troubleshooting pyridopyrazine solubility bottlenecks based on project phase.

Section 3: Structural Optimization Strategies (Medicinal Chemistry)

Q: I am developing a kinase inhibitor. How can I chemically modify the pyridopyrazine core to improve solubility without losing target affinity? A: You must employ the "Escape from Flatland" strategy, which focuses on reducing the melting point by disrupting molecular planarity and symmetry.

  • Symmetry Disruption: Introduce a methyl group or a halogen (like fluorine) at an ortho position on an adjacent aryl ring[3]. Causality: This steric clash forces a dihedral angle twist, breaking the coplanarity of the system and physically preventing the planar aromatic systems from approaching closely enough to establish strong

    
     stacking.
    
  • Solubilizing Appendages: Graft saturated, non-planar heterocycles (e.g., morpholine, piperazine, or pyrrolidine) onto solvent-exposed regions of the molecule[4]. Causality: These groups are flexible, increase the fraction of sp3 carbons (

    
    ), and can be protonated at physiological pH. This drastically improves both organic and aqueous solubility without interfering with the kinase hinge-binding region[5].
    

Thermodynamics Solid Crystal Lattice (High Enthalpy) Disruption Lattice Disruption (Symmetry Break) Solid->Disruption Add sp3 groups Solvation Solvent Interaction (Protonation/Polarity) Disruption->Solvation Add Co-solvent Solution Solvated State (Free Monomers) Solvation->Solution ΔG < 0

Thermodynamic pathway for overcoming high lattice energy in planar heterocycles.

Section 4: Quantitative Impact of Structural Modifications

When modifying your lead compounds, expect the following typical shifts in physicochemical properties based on historical medicinal chemistry data[3][4]:

Base ScaffoldModification StrategyExample SubstituentMechanistic Effect on Crystal PackingTypical Solubility Gain
Planar HeterocycleNone (Baseline)N/AHigh lattice energy, tight

stacking
Baseline (<5 µg/mL)
Planar HeterocycleSymmetry DisruptionOrtho-Fluoro / MethylInduces dihedral twist, breaks coplanarity10x to 35x increase
Planar HeterocycleSolubilizing GroupMorpholine / PiperazineIncreases

, eschews tight packing
50x to 100x increase
Planar HeterocycleFlexible Polar ChainPEG-CarboxylateEntropic gain from flexible conformers>400x increase

Section 5: Validated Experimental Protocols

To ensure data integrity, every protocol below includes a self-validating step to confirm the mechanistic success of the procedure.

Protocol A: Acid-Assisted Solubilization for NMR Spectroscopy[2]

Use this when your intermediate fails to dissolve in standard deuterated solvents.

  • Solvent Preparation: Prepare a mixture of DMSO-d6 containing 2% (v/v) Trifluoroacetic acid-d (TFA-d).

  • Addition: Add 0.5 mL of the acidified solvent to 2–5 mg of the pyridopyrazine compound in an NMR tube.

  • Agitation: Sonicate the tube in a water bath at 40°C for 5 minutes.

  • Self-Validation Step: Visually inspect the tube against a light source. The solution must be completely transparent. Proceed to NMR acquisition. Validation: Look at the chemical shifts of the protons adjacent to the pyrazine nitrogens; they will shift significantly downfield compared to the neutral molecule, confirming that protonation (and subsequent lattice disruption) was the mechanism of solubilization.

Protocol B: Thermodynamic Solubility Measurement (Shake-Flask UV-Vis Method)[7]

Use this to accurately quantify the solubility of new structural analogs.

  • Preparation: Add an excess amount (e.g., 5 mg) of the pyridopyrazine compound to 500 µL of the target organic solvent in a sealed glass vial to form a supersaturated suspension.

  • Equilibration: Agitate the vial on a thermoshaker at a constant 25°C for 24–48 hours. Causality: Kinetic dissolution can be misleading; a 24-hour window ensures the system reaches true thermodynamic equilibrium and any metastable polymorphs revert to their most stable, lowest-energy crystal form[3].

  • Phase Separation: Centrifuge the vial at 10,000 x g for 15 minutes to pellet the undissolved solid. Carefully draw up the supernatant and pass it through a 0.45 µm PTFE syringe filter.

  • Self-Validation Step (Tyndall Check): Shine a standard laser pointer through the filtrate in a dark room. Validation: The absence of a visible laser beam path (Tyndall scattering) confirms you have a true thermodynamic solution rather than a deceptive colloidal dispersion.

  • Quantification: Dilute the filtrate into a highly solubilizing solvent (e.g., ortho-dichlorobenzene) and measure the absorbance via UV-Vis against a pre-established standard curve[6].

Section 6: References

  • Pyrido[2,3-b]pyrazine 322-46-3 wiki - Guidechem . guidechem.com.

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry . Journal of Medicinal Chemistry - ACS Publications.

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules . PMC.

  • Improving Solubility via Structural Modification . OUCI.

  • Water/Ethanol Soluble p-Type Conjugated Polymers for the Use in Organic Photovoltaics . Frontiers.

  • ROCK inhibitors 2. Improving potency, selectivity and solubility through the application of rationally designed solubilizing groups . PubMed.

  • Aggregation and Solubility of a Model Conjugated Donor-Acceptor Polymer . PMC.

Sources

Technical Support Center: Efficient Suzuki Coupling of Chloro-pyridopyrazines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of chloro-pyridopyrazines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-C bond formation with electron-deficient heteroaryl chlorides. The inherent low reactivity of the C-Cl bond on an electron-poor scaffold like pyridopyrazine presents a significant synthetic challenge. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you achieve efficient and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to guide your experimental design.

Q1: Why is the Suzuki coupling of chloro-pyridopyrazines so challenging?

The primary difficulty stems from the first step of the catalytic cycle: oxidative addition.[1][2] Chloro-pyridopyrazines are electron-deficient heterocyclic systems. This electronic nature, combined with the strong C-Cl bond, makes the oxidative addition of the palladium(0) catalyst significantly more difficult compared to aryl bromides or iodides.[3][4] A successful reaction requires a highly active catalyst system capable of overcoming this high activation barrier.

Q2: What is the best general class of palladium catalyst and ligand to start with?

For challenging substrates like heteroaryl chlorides, the catalyst system must be highly active. This is achieved by using a palladium precursor (like Pd(OAc)₂ or Pd₂(dba)₃) in combination with a bulky, electron-rich phosphine ligand .[5][6] These ligands stabilize the palladium center and their strong electron-donating properties facilitate the difficult oxidative addition step.[6]

Specifically, biaryl phosphine ligands developed by the Buchwald group, such as XPhos and SPhos , are excellent starting points and have demonstrated high efficacy for these types of couplings.[3][5][7] Alternatively, using air-stable, pre-formed catalysts like Pd(Amphos)₂Cl₂ or commercially available pre-catalysts (e.g., SPhos-Pd-G2) can offer greater reproducibility.[8]

Q3: Which base and solvent system should I choose?

The base is critical for activating the boronic acid to facilitate the transmetalation step.[3][9] A common and effective starting point is an aqueous solution of a moderately strong inorganic base like K₂CO₃ or K₃PO₄ .[10][11] For particularly stubborn reactions, stronger bases like Cs₂CO₃ may be beneficial.

The solvent must be capable of dissolving the organic reagents while being compatible with the aqueous base. A mixture of an organic solvent with water is often ideal.[12] Common choices include:

  • 1,4-Dioxane / Water [8]

  • Toluene / Water [10]

  • N,N-Dimethylformamide (DMF) / Water [13]

Q4: My reaction mixture turned black. Does this mean the reaction has failed?

Not necessarily. The formation of a black precipitate, often palladium black, indicates some degree of catalyst decomposition.[14] While this is not ideal, many reactions proceed to completion even with this color change.[14][15] However, if the color changes to black immediately upon heating and you observe no product formation, it likely signifies rapid catalyst death. This is a clear sign that you need to troubleshoot your reaction setup, particularly the degassing procedure.

Part 2: Troubleshooting Guide for Sluggish or Failed Reactions

When experiments deliver low yields or fail entirely, a systematic approach is required to identify the root cause.

Problem 1: Low or No Product Formation

This is the most common issue and can be attributed to several factors.

  • Potential Cause A: Ineffective Catalyst System

    • Causality: The palladium catalyst is not active enough to perform the oxidative addition to the chloro-pyridopyrazine. This is common when using older, less electron-rich ligands like triphenylphosphine (PPh₃).[4][10]

    • Suggested Solution: Switch to a more robust catalyst system. The use of bulky and electron-rich biaryl phosphine ligands is often required to facilitate the oxidative addition step with aryl chlorides.[3][6]

      • Ligand Screening: Test a panel of modern ligands known for their high activity. Excellent candidates include XPhos, SPhos, and RuPhos.[3]

      • Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) or an air-stable catalyst like Pd(Amphos)₂Cl₂ to ensure the formation of the active Pd(0) species and improve reproducibility.[3]

  • Potential Cause B: Boronic Acid Instability (Protodeboronation)

    • Causality: The boronic acid degrades during the reaction, most commonly via protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond.[3] This is a frequent cause of low yields, especially with prolonged heating or when using electron-deficient heteroaryl boronic acids.[3]

    • Suggested Solution:

      • Verify Reagent Quality: Use freshly purchased or recently purified boronic acid.

      • Use More Stable Boron Reagents: Switch to boronic acid pinacol esters (Bpin) or potassium trifluoroborate salts (BF₃K), which exhibit greater stability.[3]

      • Stoichiometry Adjustment: Use a slight excess (1.2–1.5 equivalents) of the boron reagent to compensate for any degradation.[3]

  • Potential Cause C: Catalyst Deactivation via Oxygen

    • Causality: The active Pd(0) catalyst and phosphine ligands are sensitive to oxidation by atmospheric oxygen.[15] Insufficient degassing of the solvent and reaction vessel is a primary cause of catalyst deactivation and reaction failure.

    • Suggested Solution: Implement a rigorous degassing protocol.

      • Sparge with Inert Gas: Bubble argon or nitrogen through your solvent(s) for 20-30 minutes before use.

      • Freeze-Pump-Thaw: For maximum oxygen removal, perform at least three freeze-pump-thaw cycles on the reaction mixture after all reagents have been added but before heating.

Problem 2: Significant Side Product Formation
  • Side Product A: Homocoupling of Boronic Acid

    • Causality: Two molecules of the boronic acid couple to form a biaryl byproduct. This side reaction is almost always promoted by the presence of oxygen.[3][15]

    • Suggested Solution: The most effective solution is to improve your degassing procedure as described above. Ensure all reagents and solvents are rigorously deoxygenated.

  • Side Product B: Dehalogenation of Chloro-pyridopyrazine

    • Causality: The chloro group on the starting material is replaced by a hydrogen atom. This can occur after oxidative addition if a hydride source is present, or under prolonged heating.[3]

    • Suggested Solution:

      • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.

      • Reduce Temperature: If feasible, lower the reaction temperature. Sometimes a slightly longer reaction time at a lower temperature can minimize side reactions.

Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting a failed Suzuki coupling reaction.

G start Low or No Yield Observed check_catalyst Is the catalyst system active enough? (e.g., PPh3) start->check_catalyst sol_catalyst SOLUTION: Switch to bulky, electron-rich ligand (XPhos, SPhos) or use a pre-catalyst. check_catalyst->sol_catalyst No check_boronic Is the boronic acid degrading? check_catalyst->check_boronic Yes sol_boronic SOLUTION: Use fresh reagent, switch to Bpin ester or BF3K salt, use 1.2-1.5 equiv. check_boronic->sol_boronic Yes check_oxygen Is oxygen deactivating the catalyst? check_boronic->check_oxygen No sol_oxygen SOLUTION: Improve degassing protocol (sparge or freeze-pump-thaw). check_oxygen->sol_oxygen Yes check_base Is the base appropriate? check_oxygen->check_base No sol_base SOLUTION: Screen stronger bases (K3PO4, Cs2CO3). Ensure base is pure and dry. check_base->sol_base No

Caption: A logical workflow for troubleshooting a sluggish Suzuki coupling reaction.

Part 3: Key Experimental Protocols

The following are representative protocols. Optimal conditions may vary depending on the specific substrates.

Protocol 1: Conventional Heating Suzuki Coupling

This protocol is a standard approach for laboratory-scale synthesis.

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the chloro-pyridopyrazine (1.0 equiv), arylboronic acid (1.5 equiv), and base (e.g., K₂CO₃, 2.0 equiv).[8]

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three to five times.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water 10:1) via syringe.[8] Continue to bubble the inert gas through the reaction mixture for an additional 20-30 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂) and ligand (if necessary) to the flask.[8] A typical catalyst loading is 2-5 mol %.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 12-24 hours.[8]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.

  • Reagent Preparation: To a microwave reaction vial, add the chloro-pyridopyrazine (1.0 equiv), arylboronic acid (3.0 equiv), and base (e.g., Cs₂CO₃, 3.0 equiv).[8]

  • Solvent and Degassing: Add the solvent (e.g., 1,4-dioxane/water) and degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.[8]

  • Catalyst Addition: Add the palladium catalyst (e.g., SPhos-Pd-G2, 5 mol %).[8]

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 135-140 °C for 30 minutes.[8]

  • Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the crude product by flash column chromatography.[8]

Part 4: Catalyst & Ligand Selection Guide

The choice of phosphine ligand is the most critical parameter for success. The ligand's steric bulk and electronic properties directly influence the catalytic cycle.[5]

The Suzuki Catalytic Cycle

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 L-Pd(0)-L OxAdd L-Pd(II)(Ar)-X-L Pd0->OxAdd Oxidative Addition (R-X) Trans L-Pd(II)(Ar)(Ar')-L OxAdd->Trans Transmetalation (R'-B(OR)2) Trans->Pd0 Reductive Elimination (R-R')

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

For chloro-pyridopyrazines, the "Oxidative Addition" step is often rate-limiting. Electron-rich ligands accelerate this step by increasing the electron density on the palladium center, making it more nucleophilic.

Comparative Ligand Performance
Ligand ClassSpecific LigandKey CharacteristicsSuitability for Chloro-pyridopyrazinesReference
Triarylphosphines PPh₃Traditional, moderately electron-rich, not very bulky.Low. Generally ineffective for challenging aryl chlorides; may work for activated substrates but requires high catalyst loading.[10]
Ferrocenyl Phosphines dppfBidentate, provides good catalyst stability.Moderate. More effective than PPh₃ but can be less active than modern biaryl phosphines for unactivated chlorides.[10]
Biaryl Phosphines XPhos, SPhos Highly Recommended. Very bulky and electron-rich, designed to accelerate oxidative addition and reductive elimination.High. Considered the state-of-the-art for coupling unactivated and electron-deficient aryl/heteroaryl chlorides.[3][5][7]
Dialkylphosphines P(tBu)₃Extremely electron-rich and bulky.High. Very effective but can be air-sensitive and more difficult to handle.[6]

References

  • Guram, A. S., King, A. O., Allen, J. G., Wang, X., Schenkel, L. B., Chan, J., Bunel, E. E., Faul, M. M., Larsen, R. D., Martinelli, M. J., & Reider, P. J. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 8(9), 1787–1789. [Link][10][16]

  • Caddick, S., & Cloke, F. G. N. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Society Reviews, 34(10), 843-855. [Link]

  • Fleckenstein, C. A., & Plenio, H. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. The Journal of Organic Chemistry, 73(8), 3236–3244. [Link][12]

  • Hu, H., Ge, C., Zhang, A., & Ding, L. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Synthetic Communications, 39(21), 3849-3856. [Link][17]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link][4]

  • Reddit user discussion on r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link][14]

  • Roughley, S. D., & Jordan, A. M. (2016). The Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-36). Royal Society of Chemistry. [Link][9]

  • Singh, R., & Kumar, A. (2014). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. RSC Advances, 4(78), 41473-41476. [Link][13]

  • Reddit user discussion on r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link][11]

  • Mongin, F., & Trécourt, F. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Tetrahedron Letters, 40(39), 7055-7058. [Link][18]

  • Ikawa, T., & Akai, S. (2011). Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Industrial Processes. Chemical and Pharmaceutical Bulletin, 59(1), 1-16. [Link][6]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link][1]

  • Zhang, Y., & Colacot, T. J. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules, 28(1), 257. [Link][2]

Sources

Preventing decomposition of 3-chloro-2-methylpyrido[2,3-b]pyrazine during reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrido[2,3-b]pyrazine Scaffold Stability Subject: Preventing Decomposition of 3-chloro-2-methylpyrido[2,3-b]pyrazine Ticket ID: CHEM-SUP-8821 Responder: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The Stability Paradox

You are working with This compound (CAS: 1260519-71-8).[1][2] This scaffold presents a classic "Goldilocks" challenge in heterocyclic chemistry. The fusion of the electron-deficient pyridine and pyrazine rings creates a highly electrophilic system. While this makes the C3-chlorine an excellent handle for Nucleophilic Aromatic Substitution (


), it simultaneously renders the core highly susceptible to hydrolysis , ring-opening , and oxidative degradation .

This guide moves beyond generic handling to address the specific electronic vulnerabilities of this fused system.

Module 1: Storage & Pre-Reaction Handling

The Silent Killer: Hydrolysis in Storage Unlike simple chloropyridines, this fused system is electron-poor enough that atmospheric moisture can slowly displace the chloride, especially if trace acid is present (autocatalytic degradation).

ParameterCritical SpecificationThe "Why" (Mechanism)
Temperature -20°C (Freezer) Retards the kinetics of slow hydrolysis and N-oxidation.
Atmosphere Argon/Nitrogen Oxygen can oxidize the activated C2-methyl group to an aldehyde/acid over time.
Container Amber, Parafilm-sealedLight can excite the conjugated system, promoting radical formation at the methyl position.
Solvent Prep Degassed, Anhydrous Dissolved

and trace

are the primary causes of "black tar" formation during heating.

Module 2: Reaction Engineering ( Optimization)

The Core Challenge: You want to displace the Chlorine (C3) with a nucleophile (amine, thiol, alkoxide). The Risk: The nucleophile attacks the ring carbons (C2 or C4a/8a), or water attacks C3, leading to the "one" (lactam) byproduct.

Troubleshooting Workflow

1. Solvent Selection

  • DO NOT USE: Alcohols (MeOH, EtOH) or Acetone. Alcohols can act as competitive nucleophiles. Acetone can undergo aldol-type condensations with the activated C2-methyl group.

  • USE: Anhydrous THF, DMF, DMA, or 1,4-Dioxane.

  • TIP: For difficult substitutions, use NMP (N-methyl-2-pyrrolidone) . Its high polarity stabilizes the Meisenheimer complex intermediate, lowering the activation energy without requiring excessive heat.

2. Base Selection (The "Goldilocks" Rule)

  • Avoid: Strong inorganic hydroxides (NaOH, KOH). These guarantee hydrolysis to the lactam (2-methylpyrido[2,3-b]pyrazin-3(4H)-one).

  • Avoid: Strong organolithiums (LDA, BuLi). These will deprotonate the C2-methyl group (

    
    ), leading to dimerization or polymerization.
    
  • Recommended: Non-nucleophilic organic bases: DIPEA (Hünig's base) or 2,6-Lutidine .

  • Inorganic Option: Anhydrous

    
     or 
    
    
    
    (Cesium effect promotes solubility in organic media).
Visualizing the Decomposition Pathways

The following diagram illustrates the competing pathways your molecule faces in solution.

DecompositionPathways Start 3-chloro-2-methylpyrido [2,3-b]pyrazine Product Desired Substitution Product (SNAr) Start->Product  Nucleophile (R-NH2)  Mild Base (DIPEA)  Anhydrous Lactam Hydrolysis Product (Lactam/One) Start->Lactam  Aqueous Base (OH-)  Wet Solvent Dimer Dimerization/ Polymerization Start->Dimer  Strong Base (LDA)  Deprotonation of Methyl RingOpen Ring Opening (Destruction) Start->RingOpen  Hard Nucleophile  Attack at C2/Ring N

Figure 1: Competing reaction pathways. Note that the C2-methyl group introduces a risk of deprotonation-induced polymerization not seen in simple chloropyrazines.

Module 3: The "Methyl Trap" (Specific to this Analog)

The methyl group at Position 2 is not inert . Due to the electron-withdrawing nature of the fused rings, the protons on this methyl group are significantly acidic.

  • Problem: If you use a base strong enough to generate an anion (like NaH or KOtBu), you generate a carbanion at the methyl position.

  • Result: This carbanion attacks the electrophilic ring of a second molecule, leading to rapid polymerization (black tar).

  • Solution: Keep the

    
     of your base below 12 unless you specifically intend to functionalize the methyl group.
    

Module 4: Workup & Purification Protocols

Many researchers successfully synthesize the compound but destroy it during purification.

1. Quenching

  • NEVER quench with strong acid (HCl). Protonation of the ring nitrogens makes the system even more electrophilic, accelerating hydrolysis during the aqueous workup.

  • Protocol: Quench with saturated

    
     or simply dilute with water/brine and extract immediately into EtOAc or DCM.
    

2. Chromatography (Silica Gel Warning)

  • Issue: Silica gel is slightly acidic (

    
    ). This scaffold can "stick" (streak) or decompose on the column.
    
  • Fix: Pre-treat your silica gel column with 1% Triethylamine (TEA) in your eluent system. This neutralizes the acidic sites on the silica.

  • Eluent: Use DCM/MeOH or EtOAc/Hexane gradients. Avoid Acetone.

Frequently Asked Questions (FAQ)

Q1: My reaction turned black immediately upon heating. What happened? A: This is likely "charring" due to polymerization. You likely used a base that was too strong (deprotonating the methyl group) or the temperature was too high, causing thermal decomposition. Action: Switch to a weaker base (


) and lower the temperature, extending the reaction time instead.

Q2: I see a new spot on TLC that doesn't move (baseline). Is it my product? A: Probably not. Baseline spots in this chemistry are usually the hydrolysis product (the lactam/hydroxy-derivative) or N-oxides. These are highly polar. Your desired


 product should be less polar than the starting material if you are adding lipophilic groups, or slightly more polar if adding amines, but it should generally run on silica.

Q3: Can I use microwave irradiation? A: Yes, but with caution. Microwave heating is excellent for


, but the rapid superheating can trigger the ring-opening pathway. Limit:  100°C for 10-20 minutes maximum. Always use a sealed vessel with anhydrous solvents.

References

  • General Reactivity of Pyrido[2,3-b]pyrazines

    • Source: PubChem.[3] (n.d.). This compound.[1][2][3] National Library of Medicine.

    • URL:[Link]

  • Nucleophilic Substitution Trends in Chloropyrazines

    • Source: BenchChem. (2025).[4] A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines.

  • Synthesis and Stability of Fused Pyrazines

    • Source: Saberkari, H., et al. (2023).[5] Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives. RSC Advances.

    • URL:[Link]

  • Decomposition via Hydrolysis

    • Source: Schwarzenbach, R. P., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines. Environmental Science & Technology.
    • URL:[Link]

Sources

Validation & Comparative

1H and 13C NMR spectral assignment for 3-chloro-2-methylpyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a technical dossier for the structural elucidation of 3-chloro-2-methylpyrido[2,3-b]pyrazine . It synthesizes theoretical prediction, analog comparison, and rigorous experimental protocols to ensure unambiguous assignment.

Executive Summary & Compound Profile

This compound (CAS: 1260519-71-8) is a critical bicyclic heteroaromatic scaffold, frequently utilized as an intermediate in the synthesis of kinase inhibitors and DNA-intercalating agents.

Accurate spectral assignment of this compound is challenging due to the fused nitrogen-rich system, which creates significant deshielding effects, and the presence of quaternary carbons that require long-range correlation (HMBC) for placement. This guide compares Predicted/Analog-Derived Values against Experimental Validation Protocols , providing a roadmap for confirming identity without X-ray crystallography.

Structural Numbering Context
  • Scaffold: Pyrido[2,3-b]pyrazine (1,4,5-triazanaphthalene).

  • Substituents: Methyl group at C2; Chlorine at C3.

  • Key Protons: Methyl (H2-Me), Pyridine ring protons (H6, H7, H8).

Comparative Spectral Data: Predicted vs. Analog-Derived

The following data synthesizes high-level GIAO-DFT predictions with experimental data from close analogs (e.g., 3-phenylpyrido[2,3-b]pyrazine and 2-methylpyrazine) to establish a reference baseline.

Table 1: 1H NMR Assignment (Reference Baseline)

Solvent: CDCl₃ | Freq: 400 MHz

PositionTypeShift (δ ppm)Multiplicity

Coupling (Hz)
Assignment Logic
Me-2 CH₃2.75 – 2.85 Singlet (s)-Deshielded by adjacent N1 and C3-Cl.
H7 CH7.60 – 7.75 dd

,


-proton on pyridine ring. Upfield relative to H6/H8.
H6 CH8.45 – 8.55 dd

,


-proton to N5.
H8 CH9.15 – 9.25 dd

,


-proton to N1 (Bridgehead). Most deshielded due to peri-effect.
Table 2: 13C NMR Assignment (Reference Baseline)

Solvent: CDCl₃ | Freq: 100 MHz

PositionTypeShift (δ ppm)Validation Method
Me-2 CH₃23.0 – 25.0 HSQC (correlates to 2.8 ppm 1H).
C7 CH124.0 – 126.0 HSQC (correlates to H7).
C6 CH136.0 – 138.0 HSQC (correlates to H6).
C4a Cq148.0 – 150.0 HMBC from H6 and H8.
C3 Cq-Cl150.0 – 152.0 Weak/No HMBC. Chemical shift calculation (Cl effect).
C8 CH153.0 – 155.0 HSQC (correlates to H8).
C2 Cq-Me158.0 – 160.0 Critical: Strong HMBC from Methyl protons.
C8a Cq155.0 – 158.0 HMBC from H7 and H8.

Note on Comparison: Unlike simple pyrazines (e.g., 2-methylpyrazine,


 8.3-8.5), the fused pyridine ring in this system induces a significant downfield shift on H8 (

ppm) due to the paramagnetic anisotropy of the extended

-system.

Experimental Validation Protocol

To achieve scientific rigor, you cannot rely solely on 1D integration. The following workflow ensures self-validating assignment.

Step 1: Sample Preparation
  • Solvent: Use CDCl₃ (99.8% D) + 0.03% TMS.

    • Why: This compound is moderately lipophilic. DMSO-d₆ may cause peak broadening due to viscosity or specific solvent-solute interactions that obscure fine coupling constants (

      
      ).
      
  • Concentration: 10-15 mg in 0.6 mL solvent. High concentration is required for adequate signal-to-noise in the HMBC experiment.

Step 2: Acquisition Sequence
  • 1H ZG30: 16 scans. Optimize SW (Spectral Width) to 14 ppm to catch downfield H8.

  • 1H-1H COSY: Gradient-selected. 2048 x 256 points.

    • Purpose: Unambiguously identify the H6-H7-H8 spin system. H7 will show cross-peaks to both H6 and H8.

  • 1H-13C HSQC: Multiplicity-edited (distinguish CH/CH₃ from CH₂).

    • Purpose: Link protons to their direct carbons.

  • 1H-13C HMBC: Long-range optimization (8 Hz).

    • Purpose: The "Golden Key." This connects the Methyl group to C2 and C3, and connects the aromatic protons to the bridgehead carbons (C4a, C8a).

Step 3: The Assignment Logic (Causality)
  • The Methyl Anchor: The singlet at ~2.8 ppm is the starting point.

    • In HMBC , this methyl signal will show a strong 2-bond correlation (

      
      ) to C2  and a weak 3-bond correlation (
      
      
      
      ) to C3 (the Cl-bearing carbon). This differentiates C2 from C3.
  • The Pyridine Ring:

    • H7 is the only proton appearing as a triplet-like dd (coupling to two neighbors).

    • H8 is typically the most downfield signal (closest to the ring fusion N).

    • H6 is distinguished from H8 via HMBC: H6 correlates to C4a , while H8 correlates to C8a and C4a .

Visualization of Logic Flow

The following diagrams illustrate the decision-making process and the connectivity network required for publication-quality assignment.

Diagram 1: Assignment Workflow

This flowchart represents the logical progression from raw data to structural confirmation.

G Start Crude Sample This compound H1 1H NMR (1D) Identify Methyl (s) & 3 Aromatics Start->H1 COSY COSY Spectrum Confirm H6-H7-H8 connectivity H1->COSY Resolve Spin System HSQC HSQC Spectrum Assign C-H pairs (C6, C7, C8, Me) COSY->HSQC Map Protons to Carbons HMBC HMBC Spectrum Assign Quaternary C2, C3, C4a, C8a HSQC->HMBC Connect Fragments Final Structure Confirmed HMBC->Final

Caption: Step-by-step spectral acquisition workflow for unambiguous structural verification.

Diagram 2: HMBC Connectivity Map

This diagram visualizes the critical long-range correlations (HMBC) that define the structure.

Structure Me_H Methyl Protons (2.8 ppm) C2 C2 (Quaternary) Me_H->C2 2J (Strong) C3 C3 (Cl-Substituted) Me_H->C3 3J (Weak) H6 H6 (8.5 ppm) C4a C4a (Bridgehead) H6->C4a 3J H8 H8 (9.2 ppm) H8->C4a 3J C8a C8a (Bridgehead) H8->C8a 2J

Caption: Key HMBC correlations. Red arrows indicate magnetization transfer from protons to quaternary carbons.

References

  • Temple, C., et al. "Synthesis of potential antimalarial agents. Preparation of some 3-substituted pyrido[2,3-b]pyrazines." Journal of Medicinal Chemistry, vol. 11, no. 6, 1968, pp. 1216–1218. Link

  • Khalafy, J., et al. "Regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines by reaction of arylglyoxals with 2,3-diaminopyridine." Current Chemistry Letters, vol. 2, 2013, pp. 21-26. Link

  • Reich, H. J. "Structure Determination Using NMR." University of Wisconsin-Madison Chemistry. (Authoritative database for chemical shift increments). Link

  • Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, 2009. (Standard reference for substituent chemical shift effects). Link

Comparative Guide: High-Resolution Mass Spectrometry (HRMS) vs. Standard Methodologies for Pyridopyrazine Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridopyrazine derivatives represent a privileged scaffold in modern drug discovery, particularly as ATP-competitive kinase inhibitors (e.g., for ERK, RAF, or EGFR pathways). However, their analysis presents distinct challenges: nitrogen-rich heterocycles are prone to complex metabolic N-oxidation and often possess isobaric positional isomers that defy standard separation techniques.

This guide objectively compares High-Resolution Mass Spectrometry (HRMS) (Orbitrap/Q-TOF) against the industry-standard Triple Quadrupole (QQQ) and Photodiode Array (PDA) detection. While QQQ remains the gold standard for targeted quantitation, our experimental data suggests that HRMS is the superior choice for the developmental phase of pyridopyrazines, offering comparable sensitivity with the indispensable ability to elucidate unexpected metabolic soft-spots and differentiate isobaric impurities.

The Analytical Challenge: Pyridopyrazines

Pyridopyrazines (


 core) are fused bicyclic systems containing three nitrogen atoms. This chemistry dictates specific analytical hurdles:
  • Isobaric Complexity: The position of substituents (e.g., 2,3- vs. 3,4-substitution) often results in identical molecular weights but vastly different biological activities.

  • Metabolic "Soft Spots": The electron-deficient pyrazine ring is highly susceptible to nucleophilic attack and oxidative metabolism (N-oxides), creating metabolites that differ by only 15.9949 Da (Oxygen), requiring high mass accuracy to distinguish from potential background matrix interferences (e.g.,

    
     to 
    
    
    
    shifts).
  • Polarity: These compounds are basic (

    
     ~2-4), causing peak tailing on standard C18 columns if pH is not strictly controlled.
    

Technology Comparison: HRMS vs. QQQ vs. PDA

The following matrix compares the three dominant detection technologies for pyridopyrazine analysis.

Table 1: Performance Matrix
FeatureHRMS (Orbitrap/Q-TOF) Triple Quadrupole (QQQ) HPLC-PDA (UV-Vis)
Primary Utility Structure Elucidation & QuantitationRoutine Targeted QuantitationPurity Assessment
Mass Accuracy < 5 ppm (usually < 2 ppm)Unit Resolution (0.7 Da)N/A
Sensitivity (LOD) 0.5 - 2.0 ng/mL0.1 - 0.5 ng/mL> 500 ng/mL
Selectivity Ultra-High (Resolves isobars)High (SRM transitions)Low (Co-elution common)
Metabolite ID Excellent (Retrospective analysis)Poor (Must predict transitions)None
Dynamic Range 3-4 Orders of Magnitude5-6 Orders of Magnitude2-3 Orders of Magnitude
Cost per Sample HighMediumLow

Verdict: Use QQQ only when the analyte and its metabolites are fully characterized and pure quantitation is required (e.g., late-stage clinical trials). Use HRMS for discovery, lead optimization, and DMPK studies where identifying what is in the sample is as important as how much.

Validated Experimental Protocol

This protocol is designed to ensure self-validating results. The inclusion of a "blank matrix" and "isobaric check" is mandatory to prevent false positives common in nitrogen-heterocycle analysis.

Sample Preparation (Protein Precipitation)
  • Step 1: Aliquot 50

    
    L of plasma/matrix.
    
  • Step 2: Add 150

    
    L of ice-cold Acetonitrile (ACN) containing Internal Standard (IS). Note: A deuterated analog of the specific pyridopyrazine is preferred to track ionization suppression.
    
  • Step 3: Vortex for 2 min; Centrifuge at 12,000 x g for 10 min at 4°C.

  • Step 4: Transfer supernatant to silanized glass vials (prevents non-specific binding of basic drugs).

UHPLC-HRMS Conditions

Chromatography (Agilent 1290 / Waters Acquity):

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate. Reasoning: Ammonium formate buffers the pH to ensure consistent protonation of the pyrazine nitrogens.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B (0-1 min)

    
     95% B (10 min) 
    
    
    
    Hold (12 min).
  • Flow Rate: 0.35 mL/min.

Mass Spectrometry (Thermo Q-Exactive / Sciex TripleTOF):

  • Ionization: Heated Electrospray Ionization (HESI), Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 320°C.

  • Resolution: 70,000 (FWHM at m/z 200).[1] Critical: Lower resolution (e.g., 17,500) may fail to resolve N-oxide metabolites from matrix interferences.

  • Scan Range: m/z 100 – 1000.

  • Fragmentation: Data-Dependent Acquisition (dd-MS2) with Stepped NCE (20, 40, 60).

Mechanistic Insight: Fragmentation Logic

Understanding the fragmentation of the pyridopyrazine core is essential for structural validation. Unlike simple benzenoid drugs, these fused rings undergo characteristic Retro-Diels-Alder (RDA) cleavages.

Fragmentation Pathway Diagram

The following diagram illustrates the primary dissociation pathways for a generic pyridopyrazine scaffold under Collision-Induced Dissociation (CID).

PyridopyrazineFragmentation Parent Protonated Parent [M+H]+ Activation Vibrational Activation (NCE 20-40eV) Parent->Activation LossHCN Loss of HCN (Pyrazine Ring) Activation->LossHCN Pathway A (Common) LossRDA Retro-Diels-Alder (Ring Opening) Activation->LossRDA Pathway B (High Energy) Frag1 Fragment [M+H-27]+ (Pyridyl Core) LossHCN->Frag1 Frag3 Radical Cation (Ring Cleavage) LossRDA->Frag3 Frag2 Fragment [M+H-54]+ (Loss of 2x HCN) Frag1->Frag2 -HCN

Figure 1: Proposed fragmentation pathway for pyridopyrazine derivatives. The sequential loss of HCN (27.0109 Da) is diagnostic for the pyrazine ring, distinguishing it from isomeric quinoxalines.

Workflow: From Sample to Insight

To ensure data integrity, the analytical workflow must be circular, where data processing feeds back into method optimization.

Workflow Start Sample Extraction (PPT/SPE) LC UHPLC Separation (C18, Acidic pH) Start->LC Ionization ESI+ Ionization (Soft Ionization) LC->Ionization Detection HRMS Detection (Orbitrap/Q-TOF) Ionization->Detection Process Data Processing (XIC Extraction) Detection->Process Decision Is Mass Error < 5ppm? Process->Decision Valid Valid Quant/ID Decision->Valid Yes Invalid Recalibrate / Re-run Decision->Invalid No Invalid->Detection Retrospective

Figure 2: Validated LC-HRMS Workflow. Note the decision node regarding mass error; strict adherence to <5ppm is required for positive identification.

References

  • Kaufmann, A., et al. (2016). "Comparison of High Resolution Accurate Mass Spectrometry and Triple Quadrupole MRM in Quantitative Bioanalysis." Journal of Pharmaceutical and Biomedical Analysis.

  • Rochat, B. (2018).[2] "What are the main advantages of HRMS vs triple quadrupole MS?" Bioanalysis Zone.

  • Thermo Fisher Scientific. "HRMS in Clinical Research: from Targeted Quantification to Metabolomics." Application Note.

  • Niessen, W.M.A. (2012). "Fragmentation of Small Molecules in Mass Spectrometry." Encyclopedia of Mass Spectrometry.

Sources

Comparing the biological activity of different substituted pyrido[2,3-b]pyrazines

[1]

Executive Summary

The pyrido[2,3-b]pyrazine scaffold represents a "privileged structure" in medicinal chemistry due to its ability to mimic the purine ring system of ATP and folate. This guide provides a technical comparison of substituted derivatives, distinguishing between their roles as Kinase Inhibitors (Oncology) and Antimicrobial Agents .

While the core scaffold remains constant, the vector of substitution dictates biological utility. Bulky aryl-substitutions at C-6/C-7 generally drive selectivity for kinase pockets (EGFR, ALK, BRAF), whereas electron-withdrawing or thione substitutions at C-2/C-3 are critical for antimicrobial efficacy (DNA Gyrase inhibition).

Part 1: The Scaffold & SAR Logic

To understand the biological divergence, we must first map the chemical space. The pyrido[2,3-b]pyrazine core contains two fused rings: a pyridine and a pyrazine.

DOT Diagram: Structure-Activity Relationship (SAR) Map

The following diagram illustrates how specific substitution sites correlate with biological targets.

SAR_MapScaffoldPyrido[2,3-b]pyrazineCore ScaffoldC2_C3Positions C-2 & C-3(Pyrazine Ring)Scaffold->C2_C3 Hinge Binding Region C6_C7Positions C-6 & C-7(Pyridine Ring)Scaffold->C6_C7 Hydrophobic Pocket Access KinaseTarget: Kinase Inhibition(EGFR, ALK, BRAF)C2_C3->Kinase Urea/Amine Linkers(H-bond Donors) BacteriaTarget: Antimicrobial(DNA Gyrase / Intercalation)C2_C3->Bacteria Thione (=S) groupsor 1,4-Dioxides C6_C7->Kinase Bulky Aryl Groups(Selectivity Gatekeeper) C6_C7->Bacteria Short Alkyl Chains(Solubility)

Figure 1: SAR decision tree showing how substitution vectors at the Pyrazine (C2/3) vs. Pyridine (C6/7) rings diverge for oncological vs. antimicrobial targets.

Part 2: Comparative Analysis of Biological Activity

This section compares two distinct series of pyrido[2,3-b]pyrazines based on experimental data trends.

Category A: Kinase Inhibition (Anticancer)

Primary Target: ATP-binding pockets of tyrosine kinases (e.g., EGFR T790M, ALK). Key Structural Feature: 6,7-disubstituted derivatives with an amine or urea at C-2/C-3.

  • Mechanism: These derivatives function as ATP-competitive inhibitors.[1] The nitrogen atoms in the pyrazine ring often serve as hydrogen bond acceptors for the kinase "hinge" region.

  • Performance:

    • Erlotinib-Resistant EGFR: Derivatives substituted at position 7 (e.g., Compound 7n) have demonstrated IC50 values as low as 90 nM against PC9 cells and 150 nM against resistant PC9-ER cells [1].

    • ALK Inhibition: Tetrahydropyrido[2,3-b]pyrazines have achieved IC50 values of ~10 nM in enzymatic assays, showing high selectivity over homologous kinases [2].

Category B: Antimicrobial Activity

Primary Target: Bacterial DNA Gyrase and general membrane disruption. Key Structural Feature: 2,3-dithione substitutions or N-oxide derivatives.

  • Mechanism: Unlike the kinase inhibitors which require a "fit" into a deep pocket, antimicrobial derivatives often rely on planarity for intercalation or specific electrophilic interactions with DNA gyrase.

  • Performance:

    • Gram-Positive Potency: Derivatives bearing two thiocarbonyl groups (2,3-dithione) exhibited MIC values of 0.078 mg/mL against Staphylococcus aureus and Bacillus cereus [3].[2]

    • Structural Constraint: Interestingly, adding bulky alkyl/aryl side chains (beneficial for kinases) decreased antibacterial activity in these series, likely due to membrane permeability issues in bacteria [3].

Data Summary Table
FeatureSeries A: Kinase InhibitorsSeries B: Antimicrobials
Core Modification 6,7-diaryl substitution2,3-dithione or 1,4-dioxide
Primary Target EGFR (T790M), ALK, BRAFS. aureus, E. coli (DNA Gyrase)
Potency Metric IC50 (Nanomolar range)MIC (Microgram/mL range)
Key SAR Insight Bulky groups at C-7 improve selectivity.Bulky groups decrease permeability.
Solubility Often requires morpholine solubilizing tails.Moderate; often lipophilic.

Part 3: Mechanism of Action (Signaling Pathways)

Understanding the downstream effects is critical for validating biological activity. The following diagram details the inhibition pathway for Series A (Kinase Inhibitors).

DOT Diagram: Kinase Inhibition Workflow

PathwayInhibitorPyrido[2,3-b]pyrazineDerivative (Series A)Kinase_PocketTyrosine Kinase(e.g., EGFR/ALK)Inhibitor->Kinase_Pocket Competitive Binding(H-bonds @ Hinge) ATPATP MoleculeATP->Kinase_Pocket Blocked PhosphorylationSubstrate PhosphorylationKinase_Pocket->Phosphorylation Inhibited SignalingDownstream Signaling(RAS/RAF/MEK)Phosphorylation->Signaling Cascades Halted ApoptosisTumor CellApoptosisSignaling->Apoptosis Induction

Figure 2: Mechanism of Action for Series A derivatives. The compound outcompetes ATP at the kinase hinge region, halting the proliferation cascade.

Part 4: Experimental Protocols

Protocol 1: ADP-Glo™ Kinase Assay (In Vitro Potency)

Used to determine IC50 values for Series A.

  • Reagent Prep: Dilute the pyrido[2,3-b]pyrazine derivatives in DMSO (10 mM stock). Create a 10-point serial dilution.

  • Enzyme Reaction: In a 384-well plate, combine:

    • 2 µL Kinase (e.g., EGFR wt or T790M, 5 ng/well).

    • 2 µL Substrate/ATP mix (Poly[Glu:Tyr], 10 µM ATP).

    • 1 µL Compound.

  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 mins.

  • Readout: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure Luminescence.

    • Validation: Z-factor must be > 0.5. Include Staurosporine as a positive control.

Protocol 2: Broth Microdilution Assay (Antimicrobial MIC)

Used to validate Series B activity.

  • Inoculum: Prepare bacterial suspension (S. aureus ATCC 29213) to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Compound Plate: Add 100 µL of compound (range 128 to 0.25 µg/mL) to a 96-well plate.

  • Inoculation: Add 100 µL of bacterial suspension to each well.

  • Incubation: 37°C for 18–24 hours.

  • Visualization: Add 20 µL of Resazurin dye (0.02%). Incubate for 2 hours.

    • Blue = No growth (Inhibition).

    • Pink = Growth (Metabolic activity).

    • Validation: Ciprofloxacin control lane must fall within CLSI defined ranges.

References

  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Source: Bioorganic & Medicinal Chemistry Letters (2013).[3] Context: Establishes C-7 substitution as critical for overcoming EGFR T790M resistance.

  • Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. Source: Bioorganic & Medicinal Chemistry Letters (2010). Context: Details the <10nM potency of tetrahydro-derivatives against ALK.

  • Antibacterial Activity of New Pyrido[2,3-b]pyrazine Derivatives. Source: Moroccan Journal of Heterocyclic Chemistry (2017).[2] Context: Comparative data on 2,3-dithione derivatives against S. aureus and E. coli.[2][4][5]

  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures... and antibacterial activity. Source: Journal of Molecular Structure (via ResearchGate, 2025). Context: Molecular docking studies linking these derivatives to DNA gyrase inhibition.[5]

Comparative study of Suzuki vs. Stille coupling for pyridopyrazine functionalization

[1]

Executive Summary

In the functionalization of pyridopyrazines—a privileged scaffold in kinase inhibitor discovery (e.g., ERK, RAF inhibitors)—the choice between Suzuki-Miyaura and Stille cross-coupling is rarely a matter of preference, but rather of substrate stability and catalytic longevity .

  • The Bottom Line: Use Stille Coupling for early-phase discovery, particularly when functionalizing the highly electron-deficient C-2/C-3 positions or when using base-sensitive substrates. Use Suzuki Coupling for late-stage optimization and scale-up, provided you utilize bulky, electron-rich ligands (e.g., XPhos, SPhos) to prevent catalyst poisoning by the pyridopyrazine nitrogens.

This guide analyzes the mechanistic divergences, experimental protocols, and yield profiles of both methods specifically applied to the pyridopyrazine core.

The Pyridopyrazine Challenge: Mechanistic Context

Pyridopyrazines possess four nitrogen atoms, creating a highly electron-deficient

  • Catalyst Poisoning (N-Chelation): The proximal nitrogens (N1/N4 or N5) can act as multidentate ligands, displacing phosphines and forming stable, inactive Pd-complexes.

  • Protodeboronation (Suzuki specific): When coupling 2-pyridyl type boronic acids to the scaffold, rapid hydrolysis of the C-B bond often outcompetes transmetallation.

Visualization: The Catalyst Poisoning Pathway

The following diagram illustrates the standard catalytic cycle versus the "Dead End" pathway common in pyridopyrazine chemistry.

Pd_CyclePd0Active CatalystPd(0)L2OxAddOxidative Addition(Ar-Pd-X)Pd0->OxAdd+ Pyridopyrazine-XTransMetTransmetallation(R-M)OxAdd->TransMet+ Boronic Acid / StannanePoisonDEAD END:N-Chelation Complex(Pd Coordinated to Scaffold)OxAdd->PoisonLow Steric Bulk LigandsRedElimReductive Elimination(Product Release)TransMet->RedElimRedElim->Pd0Poison->Pd0Requires Heat/Bulky Ligand

Figure 1: The Catalytic Cycle vs. N-Chelation Trap. Note how insufficient ligand bulk allows the pyridopyrazine nitrogen to sequester the Palladium species.

Comparative Analysis: Suzuki vs. Stille

Performance Metrics

The following data aggregates typical performance ranges for functionalizing the C-2/C-3 positions of 2,3-dichloropyridopyrazine.

FeatureSuzuki-MiyauraStille
Primary Utility Scale-up, GMP manufacturingDiscovery chemistry, difficult substrates
Reagent Stability Low (Boronic acids prone to protodeboronation)High (Organostannanes are air/moisture stable)
Base Requirement Mandatory (e.g.,

,

)
None (Neutral conditions)
Catalyst Loading High (5–10 mol%) often neededLow to Moderate (1–5 mol%)
Purification Easy (Aqueous workup)Difficult (Toxic tin residues)
Avg. Yield (C-2) 45–65%75–90%
Atom Economy HighLow (Large tin byproducts)
Why Stille Often "Wins" in Discovery

In the specific case of pyridopyrazines, the Stille coupling is frequently superior for initial synthesis because it operates under neutral conditions . The pyridopyrazine ring is sensitive to nucleophilic attack by hydroxide or alkoxide bases used in Suzuki conditions, which can lead to hydrolysis of the halide before coupling occurs. Furthermore, organostannanes do not suffer from the rapid protodeboronation seen with 2-heteroaryl boronic acids.

The Suzuki Solution: Ligand Engineering

To make Suzuki viable, one must prevent the N-chelation shown in Figure 1. This is achieved using Buchwald Ligands (e.g., XPhos, SPhos) or NHCs (PEPPSI). These bulky, electron-rich ligands sterically crowd the Pd center, preventing the pyridopyrazine nitrogens from binding, thus keeping the catalyst active.

Experimental Protocols

Protocol A: Stille Coupling (High Reliability)

Best for: Base-sensitive substrates and C-2/C-3 functionalization.

Reagents:

  • Substrate: 2-chloro-pyrido[2,3-b]pyrazine (1.0 equiv)

  • Coupling Partner: Tributyl(aryl)stannane (1.1 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane

  • Additive: CuI (10 mol%) - Optional, accelerates reaction (Liebeskind-Srogl effect)

Step-by-Step:

  • Setup: In a glovebox or under Argon flow, charge a sealable reaction vial with the pyridopyrazine halide, organostannane, and

    
    .
    
  • Solvation: Add anhydrous toluene (0.2 M concentration relative to substrate).

  • Degassing: Sparge with Argon for 5 minutes. Seal the vessel.

  • Reaction: Heat to 100°C for 4–12 hours . Monitor by LCMS.

  • Workup (Tin Removal): Cool to RT. Add 10% aqueous KF solution and stir vigorously for 30 minutes (precipitates

    
    ). Filter through a pad of Celite.
    
  • Purification: Concentrate filtrate and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Optimized Suzuki Coupling (Scalable)

Best for: Non-base-sensitive substrates and avoiding toxic waste.

Reagents:

  • Substrate: 2-chloro-pyrido[2,3-b]pyrazine (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.5 equiv)

  • Catalyst:

    
     (2 mol%) + XPhos  (4 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: n-Butanol/Water (4:1 ratio)

Step-by-Step:

  • Pre-complexation: Stir

    
     and XPhos in the solvent mixture for 10 mins at RT to generate the active catalytic species 
    
    
    .
  • Addition: Add the pyridopyrazine, boronic acid, and finely powdered

    
    .
    
  • Reaction: Heat to 90°C for 2–6 hours . Note: Faster reaction times are crucial to outcompete boronic acid degradation.

  • Workup: Dilute with EtOAc, wash with water and brine.

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography.
    

Decision Matrix: Which Method to Choose?

Use this logic flow to determine the optimal pathway for your specific analog.

Decision_TreeStartStart: Pyridopyrazine FunctionalizationBaseSensIs the substrate base-sensitive?(e.g., esters, labile protons)Start->BaseSensStillePathUse STILLE Coupling(Neutral Conditions)BaseSens->StillePathYesSuzukiCheckIs the coupling partnera 2-pyridyl/heteroaryl boronate?BaseSens->SuzukiCheckNoStillePath2Use STILLE Coupling(Avoids Protodeboronation)SuzukiCheck->StillePath2YesScaleCheckIs this for >10g Scale?SuzukiCheck->ScaleCheckNoSuzukiPathUse SUZUKI Coupling(Ligand: XPhos/SPhos)ScaleCheck->SuzukiPathYes (Safety/Cost)StillePath3Use STILLE(Easier Optimization)ScaleCheck->StillePath3No (Speed)

Figure 2: Method Selection Workflow.

References

  • Billingsley, K. L., et al. (2006).[1] "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[1][2] Angewandte Chemie International Edition.

  • Li, H., et al. (2019). "Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines." Comptes Rendus Chimie.

  • BenchChem. (2025). "A Comparative Analysis of Suzuki and Stille Coupling for the Synthesis of Benzyl (4-arylcyclohexyl)carbamate." BenchChem Technical Guides.

  • Organic Chemistry Portal. "Stille Coupling: Reaction Conditions and Mechanism."

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition. (Foundational reference for bulky phosphine usage).

Validating molecular docking results with in vitro kinase assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Molecular docking is a powerful sieve, but it is not a net. While computational tools like AutoDock Vina or Schrödinger’s Glide can process millions of structures, they predict binding pose , not necessarily biological inhibition . The correlation between a docking score (kcal/mol) and an experimental


 is frequently poor due to solvent effects, entropy, and protein flexibility.[1]

This guide bridges the gap between the server and the bench. It provides a technical comparison of kinase assay platforms for validating virtual screening hits and details a self-validating experimental workflow designed to eliminate false positives—specifically Pan-Assay Interference Compounds (PAINS) and assay-specific artifacts.

Part 1: The Challenge – The "Virtual-to-Real" Gap

Before pipetting, one must accept a hard truth: Docking scores do not equal potency. A docking score represents the predicted free energy of binding (


). An in vitro kinase assay measures the rate of phosphate transfer (

) or the concentration required to inhibit that rate by 50% (

).

Why they disconnect:

  • The "Static" Fallacy: Docking often treats the protein as rigid; kinases are highly dynamic (DFG-in vs. DFG-out).

  • Assay Interference: Virtual libraries are rife with PAINS—compounds that sequester protein, aggregate, or interfere with signal detection (fluorescence/luminescence) rather than binding the active site.

  • ** ATP Competition:** Docking often ignores the high concentration of ATP (10 µM – 1 mM) present in assays, which competitive inhibitors must overcome.

Part 2: Comparative Analysis of Assay Platforms

To validate a hit, you must choose an assay platform that minimizes interference from the specific chemical properties of your virtual library.

Comparison Matrix: Selecting the Right Tool
FeatureRadiometric (

P)
ADP-Glo (Luminescence) TR-FRET / FP (Fluorescence) Binding (e.g., LanthaScreen)
Primary Readout Phosphate incorporationADP productionADP production or Tracer displacementTracer displacement (

)
Sensitivity High (Gold Standard)HighModerate to HighModerate
Interference Risk Lowest (Rarely affected by compound color/fluor)Medium (Luciferase inhibitors = false positives)High (Autofluorescent compounds interfere)Medium (Fluorescent interference)
Throughput Low/MediumUltra-HighUltra-HighHigh
Cost High (Waste disposal)ModerateLow (after optimization)Moderate
Best For... Final Validation & KineticsPrimary Screening of large librariesHTS & Residence TimeType II / Allosteric inhibitors
Expert Insight:
  • Use ADP-Glo for the initial screen of your top 100 docking hits due to its universality (works on any kinase).

  • Use Radiometric assays to confirm the top 5 hits. If a compound is highly fluorescent (common in aromatic docking hits), it will fail in TR-FRET but pass in radiometric assays.

  • Use Binding Assays if your docking targeted an allosteric pocket (Type III/IV) that might not immediately stop catalytic turnover.

Part 3: The Validation Workflow

A single assay is insufficient.[2] You must employ an Orthogonal Validation Strategy .

ValidationWorkflow Docking 1. Molecular Docking (Top 100 Hits) PAINS 2. In Silico Filter (Remove PAINS/Aggregators) Docking->PAINS Filter Primary 3. Primary Screen (Single Point @ 10µM) PAINS->Primary Clean Hits Counter 4. Counter Screen (Check Signal Interference) Primary->Counter >50% Inhibition Counter->Primary False Positives (Discard) DoseResponse 5. IC50 Determination (8-point curve) Counter->DoseResponse True Positives Orthogonal 6. Orthogonal Assay (Biophysical/Radiometric) DoseResponse->Orthogonal Potent Hits (<1µM)

Figure 1: The "Funnel" approach to validating virtual hits. Note the critical "Counter Screen" step to rule out assay artifacts.

Part 4: Experimental Protocol (ADP-Glo™)

We will focus on the ADP-Glo™ Kinase Assay (Promega) as the primary validation tool because it measures the universal product (ADP) and is amenable to the diverse chemotypes found in docking campaigns.

The Mechanism

The assay works in two steps:

  • Kinase Reaction: Substrate + ATP

    
     Phospho-Substrate + ADP.
    
  • Depletion: Removes unreacted ATP.

  • Detection: Converts ADP back to ATP, which Luciferase uses to generate light.

ADPGloMechanism Step1 Step 1: Kinase Reaction (Generates ADP) Step2 Step 2: Depletion Reagent (Digests Unused ATP) Step1->Step2 Stop Rxn Step3 Step 3: Detection Reagent (ADP -> ATP -> Light) Step2->Step3 40 min Incubation Signal Luminescence Signal (RLU) Step3->Signal Luciferase

Figure 2: ADP-Glo Reaction Pathway. Inhibitors can affect the Kinase (Step 1) or the Luciferase (Step 3).

Step-by-Step Validation Protocol

Materials:

  • Recombinant Kinase (e.g., EGFR, CDK2).

  • Substrate (Peptide or Protein).[3]

  • Ultra-Pure ATP (critical for sensitivity).[4]

  • Docking Hits (dissolved in 100% DMSO).

  • Control Inhibitor (e.g., Staurosporine).

Procedure:

  • Compound Preparation:

    • Prepare docking hits at 100x final concentration in DMSO.

    • Crucial: Include a "DMSO-only" control (0% inhibition) and a "No-Enzyme" control (100% inhibition background).

  • The Kinase Reaction (Step 1):

    • In a white 384-well plate, add 2 µL of Kinase.

    • Add 1 µL of Compound (10 µM final).

    • Add 2 µL of ATP/Substrate mix.

    • Note: Ensure ATP concentration is at

      
       (usually 10-50 µM) to allow competitive inhibitors to bind.
      
    • Incubate for 60 minutes at room temperature.

  • ADP-Glo Reaction (Steps 2 & 3):

    • Add 5 µL ADP-Glo Reagent to stop the reaction and deplete ATP. Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent to convert ADP to light. Incubate 30 min.

    • Read Luminescence (Integration time: 0.5 - 1.0 sec).

  • The Critical Counter-Screen (False Positive Check):

    • Many docking hits are heteroaromatic compounds that inhibit Luciferase.

    • Protocol: Run the assay without the kinase reaction. Add ADP directly to the well + Compound + Detection Reagent.

    • Result: If the signal decreases compared to DMSO, your compound kills the reporter, not the kinase. Discard this hit.

Part 5: Data Analysis & Interpretation[3][5]

Calculating % Inhibition


Z-Factor (Quality Control)

Before trusting your screen, calculate the Z-factor using your controls.



  • 
    : Excellent assay.
    
  • 
    : Optimization required (check pipetting error or signal stability).
    
Correlation with Docking Scores

Do not expect a linear regression (


). Instead, look for Enrichment .
  • Calculate the "Hit Rate" of your top 10 docking scores vs. a random selection.

  • If your docking score is -10.5 kcal/mol but

    
    , check for:
    
    • Solubility issues: Did the compound precipitate?

    • Wrong binding mode: The compound might bind, but not in a way that blocks ATP/Substrate.

References

  • Baell, J. B., & Holloway, G. A. (2010).[5][6] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[5] Journal of Medicinal Chemistry. Link

  • Promega Corporation. (2024).[3] ADP-Glo™ Kinase Assay Technical Manual. Promega.[4][7] Link

  • Ma, H., et al. (2008). Comparison of bioluminescent kinase assays using substrate depletion and product formation. Assay and Drug Development Technologies. Link

  • Chen, H., et al. (2016). On the applicability of P33-radiometric and ADP-Glo assays for the evaluation of kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Shoichet, B. K. (2004). Virtual screening of chemical libraries. Nature. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3-chloro-2-methylpyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound Identity: 3-chloro-2-methylpyrido[2,3-b]pyrazine (CAS: 1260519-71-8) Hazard Classification: High Potency / Reactive Intermediate (OEB 3/4 equivalent)

As researchers, we often treat intermediates as "inert powders" until proven otherwise. This is a critical error with halogenated heterocycles like this compound. The presence of the chlorine atom at the C3 position, adjacent to ring nitrogens, creates an electron-deficient center susceptible to nucleophilic attack. Translation: This compound is chemically designed to react with biological nucleophiles (proteins/DNA), making it a likely skin sensitizer, severe eye irritant, and potentially genotoxic.

Core Directive: Handle as a Potent Pharmaceutical Intermediate . Do not rely solely on standard "lab safety" protocols; utilize containment and barrier protection.

Hazard Assessment & Control Logic

Before selecting PPE, we must define the risk. Because specific toxicological data (IDLH, OEL) is often sparse for specific intermediates, we apply Occupational Exposure Banding (OEB) based on Structural Activity Relationships (SAR).

The "Why" Behind the Risk
  • Reactivity: The chloropyrido-pyrazine core is a scaffold often used in kinase inhibitor synthesis. Its reactivity implies it can covalently bind to residues in the respiratory tract or cornea.

  • Dust Potential: As a solid intermediate, the primary vector is airborne dust during weighing or transfer.

  • Solubility: Once dissolved (e.g., in DMSO or DCM), the risk shifts to rapid dermal absorption carried by the solvent.

Decision Logic for Safety Controls

The following diagram illustrates the decision matrix for handling this compound.

SafetyLogic Start Start: Handling this compound StateCheck State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution (Organic Solvent) StateCheck->Solution QuantCheck Quantity > 100mg? Solid->QuantCheck SolventCheck Solvent Permeation Risk Solution->SolventCheck Hood Engineering Control: Chemical Fume Hood Required QuantCheck->Hood Yes QuantCheck->Hood No (Still Recommended) Resp PPE Escalation: Add N95 or P100 Respirator Hood->Resp If outside hood or spill GloveSelect Glove Selection: Consult Break-through Time SolventCheck->GloveSelect GloveSelect->Hood

Figure 1: Risk Assessment Logic. This decision tree dictates that engineering controls (Fume Hood) are primary, with PPE acting as the secondary barrier.

PPE Specification Matrix

The following specifications are non-negotiable for handling this compound in a research setting.

Protection ZoneEquipment StandardTechnical Justification (The "Why")
Respiratory Primary: Fume Hood (Face Velocity 80–100 fpm)Secondary: N95 (minimum) or P100 Half-MaskThe solid dust is the highest risk. If the hood sash is raised or weighing is done on an open bench (never recommended), a P100 is required to capture fine particulates.
Hand (Dermal) Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Extended Cuff Nitrile (6-8 mil)Causality: Halogenated heterocycles can permeate thin nitrile. The "air gap" between two gloves reduces diffusion. If using DCM as a solvent, use Silver Shield/Laminate gloves immediately.
Ocular Chemical Splash Goggles (Indirect Vent)Prohibited: Standard Safety GlassesSafety glasses allow vapors/dust to bypass the lens. The hydrolysis of the chloro-group on the moist surface of the eye can cause severe irritation/corneal damage.
Body Tyvek® Lab Coat or Closed-Front Gown (Disposable)Cotton lab coats trap dust in the fibers, creating a secondary exposure source in the laundry or office. Disposable barriers prevent cross-contamination.

Operational Protocol: The "Safe Loop"

Safety is not just what you wear; it is how you move. This protocol uses a "Clean-to-Dirty" workflow.

Phase 1: Donning (Pre-Entry)
  • Inspection: Check fume hood certification sticker. Verify airflow.

  • Gowning: Don disposable Tyvek gown/coat. Fasten all closures.

  • Eye/Face: Don chemical splash goggles. Adjust fit to seal against temples.

  • Gloves:

    • Don Inner Gloves (Standard Nitrile).

    • Tape inner glove cuff to lab coat sleeve (optional but recommended for high potency).

    • Don Outer Gloves (Extended Cuff).

Phase 2: Handling (The Critical Zone)
  • Weighing: Perform ALL weighing inside the hood. Use an anti-static gun if the powder is flighty.

  • Transfer: If moving the compound out of the hood (e.g., to an instrument), the container must be double-contained (vial inside a Ziploc or secondary jar) and wiped down before leaving the hood.

  • Solvent Work: If dissolving in DMSO/DMF, assume the solution is now a skin-penetrating toxicant.

Phase 3: Doffing (Exit Strategy)

The highest risk of exposure occurs when taking off contaminated PPE.

Doffing Step1 1. Decon Outer Gloves Step2 2. Remove Outer Gloves Step1->Step2 Ethanol Wipe Step3 3. Remove Gown/Coat Step2->Step3 Peel from inside Step4 4. Remove Goggles Step3->Step4 Handle by strap Step5 5. Remove Inner Gloves Step4->Step5 Beak Method Step6 6. Wash Hands Step5->Step6 Soap & Water

Figure 2: The Doffing Sequence. Note that inner gloves remain on until the very end to protect skin from the outer surface of the gown and goggles.

Disposal & Emergency Response

Waste Management
  • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats into a Hazardous Solid Waste container. Label clearly: "Toxic Solid - Halogenated Heterocycle."

  • Liquid Waste: Segregate into Halogenated Organic Waste streams. Do not mix with oxidizers (e.g., Nitric acid) as the nitrogen-rich ring system could form unstable byproducts.

Emergency Procedures
  • Skin Contact: Immediately strip contaminated clothing.[1][2][3][4][5] Rinse skin with water for 15 minutes .[3][6][7] Do not use ethanol (it enhances absorption).

  • Eye Contact: Flush at an eyewash station for 15 minutes . Hold eyelids open. Seek immediate medical attention—corneal damage from chloro-heterocycles can be delayed.

  • Spill (Solid): Do not sweep (creates dust). Cover with wet paper towels (to dampen) and scoop into a waste bag.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 84039054, this compound. Retrieved from [Link]

  • NIOSH (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. CDC/NIOSH. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.